N-(Aminoethyl)-8-naphthylamine-1-sulfonic acid
Description
Properties
IUPAC Name |
8-(2-aminoethylamino)naphthalene-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c13-7-8-14-10-5-1-3-9-4-2-6-11(12(9)10)18(15,16)17/h1-6,14H,7-8,13H2,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNDHKWVELDQPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NCCN)C(=CC=C2)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40198455 | |
| Record name | 8-(2-Aminoethylamino)naphthalene-1-sulphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40198455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50402-57-8 | |
| Record name | 8-[(2-Aminoethyl)amino]-1-naphthalenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50402-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-(2-Aminoethylamino)naphthalene-1-sulphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050402578 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-(2-Aminoethylamino)naphthalene-1-sulphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40198455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-(2-aminoethylamino)naphthalene-1-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.416 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to N-(Aminoethyl)-8-naphthylamine-1-sulfonic Acid and Related Compounds
Introduction: Clarifying the Chemical Identity
The compound name "N-(Aminoethyl)-8-naphthylamine-1-sulfonic acid" (1,8-EDNAS) suggests a specific chemical structure.[1][2][3] While a compound with this name exists and is known as a fluorescent reagent, the user's query likely encompasses the properties and applications of two more commonly used laboratory reagents due to the similarity in their names and functional groups. These are:
-
N-(1-Naphthyl)ethylenediamine dihydrochloride : Often used in the Griess test for the colorimetric determination of nitrite and nitrate ions. The "N-(Aminoethyl)" part of the name is consistent with the ethylenediamine group in this molecule.
-
8-Anilino-1-naphthalenesulfonic acid (1,8-ANS) : A widely used fluorescent probe to study the hydrophobic sites of proteins and biological membranes. The "8-naphthylamine-1-sulfonic acid" portion of the name is a key feature of this compound.
This guide will provide a comprehensive technical overview of both N-(1-Naphthyl)ethylenediamine dihydrochloride and 8-Anilino-1-naphthalenesulfonic acid, addressing their core properties, experimental applications, and the underlying principles of their use.
Part 1: N-(1-Naphthyl)ethylenediamine Dihydrochloride
N-(1-Naphthyl)ethylenediamine dihydrochloride is a crucial reagent in analytical chemistry, primarily for the quantitative analysis of nitrite and nitrate ions in various samples, including water and biological fluids.[4][5][6] Its primary application is as a coupling agent in the Griess test, where it reacts with a diazonium salt to form a brightly colored azo dye.[7][8]
Core Properties
N-(1-Naphthyl)ethylenediamine dihydrochloride is typically an off-white to light pink or gray powder.[6] The dihydrochloride salt form enhances its stability and solubility in aqueous solutions, which is advantageous for its use in colorimetric assays.[6] Its chemical structure features a naphthyl group attached to an ethylenediamine chain, which is key to its reactivity in the Griess test.[6]
Data Presentation: Physicochemical Properties
| Property | Value | References |
| Synonyms | N-1-Naphthyl-1,2-ethanediamine dihydrochloride, NED dihydrochloride | [4] |
| CAS Number | 1465-25-4 | [8] |
| Molecular Formula | C₁₂H₁₄N₂ · 2HCl | [6] |
| Molecular Weight | 259.17 g/mol | [6] |
| Appearance | Off-white to gray powder | [6] |
| Melting Point | 194-198 °C (decomposes) | [9] |
| Solubility in Water | 30 g/1000 mL at 20 °C | [8] |
| Primary Application | Coupling agent in the Griess test for nitrite/nitrate determination | [7][8] |
Experimental Protocol: Griess Test for Nitrite Determination
This protocol describes the determination of nitrite concentration in a clear aqueous sample.
1. Reagent Preparation:
-
Sulfanilamide Solution (Griess Reagent A): Dissolve 1 g of sulfanilamide in 100 mL of 5% phosphoric acid (or 1 M HCl). This solution is stable for several months when stored at 4°C in the dark.[4][5]
-
N-(1-Naphthyl)ethylenediamine Dihydrochloride Solution (Griess Reagent B): Dissolve 0.1 g of N-(1-Naphthyl)ethylenediamine dihydrochloride in 100 mL of deionized water. This solution should be prepared fresh daily or stored at 4°C in a dark bottle for up to a week.[4][5]
-
Nitrite Standard Stock Solution (e.g., 1000 µM): Dissolve an appropriate amount of sodium nitrite in deionized water.
-
Nitrite Standard Working Solutions: Prepare a series of dilutions from the stock solution (e.g., 0, 10, 25, 50, 100 µM) in the same matrix as the samples.
2. Assay Procedure:
-
Pipette 100 µL of each standard and sample into separate wells of a 96-well microplate.
-
Add 50 µL of the Sulfanilamide Solution (Griess Reagent A) to each well and mix.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of the N-(1-Naphthyl)ethylenediamine Dihydrochloride Solution (Griess Reagent B) to each well and mix.
-
Incubate for 10-15 minutes at room temperature, protected from light, to allow for color development.[5]
-
Measure the absorbance at 540-550 nm using a microplate reader.[10]
3. Data Analysis:
-
Subtract the absorbance of the blank (0 µM nitrite standard) from all readings.
-
Plot the corrected absorbance values for the standards against their known concentrations to generate a standard curve.
-
Determine the nitrite concentration of the samples by interpolating their absorbance values on the standard curve.
Visualization: Griess Reaction Workflow and Mechanism
Caption: Workflow for the Griess test.
Caption: Griess reaction mechanism.
Part 2: 8-Anilino-1-naphthalenesulfonic Acid (1,8-ANS)
8-Anilino-1-naphthalenesulfonic acid (1,8-ANS) is a fluorescent probe widely employed in biochemistry and molecular biology to investigate the conformational changes and hydrophobic regions of proteins.[11][12] It is also used to study protein folding, aggregation, and ligand binding.[13][14]
Core Properties
1,8-ANS exhibits weak fluorescence in polar environments like water. However, its fluorescence quantum yield increases significantly, and its emission maximum undergoes a hypsochromic (blue) shift when it binds to hydrophobic regions on the surface of proteins or in the interior of membranes.[15][16] This change in fluorescence is attributed to the reduced exposure of the molecule to the polar solvent and the restriction of its intramolecular motion upon binding.[15]
Data Presentation: Spectroscopic and Physical Properties
| Property | Value | References |
| Synonyms | 1-Anilinonaphthalene-8-sulfonic acid | [11] |
| CAS Number | 82-76-8 | [11] |
| Molecular Formula | C₁₆H₁₃NO₃S | [11] |
| Molecular Weight | 299.3 g/mol | [11] |
| Appearance | Crystalline solid | [17] |
| Excitation Maximum (Free) | ~350 nm | [11] |
| Emission Maximum (Free) | ~520 nm | [11] |
| Excitation Maximum (Bound) | ~375 nm | [13] |
| Emission Maximum (Bound) | 468-480 nm | [11] |
| Solubility (DMSO) | ~20 mg/mL | [17] |
| Solubility (PBS, pH 7.2) | ~1 mg/mL | [17] |
Experimental Protocol: Protein-Ligand Binding Assay using 1,8-ANS Fluorescence
This protocol describes a competitive binding assay to determine the binding affinity of a non-fluorescent ligand for a protein by measuring the displacement of 1,8-ANS.
1. Reagent and Sample Preparation:
-
Protein Stock Solution: Prepare a concentrated stock solution of the protein of interest in a suitable buffer (e.g., PBS, pH 7.2). Determine the accurate concentration using a reliable method (e.g., UV-Vis spectroscopy).
-
1,8-ANS Stock Solution: Prepare a concentrated stock solution of 1,8-ANS in DMSO (e.g., 10 mM).[18]
-
Ligand Stock Solution: Prepare a concentrated stock solution of the non-fluorescent ligand in a suitable solvent.
-
Working Solutions: Prepare working solutions of the protein, 1,8-ANS, and ligand in the assay buffer.
2. Assay Procedure:
-
To a series of microcuvettes or wells in a black microplate, add the protein and 1,8-ANS at fixed concentrations (determined from preliminary titration experiments to achieve significant fluorescence).
-
Add increasing concentrations of the ligand to the protein/1,8-ANS mixture. Include a control with no ligand.
-
Incubate the mixtures for a sufficient time at a constant temperature to reach equilibrium.
-
Measure the fluorescence emission spectra (e.g., 400-600 nm) with an excitation wavelength of approximately 375 nm.[13]
3. Data Analysis:
-
Record the fluorescence intensity at the emission maximum of the bound 1,8-ANS (e.g., ~475 nm).
-
Plot the fluorescence intensity against the logarithm of the ligand concentration.
-
Fit the data to a suitable binding model (e.g., a sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of ligand that displaces 50% of the bound 1,8-ANS).
-
Calculate the inhibition constant (Ki) for the ligand using the Cheng-Prusoff equation, which requires the dissociation constant (Kd) of 1,8-ANS for the protein (determined from a separate direct titration experiment).
Visualization: Experimental Workflow and Principle of Fluorescence Change
Caption: Workflow for a competitive 1,8-ANS binding assay.
Caption: Principle of 1,8-ANS fluorescence enhancement.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. static.igem.org [static.igem.org]
- 6. researchgate.net [researchgate.net]
- 7. Griess test - Wikipedia [en.wikipedia.org]
- 8. Analysis of nitrite and nitrate in biological fluids by assays based on the Griess reaction: appraisal of the Griess reaction in the L-arginine/nitric oxide area of research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. media.cellsignal.com [media.cellsignal.com]
- 11. caymanchem.com [caymanchem.com]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. Structural and thermodynamic effects of ANS binding to human interleukin-1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. nist.gov [nist.gov]
N-(Aminoethyl)-8-naphthylamine-1-sulfonic acid synthesis
An In-depth Technical Guide on the Synthesis of N-(Aminoethyl)-8-naphthylamine-1-sulfonic acid (EDANS)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis of this compound, commonly known as EDANS. This fluorescent probe is a vital tool in various biochemical and drug discovery applications, particularly in Förster Resonance Energy Transfer (FRET) assays. This document outlines the synthetic pathway, experimental protocols, and relevant data.
Overview of the Synthetic Pathway
The synthesis of this compound (EDANS) is based on the foundational work of Hudson and Weber (1973).[1] The primary route involves the reaction of a precursor, 8-aminonaphthalene-1-sulfonic acid (also known as 1-amino-8-naphthylamine-1-sulfonic acid), with an ethylamine derivative. While the original paper provides the basis, this guide compiles and presents a more accessible protocol.
A plausible and commonly utilized synthetic strategy involves the reaction of 8-aminonaphthalene-1-sulfonic acid with a protected aminoethyl halide, such as N-(2-bromoethyl)phthalimide, followed by deprotection to yield the final product. This method prevents undesired side reactions with the free amine.
Below is a diagram illustrating the logical workflow of the synthesis.
Caption: Synthetic workflow for this compound.
Experimental Protocol
This section provides a detailed experimental protocol for the synthesis of this compound.
Materials:
-
8-Aminonaphthalene-1-sulfonic acid
-
N-(2-Bromoethyl)phthalimide
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane
-
Silica gel for column chromatography
Instrumentation:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
pH meter
-
Standard laboratory glassware
-
Chromatography column
Procedure:
Step 1: Synthesis of the Phthalimide-Protected Intermediate
-
In a dry round-bottom flask, dissolve 8-aminonaphthalene-1-sulfonic acid (1.0 eq) and N-(2-bromoethyl)phthalimide (1.1 eq) in anhydrous dimethylformamide (DMF).
-
Add potassium carbonate (2.5 eq) to the mixture.
-
Heat the reaction mixture to 90 °C and stir under a nitrogen atmosphere overnight.
-
After cooling to room temperature, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the precipitate, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Dry the crude product under vacuum.
-
Purify the crude product by silica gel column chromatography using a dichloromethane/methanol gradient to yield the pure phthalimide-protected intermediate.
Step 2: Deprotection to Yield this compound (EDANS)
-
Suspend the purified phthalimide-protected intermediate (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (10 eq) to the suspension.
-
Reflux the mixture for 4-6 hours. A white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and filter off the precipitate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a minimum amount of water and acidify with dilute hydrochloric acid to precipitate the product.
-
Filter the precipitate and wash with a small amount of cold water.
-
Recrystallize the crude product from a water/ethanol mixture to obtain pure this compound.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of this compound. Please note that actual yields may vary depending on the specific reaction conditions and scale.
| Parameter | Value | Reference |
| Step 1: Protected Intermediate | ||
| Molar Ratio (8-aminonaphthalene-1-sulfonic acid : N-(2-bromoethyl)phthalimide : K₂CO₃) | 1 : 1.1 : 2.5 | General Alkylation |
| Reaction Temperature | 90 °C | General Alkylation |
| Reaction Time | 12-16 hours | General Alkylation |
| Typical Yield | 60-70% | Estimated |
| Step 2: Deprotection | ||
| Molar Ratio (Intermediate : Hydrazine Hydrate) | 1 : 10 | Gabriel Synthesis Deprotection |
| Reaction Temperature | Reflux (approx. 78 °C in Ethanol) | Gabriel Synthesis Deprotection |
| Reaction Time | 4-6 hours | Gabriel Synthesis Deprotection |
| Typical Overall Yield | 50-60% | Estimated |
Application in FRET-Based Assays: An Experimental Workflow
EDANS is widely used as a donor fluorophore in FRET-based assays, often paired with an acceptor quencher like DABCYL. These assays are instrumental in studying enzyme activity, particularly proteases. The following diagram illustrates a typical experimental workflow for a FRET-based protease assay using an EDANS-DABCYL labeled peptide substrate.
Caption: Workflow for a FRET-based protease assay using an EDANS-labeled substrate.
Conclusion
The synthesis of this compound (EDANS) is a well-established process that provides a valuable tool for researchers in biochemistry and drug development. The protocol outlined in this guide, based on established chemical principles, offers a reliable method for the preparation of this important fluorescent probe. The successful application of EDANS in FRET-based assays continues to contribute significantly to our understanding of enzymatic processes and the discovery of new therapeutic agents.
References
The Luminescence Unveiled: A Technical Guide to the Fluorescence Mechanism of N-(Aminoethyl)-8-naphthylamine-1-sulfonic Acid (1,8-ANS)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core principles governing the fluorescence of N-(Aminoethyl)-8-naphthylamine-1-sulfonic acid (1,8-ANS), a versatile fluorophore widely employed in biomedical research and drug development. Known for its remarkable sensitivity to the local microenvironment, 1,8-ANS serves as an invaluable tool for characterizing protein conformation, membrane dynamics, and ligand-binding interactions. Its utility stems from a dramatic increase in fluorescence quantum yield and a characteristic blue shift in its emission spectrum upon transitioning from a polar to a non-polar environment.
The fluorescence behavior of 1,8-ANS is primarily dictated by a sophisticated interplay of photophysical processes, predominantly Intramolecular Charge Transfer (ICT). This guide will delve into the theoretical underpinnings of this mechanism, present key photophysical data, outline experimental methodologies for its characterization, and provide visual representations of the underlying processes.
Core Fluorescence Mechanism: The Role of Intramolecular Charge Transfer (ICT)
The prevailing model for the fluorescence of 1,8-ANS, originally proposed by Kosower and Kanety, describes a transition from a locally excited (LE) state to an intramolecular charge transfer (ICT) state.[1][2] In its ground state (S₀), the aniline and naphthalene rings of the 1,8-ANS molecule are in a non-coplanar orientation.[1][2]
Upon photoexcitation, the molecule is promoted to an initial Franck-Condon excited state (S₁'), which retains this non-coplanar geometry. From this locally excited state, the molecule can follow two distinct de-excitation pathways, the probabilities of which are heavily influenced by the polarity of the surrounding solvent.
-
In Polar Solvents (e.g., Water): In a polar environment, the excited state undergoes a rapid conformational relaxation to a more planar and highly polar ICT state.[3][4] This ICT state is stabilized by the polar solvent molecules. The primary de-excitation pathway from this ICT state is non-radiative decay, leading to efficient quenching of fluorescence.[1][2] Consequently, 1,8-ANS is only weakly fluorescent in aqueous solutions.[1][5]
-
In Non-Polar Solvents or Hydrophobic Environments: When 1,8-ANS is in a non-polar solvent or bound to a hydrophobic pocket of a protein, the formation of the charge-transfer state is energetically less favorable.[4][6][7] In this scenario, the dominant de-excitation pathway is radiative decay (fluorescence) from the locally excited state. This results in a significant enhancement of the fluorescence quantum yield and a blue shift (hypsochromic shift) in the emission maximum.[1][6][8] The restricted mobility within a binding pocket can further contribute to the increased fluorescence by inhibiting non-radiative decay pathways.[6]
The following diagram illustrates the proposed fluorescence mechanism of 1,8-ANS.
Caption: Proposed model for the fluorescence mechanism of 1,8-ANS.
Quantitative Photophysical Data
The photophysical properties of 1,8-ANS are highly sensitive to its environment. The following table summarizes key quantitative data for 1,8-ANS in different states.
| Property | Free in Aqueous Solution | Bound to Hydrophobic Sites (e.g., Proteins) | Reference(s) |
| Excitation Maximum (λ_ex) | ~350 nm | ~350 nm | [8] |
| Emission Maximum (λ_em) | ~520 nm | 468-477 nm | [8] |
| Quantum Yield (Φ_f) | ~0.002 - 0.0032 | ~0.4 | [5][6] |
| Fluorescence Lifetime (τ) | Short (sub-nanosecond) | 14-17 ns | [4][9] |
Experimental Protocols
The characterization of the fluorescence properties of 1,8-ANS and its interactions with biomolecules typically involves steady-state and time-resolved fluorescence spectroscopy.
Steady-State Fluorescence Spectroscopy
This technique is used to measure the intensity and spectral characteristics of the emitted fluorescence.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of 1,8-ANS in a suitable organic solvent (e.g., DMSO or methanol) at a concentration of approximately 1-10 mM.[10][11]
-
Prepare the protein or other macromolecule of interest in the desired aqueous buffer (e.g., PBS pH 7.2).[8][11]
-
For binding studies, titrate the protein solution with small aliquots of the 1,8-ANS stock solution to achieve the desired final concentrations. A typical final concentration for 1,8-ANS is in the micromolar range.[12]
-
Prepare a blank sample containing the same concentration of 1,8-ANS in the buffer without the protein.[10]
-
-
Instrumentation and Measurement:
The following diagram outlines the general workflow for a steady-state fluorescence experiment.
Caption: General experimental workflow for steady-state fluorescence analysis of 1,8-ANS.
Time-Resolved Fluorescence Spectroscopy
This technique measures the decay of fluorescence intensity over time after a pulse of excitation light, providing information about the fluorescence lifetime.
Methodology:
-
Instrumentation:
-
Utilize a time-correlated single-photon counting (TCSPC) system.
-
The excitation source is typically a pulsed laser or a light-emitting diode (LED) with a wavelength around 350 nm.
-
-
Measurement and Analysis:
-
The instrument measures the time delay between the excitation pulse and the detection of emitted photons.
-
The resulting decay curve is fitted to one or more exponential functions to determine the fluorescence lifetime(s). Multiple lifetime components can indicate different populations of the fluorophore in distinct environments.[4][9]
-
Quantum Yield Determination
The fluorescence quantum yield (Φ_f) is a measure of the efficiency of the fluorescence process.
Methodology:
-
Relative Quantum Yield Measurement:
-
The quantum yield of 1,8-ANS is typically determined relative to a well-characterized fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the 1,8-ANS sample and the standard.
-
The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)² where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent.
-
Conclusion
This compound is a powerful fluorescent probe whose utility is rooted in its sensitive intramolecular charge transfer mechanism. The dramatic enhancement of its fluorescence in non-polar environments makes it an indispensable tool for probing hydrophobic regions of proteins and membranes. A thorough understanding of its photophysical properties and the application of appropriate experimental techniques, as outlined in this guide, are crucial for the accurate interpretation of fluorescence data in research and drug development. The provided data and protocols offer a solid foundation for the effective application of 1,8-ANS in elucidating complex biological processes.
References
- 1. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Probing Charge-Transfer and Short-Lived Triplet States of a Biosensitive Molecule, 2,6-ANS: Transient Absorption and Time-Resolved Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Fluorescence of ANS–Tear Lipocalin Complex: Evidence for Multiple-Binding Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantum yield - Wikipedia [en.wikipedia.org]
- 6. ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 8-Anilinonaphthalene-1-sulfonic acid - Wikipedia [en.wikipedia.org]
- 8. caymanchem.com [caymanchem.com]
- 9. Fluorescence of 1,8-anilinonaphthalene sulfonic acid bound to proteins and to lipids of sarcolemma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nist.gov [nist.gov]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. mdpi.com [mdpi.com]
An In-depth Technical Guide to N-(Aminoethyl)-8-naphthylamine-1-sulfonic acid (EDANS)
CAS Number: 50402-57-8
Synonyms: 1,8-EDANS, 5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid
This technical guide provides a comprehensive overview of N-(Aminoethyl)-8-naphthylamine-1-sulfonic acid (EDANS), a versatile fluorescent reagent. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, applications, and relevant experimental protocols.
Core Physicochemical Properties
EDANS is a widely utilized fluorescent dye, particularly known for its role as a donor in Förster Resonance Energy Transfer (FRET) based assays.[1][2][3] Its intrinsic fluorescence is sensitive to the polarity of its environment. Key physicochemical and spectral properties are summarized below.
| Property | Value | Reference |
| CAS Number | 50402-57-8 | [4] |
| Molecular Formula | C₁₂H₁₄N₂O₃S | |
| Molecular Weight | 266.32 g/mol | |
| Excitation Maximum (λex) | ~335-341 nm | [5][6] |
| Emission Maximum (λem) | ~471-496 nm | [5][7] |
| Common FRET Partner | DABCYL (4-((4-(Dimethylamino)phenyl)azo)benzoic acid) | [5] |
Primary Applications in Research and Drug Discovery
The primary utility of EDANS lies in its application as a FRET donor, most commonly paired with the non-fluorescent quencher DABCYL.[5] This donor-quencher pair is instrumental in the development of sensitive assays for monitoring enzymatic activity and nucleic acid hybridization.
Protease Activity Assays
The EDANS/DABCYL pair is a cornerstone in the continuous monitoring of protease activity, particularly for enzymes like HIV-1 protease.[5][8][9][10] In this application, a peptide substrate is synthesized to contain both EDANS and DABCYL. In the intact peptide, the close proximity of the two moieties allows for efficient FRET, leading to the quenching of EDANS's fluorescence. Upon cleavage of the peptide by a protease, EDANS and DABCYL are separated, disrupting FRET and resulting in a quantifiable increase in fluorescence.[5][9] This methodology facilitates high-throughput screening of protease inhibitors.[5]
Nucleic Acid Hybridization Probes
EDANS is a key component in the design of "molecular beacons," which are hairpin-shaped oligonucleotide probes used for detecting specific nucleic acid sequences.[11][12][13] The stem of the hairpin keeps EDANS (attached to one end) and a quencher like DABCYL (attached to the other end) in close proximity, quenching fluorescence. When the loop portion of the beacon hybridizes to a complementary target sequence, the hairpin structure opens, separating EDANS from the quencher and restoring fluorescence.[11][12]
Experimental Protocols
General Fluorescence Quenching Measurement
This protocol describes the general procedure for measuring the fluorescence quenching of EDANS by DABCYL.
Materials:
-
EDANS solution (e.g., 5 µM in a suitable buffer like phosphate buffer, pH 7.5)
-
DABCYL solution (e.g., 1 mM in the same buffer)
-
Fluorescence spectrophotometer
Procedure:
-
Set the excitation wavelength of the spectrophotometer to approximately 342 nm.
-
Measure the initial fluorescence intensity of the EDANS solution in the absence of the quencher.
-
Add incremental amounts of the DABCYL solution to the EDANS solution.
-
After each addition, mix thoroughly and measure the fluorescence intensity.
-
The data can be analyzed using the Stern-Volmer equation to determine the quenching mechanism.[4]
HIV-1 Protease FRET Assay
This protocol outlines a typical FRET-based assay for measuring HIV-1 protease activity using an EDANS-DABCYL labeled peptide substrate.
Materials:
-
Assay Buffer (e.g., 100 mM Sodium Acetate, 1 M NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7)[14][15]
-
EDANS-DABCYL labeled HIV-1 protease peptide substrate (stock solution in DMSO)
-
Recombinant HIV-1 protease
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the FRET peptide substrate by diluting the DMSO stock in the assay buffer to the desired final concentration (typically in the low micromolar range).[14][15]
-
Prepare a working solution of HIV-1 protease in the assay buffer. The optimal concentration should be determined empirically but is often in the nanomolar range.[9] Keep the enzyme solution on ice.
-
-
Assay Setup (in a 96-well plate):
-
Enzyme Wells: Add the working HIV-1 protease solution.
-
Substrate Control (Blank): Add assay buffer without the enzyme.
-
For inhibitor screening, include wells with the enzyme and various concentrations of the test compound.
-
-
Reaction Initiation and Measurement:
-
Pre-incubate the plate at 37°C for 5-10 minutes.[9]
-
Initiate the reaction by adding the working substrate solution to all wells.
-
Immediately place the plate in a fluorescence reader pre-set to 37°C.
-
Set the excitation wavelength to ~340 nm and the emission wavelength to ~490 nm.[9]
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-5 minutes.[9]
-
-
Data Analysis:
-
Subtract the fluorescence values of the substrate control (blank) from the values of the enzyme-containing wells.
-
Plot the change in fluorescence intensity over time.
-
The initial reaction velocity (V₀) is determined from the linear portion of this curve.[9]
-
Visualizations
Signaling Pathway: FRET-based Protease Assay
Caption: FRET mechanism in a protease assay using an EDANS-DABCYL substrate.
Experimental Workflow: FRET Assay
Caption: General experimental workflow for a FRET-based enzymatic assay.
References
- 1. EDANS acid [5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid] *CAS 50402-56-7* | AAT Bioquest [aatbio.com]
- 2. bachem.com [bachem.com]
- 3. EDANS acid (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) | CAS 50402-56-7 | AAT Bioquest | Biomol.com [biomol.com]
- 4. Intermolecular Quenching of Edans/Dabcyl Donor–Acceptor FRET Pair | MDPI [mdpi.com]
- 5. lifetein.com [lifetein.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. eurogentec.com [eurogentec.com]
- 9. benchchem.com [benchchem.com]
- 10. SensoLyte® 490 HIV Protease Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 11. researchgate.net [researchgate.net]
- 12. Design rules for Molecular Beacons [biosyn.com]
- 13. Molecular Beacon Introduction [genelink.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to N-(Aminoethyl)-8-naphthylamine-1-sulfonic Acid and Its Derivatives as Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Aminoethyl)-8-naphthylamine-1-sulfonic acid, a versatile fluorescent molecule, serves as a critical tool in a wide array of biochemical and biomedical research applications. This guide provides an in-depth overview of its alternative names, physicochemical properties, and detailed experimental protocols for its use in studying proteins and enzymatic activities. Its sensitivity to the local environment makes it an invaluable probe for investigating protein conformation, binding events, and dynamics, particularly in the context of cellular signaling and drug discovery.
Nomenclature and Alternative Names
The compound this compound is known by several synonyms, which are often used interchangeably in scientific literature. Its sodium salt is also a common commercially available form.
| Systematic Name | Common Synonyms | CAS Number |
| N-(2-Aminoethyl)-8-aminonaphthalene-1-sulfonic acid | 1,8-EDANS | 50402-57-8 |
| 8-(2-Aminoethylamino)-1-naphthalenesulfonic acid | This compound | 50402-57-8 |
| This compound Sodium Salt | 1,8-EDANS, Sodium Salt | 185503-88-2 |
Reactive derivatives of 1,8-EDANS are frequently used for covalent labeling of biomolecules. A key derivative is N-(Iodoacetyl)-N'-(8-sulfo-1-naphthyl)ethylenediamine, a thiol-reactive probe.
Physicochemical and Spectroscopic Properties
1,8-EDANS is a fluorescent probe whose emission properties are highly sensitive to the polarity of its environment. This solvatochromism is a key feature exploited in its applications. In nonpolar environments, such as the hydrophobic pockets of proteins, a significant increase in fluorescence quantum yield and a blue shift in the emission maximum are typically observed.
The most common application of 1,8-EDANS is as a donor in Fluorescence Resonance Energy Transfer (FRET) pairs, frequently paired with the quencher DABCYL (4-((4-(Dimethylamino)phenyl)azo)benzoic acid). The efficiency of energy transfer in this pair is high due to the excellent overlap between the emission spectrum of EDANS and the absorption spectrum of DABCYL. The Förster radius (R₀), the distance at which FRET efficiency is 50%, for the EDANS/DABCYL pair is approximately 30 Å.[1]
Table of Spectroscopic Data for 1,8-EDANS and Related Compounds:
| Parameter | Value | Conditions | Reference |
| Excitation Maximum (λex) | ~335-342 nm | pH 7.5 Phosphate Buffer | [2][3] |
| Emission Maximum (λem) | ~493-500 nm | pH 7.5 Phosphate Buffer | [2][3] |
| Molar Extinction Coefficient (ε) of 1,8-ANS | Not specified | ddH₂O or PBS | [4] |
| Fluorescence Lifetime (τ) of 1,8-ANS | <0.5 ns, 3.1-5.5 ns, 12.4-15.1 ns | Bound to Oxyhemoglobin | [5] |
| Excitation Maximum (λex) of EDANS/DABCYL FRET peptide | 335 nm | Assay Buffer | [1] |
| Emission Maximum (λem) of EDANS/DABCYL FRET peptide | 493 nm | Assay Buffer | [1] |
| DABCYL Absorption Maximum (λabs) | 453-473 nm | pH 7.5 Phosphate Buffer | [1][2] |
Experimental Protocols
Protein Labeling with EDANS Derivatives
Covalent labeling of proteins with EDANS is typically achieved using its amine-reactive (succinimidyl ester) or thiol-reactive (iodoacetamide or maleimide) derivatives.
Protocol 1: Labeling of Protein Thiols with N-(Iodoacetyl)-N'-(8-sulfo-1-naphthyl)ethylenediamine
This protocol is adapted from general procedures for labeling cysteine residues.
Materials:
-
Protein of interest with at least one accessible cysteine residue.
-
N-(Iodoacetyl)-N'-(8-sulfo-1-naphthyl)ethylenediamine (I-EDANS).
-
Labeling Buffer: Phosphate-buffered saline (PBS) or similar buffer, pH 7.2-7.5, containing EDTA (1-5 mM).
-
Reducing agent (e.g., DTT or TCEP), optional, for reducing disulfide bonds.
-
Quenching reagent: 2-Mercaptoethanol or L-cysteine.
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification.
Procedure:
-
Protein Preparation: If necessary, reduce disulfide bonds in the protein by incubation with a 10-fold molar excess of DTT for 30 minutes at room temperature. Remove the reducing agent using a desalting column equilibrated with labeling buffer.
-
Dye Preparation: Immediately before use, dissolve I-EDANS in anhydrous DMF or DMSO to a concentration of 10-20 mM.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved I-EDANS to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Stop the reaction by adding a 50-fold molar excess of 2-mercaptoethanol or L-cysteine and incubate for an additional 30 minutes.
-
Purification: Remove the unreacted dye and quenching reagent by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling by measuring the absorbance of the labeled protein at 280 nm (for protein concentration) and at the excitation maximum of EDANS (~336 nm).
FRET-Based Protease Activity Assay
This protocol describes a general method for monitoring protease activity using a peptide substrate labeled with the EDANS/DABCYL FRET pair.[1][6]
Materials:
-
Protease of interest.
-
FRET peptide substrate containing the protease cleavage site, with EDANS and DABCYL conjugated to opposite ends.
-
Assay Buffer: Buffer appropriate for the specific protease activity.
-
Microplate reader with fluorescence detection capabilities (excitation ~340 nm, emission ~490 nm).
Procedure:
-
Reagent Preparation: Prepare a stock solution of the FRET peptide substrate in DMSO. Dilute the substrate and the protease to their final working concentrations in the assay buffer.
-
Assay Setup: In a 96-well microplate, add the diluted protease to the assay buffer.
-
Initiation of Reaction: Start the reaction by adding the diluted FRET peptide substrate to the wells containing the protease.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity at ~490 nm (with excitation at ~340 nm) over time. The cleavage of the peptide by the protease separates the EDANS and DABCYL, leading to an increase in fluorescence.
-
Data Analysis: Determine the initial reaction velocity from the linear portion of the fluorescence versus time plot. This velocity is proportional to the protease activity.
Applications in Signaling Pathway Research
Fluorescently labeled biomolecules are instrumental in elucidating complex signaling pathways. EDANS-based FRET probes can be designed to study the activity of key signaling enzymes like kinases and proteases, or to monitor conformational changes in receptors like G-protein coupled receptors (GPCRs).
Monitoring Kinase Activity
Peptide-based fluorescent sensors can be designed to report on the activity of specific protein kinases.[7] A peptide containing the kinase's recognition sequence can be labeled with EDANS. Upon phosphorylation by the kinase, the peptide may undergo a conformational change or bind to a specific binding domain, leading to a change in the fluorescence of EDANS.
Caption: Workflow for a kinase activity sensor using an EDANS-labeled peptide.
Studying GPCR Conformational Changes
FRET can be employed to study the dynamic conformational changes in GPCRs upon ligand binding and activation. By labeling specific sites on the GPCR or on interacting proteins (like G-proteins or arrestins) with a FRET pair such as EDANS and a suitable acceptor, changes in the distance between these labels can be monitored, providing insights into the structural rearrangements that underlie receptor signaling.
Caption: Probing GPCR activation using an EDANS-based FRET sensor.
References
- 1. A sensitive high throughput screening method for identifying small molecule stimulators of the core particle of the proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.uci.edu [chem.uci.edu]
- 3. Fluorescence-based peptide labeling and fractionation strategies for analysis of cysteine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Making sure you're not a bot! [opus4.kobv.de]
- 5. Fluorescence decay time distribution analysis reveals two types of binding sites for 1,8-anilinonaphthalene sulfonate in native human oxyhemoglobin [pubmed.ncbi.nlm.nih.gov]
- 6. Assay in Summary_ki [bdb99.ucsd.edu]
- 7. Peptide-based Fluorescent Sensors of Protein Kinase Activity: Design and Applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to N-(Aminoethyl)-5-naphthylamine-1-sulfonic Acid (1,5-EDANS) for Protein Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of N-(Aminoethyl)-5-naphthylamine-1-sulfonic acid (1,5-EDANS), a versatile fluorescent probe for protein studies. Below, we delve into its core properties, detailed experimental protocols, and applications, with a focus on Förster Resonance Energy Transfer (FRET)-based assays.
Introduction to 1,5-EDANS
1,5-EDANS is a fluorescent probe whose emission properties are highly sensitive to the polarity of its local environment. This characteristic makes it an invaluable tool for investigating protein conformation, binding events, and enzymatic activity. Its primary utility lies in its application as a donor fluorophore in FRET-based assays, often paired with a non-fluorescent quencher such as DABCYL. The ethylamine group on 1,5-EDANS allows for its covalent attachment to biomolecules. For protein labeling, a common derivative is 5-((((2-Iodoacetyl)amino)ethyl)amino)naphthalene-1-sulfonic acid (1,5-IAEDANS), which readily reacts with thiol groups on cysteine residues.
Physicochemical and Spectroscopic Properties
The utility of 1,5-EDANS in protein studies is dictated by its distinct spectroscopic properties. These are summarized in the tables below.
Table 1: Spectroscopic Properties of 1,5-EDANS and its Derivatives
| Property | Value | Conditions |
| Molar Mass | 266.32 g/mol | - |
| Excitation Maximum (λex) | ~336 nm | Aqueous Buffer |
| Emission Maximum (λem) | ~490 nm | Aqueous Buffer, can shift based on environment |
| Extinction Coefficient (ε) | 5,700 M⁻¹cm⁻¹ | at 336 nm |
| Common FRET Partner | DABCYL (4-((4-(dimethylamino)phenyl)azo)benzoic acid) | Quencher |
Table 2: Fluorescence Quantum Yield and Lifetime of 1,5-IAEDANS
The quantum yield (Φ) and fluorescence lifetime (τ) of EDANS derivatives are highly dependent on the solvent environment. This sensitivity is a key feature exploited in protein studies.
| Solvent | Quantum Yield (Φ) | Emission Maximum (λem) |
| Water | 0.27 | ~520 nm |
| Ethanol | 0.69 | ~460 nm |
Note: The fluorescence lifetime of EDANS and its derivatives is also environmentally sensitive and typically falls within the range of 10-20 nanoseconds. Specific values depend on the local environment, such as binding to a protein.
Table 3: FRET Pair Characteristics: 1,5-EDANS and DABCYL
The efficiency of energy transfer in a FRET pair is critically dependent on the Förster distance (R₀), the distance at which 50% of the energy is transferred from the donor to the acceptor.
| FRET Pair | Förster Distance (R₀) |
| 1,5-EDANS / DABCYL | 33 Å (3.3 nm) |
Key Applications in Protein Studies
The unique properties of 1,5-EDANS make it suitable for a variety of applications in protein research:
-
Enzyme Activity Assays: FRET-based substrates incorporating EDANS and a quencher are widely used to monitor protease activity. Cleavage of the substrate separates the donor and quencher, leading to an increase in fluorescence.
-
Protein Conformation and Folding: Changes in the local environment of an EDANS probe attached to a protein can be monitored through shifts in its fluorescence emission spectrum and intensity, providing insights into conformational changes and folding dynamics.
-
Ligand Binding Studies: The binding of a ligand to a protein can alter the environment of a conjugated EDANS molecule, resulting in a detectable change in its fluorescence signal.
-
Distance Measurements: As a FRET donor, EDANS can be used to measure intramolecular and intermolecular distances in protein complexes.
Experimental Protocols
Protein Labeling with 1,5-IAEDANS (Thiol-Reactive)
This protocol outlines the steps for labeling cysteine residues in a protein with 1,5-IAEDANS.
Materials:
-
Protein of interest with at least one cysteine residue
-
1,5-IAEDANS
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Labeling Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.2-7.5)
-
Reducing agent (e.g., Dithiothreitol - DTT)
-
Desalting column (e.g., PD-10)
-
Reaction tubes
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Labeling Buffer to a concentration of 1-5 mg/mL.
-
If the cysteine residues are oxidized, reduce them by adding DTT to a final concentration of 1-5 mM and incubating for 1 hour at room temperature.
-
Remove the excess DTT using a desalting column, eluting the protein into fresh, degassed Labeling Buffer.
-
-
IAEDANS Stock Solution:
-
Prepare a 10 mM stock solution of 1,5-IAEDANS in DMF or DMSO immediately before use.
-
-
Labeling Reaction:
-
Add a 10 to 20-fold molar excess of the 1,5-IAEDANS stock solution to the protein solution.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C in the dark.
-
-
Removal of Unreacted Dye:
-
Separate the labeled protein from the unreacted dye using a desalting column, eluting with a suitable storage buffer (e.g., PBS).
-
-
Determination of Labeling Efficiency:
-
Measure the absorbance of the labeled protein solution at 280 nm (for protein concentration) and 336 nm (for IAEDANS concentration).
-
The degree of labeling can be calculated using the Beer-Lambert law with the respective extinction coefficients.
-
FRET-Based Protease Activity Assay
This protocol describes a general method for monitoring protease activity using a peptide substrate labeled with 1,5-EDANS and DABCYL.
Materials:
-
Protease of interest
-
FRET peptide substrate (e.g., DABCYL-peptide-EDANS)
-
Assay Buffer (specific to the protease)
-
Fluorescence plate reader with excitation at ~340 nm and emission detection at ~490 nm
-
96-well microplate
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the FRET peptide substrate in DMSO.
-
Dilute the protease to the desired concentration in the Assay Buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the Assay Buffer to each well.
-
Add the FRET peptide substrate to each well to a final concentration in the low micromolar range.
-
Initiate the reaction by adding the protease to the wells. Include control wells without the protease.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in the fluorescence plate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every minute) for a set period (e.g., 30-60 minutes) with excitation at ~340 nm and emission at ~490 nm.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time.
-
The initial rate of the reaction is determined from the linear portion of the curve and is proportional to the protease activity.
-
Visualizations
Chemical Structure of 1,5-EDANS
Caption: Chemical Structure of 1,5-EDANS.
FRET-Based Protease Assay Workflow
Caption: Workflow of a FRET-based protease assay.
Protein Labeling and Purification Workflow
Caption: General workflow for protein labeling.
Hypothetical Signaling Pathway Studied by an EDANS-based Probe
Caption: A FRET probe for kinase activity.
The Core Principles of AEDANS in Fluorescence Spectroscopy: An In-depth Technical Guide
This guide provides a comprehensive overview of the fundamental principles and applications of 5-({2-[(iodoacetyl)amino]ethyl}amino)naphthalene-1-sulfonic acid (AEDANS) in fluorescence spectroscopy. Tailored for researchers, scientists, and drug development professionals, this document details the probe's mechanism, experimental protocols, and data interpretation strategies, serving as a technical resource for leveraging AEDANS in molecular studies.
Introduction to AEDANS
AEDANS is an organic fluorescent probe, or fluorophore, widely utilized in fluorescence spectroscopy.[1] Its full chemical name is 5-({2-[(iodoacetyl)amino]ethyl}amino)naphthalene-1-sulfonic acid.[1] The utility of AEDANS stems from its iodoacetyl functional group, which readily and specifically reacts with sulfhydryl groups (thiols), primarily found in cysteine residues of proteins.[1][2] This specificity allows for the site-directed labeling of macromolecules, enabling researchers to probe the local environment of specific regions within a protein's structure.[3]
The core principle behind using AEDANS is its environmental sensitivity. The fluorescence properties of AEDANS, including its emission intensity and wavelength, are highly dependent on the polarity of its immediate surroundings. When an AEDANS-labeled protein undergoes a conformational change, or when a ligand binds near the labeling site, the local environment of the probe is altered, resulting in a measurable change in its fluorescence signal. This characteristic makes AEDANS an invaluable tool for studying protein dynamics, folding, and molecular interactions.
Fundamental Principles of Fluorescence
Fluorescence spectroscopy is a technique based on the phenomenon of fluorescence, where a molecule absorbs a photon of light, exciting it to a higher electronic energy state.[4][5] The molecule remains in this excited state for a very short period (typically nanoseconds) before returning to its ground state.[4] This return to the ground state is accompanied by the emission of a photon.[4][5] Due to energy loss through non-radiative processes like vibrational relaxation, the emitted photon has lower energy and, consequently, a longer wavelength than the absorbed photon.[4] This difference between the excitation and emission wavelengths is known as the Stokes shift. The entire process can be visualized using a Jablonski diagram.
Caption: Jablonski diagram illustrating the electronic transitions in fluorescence.
Spectroscopic Properties and Mechanism of AEDANS
AEDANS functions as an extrinsic fluorophore, meaning it is introduced into the system of study. Its utility lies in its spectral properties and their response to environmental changes.
Quantitative Data Summary
The key spectroscopic and physical properties of 1,5-IAEDANS are summarized in the table below. These values are crucial for designing experiments and interpreting results.
| Property | Value | Reference(s) |
| Peak Excitation Wavelength (λex) | ~336 nm | [1][2][3][6] |
| Peak Emission Wavelength (λem) | ~490 nm | [1][2][6] |
| Molar Extinction Coefficient | 5,700 M⁻¹cm⁻¹ | [1] |
| Molar Mass | 434.25 g/mol | [1][3] |
| Reactivity | Primarily with thiol (sulfhydryl) groups | [1][2] |
| Solubility | Soluble in DMF or buffer above pH 6 | [1] |
Mechanism of Environmental Sensing
The naphthalene moiety of AEDANS is the core fluorophore. When AEDANS is attached to a protein, its fluorescence emission is sensitive to the local microenvironment.
-
In a non-polar (hydrophobic) environment , such as being buried within a protein core, AEDANS typically exhibits a higher fluorescence quantum yield (brighter fluorescence) and a blue-shifted emission maximum (emission at a shorter wavelength).
-
In a polar (hydrophilic) environment , such as being exposed to the aqueous solvent, the fluorescence quantum yield is lower (dimmer fluorescence) and the emission maximum is red-shifted (emission at a longer wavelength).
This sensitivity allows researchers to monitor changes in protein structure. For example, if a protein unfolds, an AEDANS probe initially in a hydrophobic pocket may become solvent-exposed, leading to a decrease in fluorescence intensity and a red shift in its emission spectrum.
Experimental Protocols and Workflows
The successful use of AEDANS begins with the proper labeling of the target protein. This involves a specific reaction with cysteine residues.
General Workflow for Protein Labeling
The process of labeling a protein with AEDANS follows a structured workflow, from protein preparation to purification of the final labeled conjugate.
Caption: Standard experimental workflow for labeling a protein with AEDANS.
Detailed Experimental Protocol for Protein Labeling
The following is a generalized protocol for labeling a protein with IAEDANS, based on common methodologies.[7] Optimization for specific proteins is often necessary.
Materials:
-
Purified protein containing at least one cysteine residue.
-
IAEDANS (5-({2-[(iodoacetyl)amino]ethyl}amino)naphthalene-1-sulfonic acid).
-
Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).
-
Labeling Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5-8.0.
-
Quenching Solution: e.g., 1 M DTT or 2-Mercaptoethanol.
-
Desalting columns (e.g., PD-10) for buffer exchange and purification.
-
Anhydrous Dimethylformamide (DMF) to dissolve IAEDANS.
Procedure:
-
Protein Reduction:
-
Dissolve the protein in a suitable buffer.
-
To ensure the target cysteine residues have free thiol groups, reduce the protein by adding a reducing agent like DTT to a final concentration of 1 mM.[7]
-
Incubate for 45-60 minutes at room temperature.
-
-
Removal of Reducing Agent:
-
Immediately remove the DTT from the protein solution using a desalting column (e.g., PD-10), exchanging the protein into the Labeling Buffer.[7] This step is critical as the DTT would react with IAEDANS.
-
-
Labeling Reaction:
-
Prepare a fresh 10 mM stock solution of IAEDANS in anhydrous DMF.[7]
-
Slowly add the IAEDANS stock solution to the reduced protein solution to achieve a 5- to 10-fold molar excess of the dye over the protein.
-
Incubate the reaction mixture for 2-4 hours at room temperature or for 16-18 hours at 4°C in the dark to prevent photobleaching.[7]
-
-
Quenching the Reaction:
-
Purification of Labeled Protein:
-
Determination of Labeling Efficiency:
-
The degree of labeling can be calculated using the Beer-Lambert law by measuring the absorbance of the purified conjugate at 280 nm and 336 nm and using the respective extinction coefficients for the protein and AEDANS.
-
Key Applications in Research
AEDANS is a versatile probe used in various fluorescence spectroscopy applications to study molecular structure and function.
Studying Protein Conformational Changes and Ligand Binding
A primary application of AEDANS is to monitor conformational changes in proteins. When a protein changes its shape, the environment around the attached AEDANS probe can shift from hydrophobic to hydrophilic (or vice versa), causing a detectable change in the fluorescence signal. This principle is also used to study ligand binding, where the binding event induces a conformational change or directly alters the probe's environment.
References
- 1. IAEDANS - Wikipedia [en.wikipedia.org]
- 2. echemi.com [echemi.com]
- 3. N-碘乙酰-N′-(5-磺基-1-萘)乙二胺 suitable for fluorescence, ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. horiba.com [horiba.com]
- 5. ossila.com [ossila.com]
- 6. Item - Spectral properties of EDANS-Dabcyl pair [45] and the flowchart of the experimental design. - Public Library of Science - Figshare [plos.figshare.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for N-(Aminoethyl)-8-naphthylamine-1-sulfonic acid (1,8-EDANS)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the synthesis and application of N-(Aminoethyl)-8-naphthylamine-1-sulfonic acid (also known as 1,8-EDANS), a versatile fluorescent reagent.[1] The protocols outlined below are intended to serve as a comprehensive guide for the chemical synthesis of 1,8-EDANS and its subsequent use in the fluorescent labeling of peptides, a critical technique in biochemical research and drug development.
I. Synthesis of this compound (1,8-EDANS)
Proposed Synthesis Protocol:
The synthesis is a two-step process:
-
Ring-opening of 1,8-Naphthosultone: 1,8-Naphthosultone is reacted with a large excess of anhydrous ethylenediamine. The nucleophilic attack of one of the amino groups of ethylenediamine on the sultone ring leads to its opening, forming an intermediate.
-
Hydrolysis (Work-up): The intermediate is then hydrolyzed to yield the final product, this compound.
Materials and Reagents:
| Reagent | Formula | Molecular Weight | CAS Number |
| 1,8-Naphthosultone | C₁₀H₆O₃S | 206.22 g/mol | 83-31-8 |
| Anhydrous Ethylenediamine | C₂H₈N₂ | 60.10 g/mol | 107-15-3 |
| Dioxane (anhydrous) | C₄H₈O₂ | 88.11 g/mol | 123-91-1 |
| Hydrochloric Acid (HCl) | HCl | 36.46 g/mol | 7647-01-0 |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 g/mol | 1310-73-2 |
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,8-Naphthosultone (1 equivalent) in anhydrous dioxane.
-
Addition of Ethylenediamine: To the stirred solution, add a 10-fold molar excess of anhydrous ethylenediamine.
-
Reaction: Heat the reaction mixture to reflux (approximately 101-103 °C for dioxane) and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the excess ethylenediamine and dioxane under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield this compound.
Caption: Proposed workflow for the synthesis of 1,8-EDANS.
II. Application: Fluorescent Labeling of Peptides
1,8-EDANS is a valuable tool for fluorescently labeling peptides and other biomolecules.[1] Its primary aliphatic amine allows for covalent linkage to carboxylic acid groups, such as those found at the C-terminus of a peptide or on the side chains of aspartic and glutamic acid residues. The most common method for this conjugation is through the formation of a stable amide bond using carbodiimide chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS).[6][7]
Principle of the Reaction:
The labeling process is a two-step, one-pot reaction:
-
Activation of Carboxyl Groups: EDC activates the carboxyl groups on the peptide to form a highly reactive O-acylisourea intermediate.[7] This intermediate is unstable in aqueous solutions.
-
Formation of NHS Ester and Conjugation: NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This ester then readily reacts with the primary amine of 1,8-EDANS to form a stable amide bond, covalently linking the fluorescent dye to the peptide.[7][8]
Materials and Reagents:
| Reagent | Purpose |
| Peptide with exposed carboxyl groups | Target molecule for labeling |
| 1,8-EDANS | Fluorescent labeling reagent |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Carboxyl group activating agent |
| NHS (N-hydroxysuccinimide) or Sulfo-NHS | Stabilizes the activated intermediate |
| Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0) | Optimal buffer for EDC activation |
| Conjugation Buffer (e.g., 0.1 M PBS, pH 7.2-7.5) | Optimal buffer for amine reaction |
| Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0) | To stop the reaction |
| Desalting column or HPLC system | For purification of the labeled peptide |
Quantitative Parameters for Peptide Labeling:
| Parameter | Recommended Range | Notes |
| Molar Ratio (Peptide:EDC:NHS) | 1 : 2-10 : 5-20 | A molar excess of EDC and NHS is used to drive the reaction. |
| Molar Ratio (Peptide:1,8-EDANS) | 1 : 10-50 | A large excess of the amine-containing dye is used to ensure efficient labeling.[6] |
| Activation Time | 15 minutes | At room temperature. |
| Conjugation Time | 2 hours at room temperature or overnight at 4°C | Longer incubation can increase efficiency but may also lead to side reactions. |
| Quenching Time | 15-30 minutes | At room temperature. |
Experimental Protocol for Peptide Labeling:
-
Prepare Solutions:
-
Dissolve the peptide in Activation Buffer (e.g., 0.1 M MES, pH 6.0) to a concentration of 1-5 mg/mL.
-
Prepare a 10 mg/mL solution of EDC in Activation Buffer (freshly prepared).
-
Prepare a 10 mg/mL solution of NHS (or Sulfo-NHS) in Activation Buffer (freshly prepared).
-
Dissolve 1,8-EDANS in an appropriate solvent (e.g., DMF or DMSO) to create a stock solution.
-
-
Activation:
-
To the peptide solution, add the EDC solution to achieve a 10-fold molar excess over the peptide.
-
Immediately add the NHS solution to achieve a 20-fold molar excess over the peptide.
-
Incubate the mixture for 15 minutes at room temperature with gentle stirring.
-
-
Conjugation:
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding Conjugation Buffer (e.g., PBS).
-
Add the 1,8-EDANS stock solution to the activated peptide solution to achieve a 20- to 50-fold molar excess.
-
Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching:
-
Add Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 10-50 mM to quench any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted 1,8-EDANS and byproducts by passing the reaction mixture through a desalting column (for peptides >1000 Da).
-
For higher purity, use reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Verification:
-
Confirm successful labeling by mass spectrometry (e.g., MALDI-TOF or ESI-MS). The mass of the labeled peptide should increase by the mass of the 1,8-EDANS moiety.
-
Assess the purity of the labeled peptide by RP-HPLC.
-
Caption: Workflow for labeling peptides with 1,8-EDANS using EDC/NHS chemistry.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN103288689A - Preparation method of 1-naphthylamine 8-sulfonic acid - Google Patents [patents.google.com]
- 4. CN105481728A - Preparation method of 1-naphthylamino-8-sulfonic acid - Google Patents [patents.google.com]
- 5. 1,8-Naphthosultone | C10H6O3S | CID 65744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. stratech.co.uk [stratech.co.uk]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Cross-Linked Self-Assembling Peptides and Their Post-Assembly Functionalization via One-Pot and In Situ Gelation System - PMC [pmc.ncbi.nlm.nih.gov]
Covalent Labeling of Proteins with AEDANS: A Detailed Guide for Researchers
Introduction
5-((2-((iodoacetyl)amino)ethyl)amino)naphthalene-1-sulfonic acid (IAEDANS) is a fluorescent probe widely utilized in biochemistry and biophysics to study protein structure, function, and dynamics. This aminonaphthalenesulfonic acid derivative is particularly useful for labeling proteins at specific sites, primarily targeting the sulfhydryl groups of cysteine residues. The fluorescence of AEDANS is highly sensitive to the local environment, making it an excellent tool for investigating conformational changes, protein-protein interactions, and ligand binding through techniques such as fluorescence resonance energy transfer (FRET). This document provides a comprehensive protocol for the covalent labeling of proteins with AEDANS, purification of the resulting conjugate, and methods for characterization.
Spectral and Physicochemical Properties of AEDANS
The utility of AEDANS as a fluorescent probe is defined by its specific spectral and chemical characteristics. Understanding these properties is crucial for designing experiments and interpreting data.
| Property | Value | Reference |
| Full Chemical Name | 5-({2-[(iodoacetyl)amino]ethyl}amino)naphthalene-1-sulfonic acid | [1] |
| Abbreviation | 1,5-IAEDANS or AEDANS | [1] |
| Molecular Formula | C14H15IN2O4S | [1] |
| Molar Mass | 434.25 g/mol | [1] |
| Peak Excitation Wavelength (λex) | ~336 nm | [1][2][3] |
| Peak Emission Wavelength (λem) | ~490 nm | [1][2][3] |
| Extinction Coefficient | 5,700 M⁻¹cm⁻¹ | [1] |
| Reactive Group | Iodoacetamide | [4] |
| Target Functional Group | Thiol (Sulfhydryl) groups of Cysteine residues | [1][5] |
| Solubility | Soluble in Dimethylformamide (DMF) or aqueous buffer above pH 6 | [1] |
Experimental Protocols
Principle of AEDANS Labeling
The labeling reaction involves the alkylation of the sulfhydryl group of a cysteine residue by the iodoacetyl group of IAEDANS, forming a stable thioether bond. This reaction is highly specific for thiols under controlled pH conditions (typically pH 7.0-8.0).
Caption: Chemical reaction for covalent labeling of a protein's cysteine residue with IAEDANS.
Materials
-
Protein of interest with at least one accessible cysteine residue
-
1,5-IAEDANS
-
Dimethylformamide (DMF)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Labeling Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.6)
-
Quenching solution (e.g., 1 M DTT or L-cysteine)
-
Desalting columns (e.g., PD-10)
-
Spectrophotometer and Fluorometer
Protocol: Step-by-Step Cysteine Labeling with AEDANS
This protocol outlines the essential steps for labeling a protein with IAEDANS, from initial protein preparation to the final purification of the labeled conjugate.
Caption: Experimental workflow for the fluorescent labeling of proteins with AEDANS.
1. Protein Preparation and Reduction
To ensure the availability of free sulfhydryl groups for labeling, any existing disulfide bonds within the protein must be reduced.
-
Dissolve the protein in a suitable buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.6) to a concentration of approximately 100 µM.[6]
-
Add a reducing agent such as DTT to a final concentration of 1 mM or TCEP to a final concentration of 150 µM.[6] TCEP is often preferred as it does not contain a thiol group and therefore does not need to be removed with the same stringency as DTT before adding the thiol-reactive dye.
-
Incubate the solution for 45-60 minutes at room temperature.[6]
2. Removal of Reducing Agent
The reducing agent must be removed prior to the addition of IAEDANS to prevent it from reacting with the dye.
-
Equilibrate a desalting column (e.g., PD-10) with the labeling buffer.
-
Apply the protein solution to the column and elute with the labeling buffer according to the manufacturer's protocol.[6] This step also serves as a buffer exchange into the appropriate labeling buffer.
3. Labeling Reaction
-
Prepare a 10 mM stock solution of IAEDANS in DMF.[6]
-
Slowly add the IAEDANS stock solution to the reduced protein solution to achieve a final molar excess of dye to protein (e.g., a 5-fold molar excess, 500 µM IAEDANS for 100 µM protein).[6] The optimal ratio should be determined empirically for each protein.
-
Incubate the reaction mixture for 16-18 hours at 4°C with gentle stirring, protected from light.[6] The reaction can also be performed for 2 hours at room temperature.
4. Quenching the Reaction
To stop the labeling reaction, a quenching reagent is added to react with any unreacted IAEDANS.
-
Add a quenching solution such as DTT to a final concentration of 0.5 mM.[6]
-
Incubate for 20-30 minutes at room temperature.[6]
5. Purification of the Labeled Protein
It is crucial to remove the unreacted IAEDANS and the quenching reagent from the labeled protein.
-
Equilibrate a second desalting column with the final storage buffer (e.g., Buffer C: 50 mM Tris-HCl, pH 7.6, 100 mM NaCl, 150 µM TCEP).[6]
-
Apply the quenched reaction mixture to the column and collect fractions.[6]
6. Characterization of the Labeled Protein
-
Determination of Degree of Labeling (DOL): The DOL, which represents the average number of dye molecules per protein molecule, can be determined spectrophotometrically.
-
Measure the absorbance of the purified labeled protein at 280 nm (A280) and 336 nm (A336).
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of AEDANS at 280 nm. A correction factor (CF) is used, where CF = A280 of free dye / Amax of free dye.
-
The concentration of bound AEDANS is calculated using its extinction coefficient at 336 nm (5,700 M⁻¹cm⁻¹).[1]
-
The DOL is the ratio of the molar concentration of the dye to the molar concentration of the protein.
-
-
SDS-PAGE Analysis: The labeled protein can be visualized on an SDS-PAGE gel under UV light to confirm labeling and assess purity.[6] A subsequent Coomassie stain will show all proteins present.[6]
-
Mass Spectrometry: For a more precise determination of labeling stoichiometry and identification of labeled sites, mass spectrometry can be employed.[7][8]
-
Functional Assays: It is important to perform functional assays to ensure that the labeling has not significantly altered the protein's biological activity.
Applications of AEDANS-Labeled Proteins
AEDANS-labeled proteins are valuable tools in a variety of fluorescence spectroscopy applications.
-
Conformational Changes: Changes in the local environment of the AEDANS probe due to protein conformational changes can lead to alterations in its fluorescence intensity and emission wavelength.[5]
-
Fluorescence Resonance Energy Transfer (FRET): The absorption spectrum of AEDANS overlaps well with the emission spectrum of tryptophan, making it a suitable acceptor in FRET experiments to measure intramolecular or intermolecular distances.[1] It can also act as a donor to other fluorophores like fluorescein.[1]
-
Fluorescence Anisotropy: This technique can be used to study the binding of the labeled protein to other molecules and to monitor changes in protein size and shape.[5]
Conclusion
The protocol described provides a robust framework for the successful fluorescent labeling of proteins with AEDANS. Careful optimization of reaction conditions, particularly the molar ratio of dye to protein and the incubation time, is essential for achieving the desired degree of labeling while maintaining protein function. The resulting AEDANS-labeled proteins can serve as powerful reagents for elucidating complex biological processes through a variety of fluorescence-based techniques.
References
- 1. IAEDANS - Wikipedia [en.wikipedia.org]
- 2. Item - Spectral properties of EDANS-Dabcyl pair [45] and the flowchart of the experimental design. - Public Library of Science - Figshare [plos.figshare.com]
- 3. echemi.com [echemi.com]
- 4. Fluorescent labeling of cysteinyl residues to facilitate electrophoretic isolation of proteins suitable for amino-terminal sequence analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-碘乙酰-N′-(5-磺基-1-萘)乙二胺 suitable for fluorescence, ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescence-based peptide labeling and fractionation strategies for analysis of cysteine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for N-(Aminoethyl)-8-naphthylamine-1-sulfonic acid (AEDANS) in Protein Conformation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Aminoethyl)-8-naphthylamine-1-sulfonic acid (AEDANS) and its parent compound, 1-anilinonaphthalene-8-sulfonic acid (ANS), are powerful fluorescent probes utilized to investigate the conformational dynamics of proteins. These molecules exhibit low fluorescence in aqueous environments but display a significant increase in fluorescence quantum yield and a blue shift in their emission spectrum upon binding to hydrophobic regions of proteins. This property makes them exceptionally sensitive reporters of changes in protein conformation, such as those occurring during protein folding, unfolding, substrate binding, and aggregation. This document provides detailed application notes and experimental protocols for the use of AEDANS and its derivatives in studying protein structure and function.
Principle of Action
The fluorescence of AEDANS is highly sensitive to the polarity of its microenvironment. In polar aqueous solutions, the probe has a low quantum yield. However, when it binds to nonpolar, hydrophobic pockets on the surface of a protein, it is shielded from the quenching effects of water. This results in a significant enhancement of its fluorescence intensity and a shift of its emission maximum to shorter wavelengths (a blue shift).[1][2] This phenomenon allows researchers to monitor conformational changes that expose or conceal these hydrophobic sites. AEDANS can be used as a non-covalent probe or can be covalently attached to a protein, typically at cysteine residues, using derivatives like 5-((((2-iodoacetyl)amino)ethyl)amino)naphthalene-1-sulfonic acid (IAEDANS).
Applications
-
Monitoring Protein Folding and Unfolding: AEDANS is an excellent tool for tracking the kinetics and thermodynamics of protein folding and unfolding. The fluorescence signal changes as hydrophobic regions become exposed or buried during these processes, allowing for the characterization of folding intermediates, such as the molten globule state.[2][3]
-
Detecting Ligand-Induced Conformational Changes: The binding of substrates, inhibitors, or other effector molecules can induce conformational changes in a protein. These changes can alter the exposure of hydrophobic patches, leading to a change in AEDANS fluorescence that can be used to quantify binding affinities and kinetics.
-
Characterizing Protein Stability: By monitoring AEDANS fluorescence as a function of temperature or denaturant concentration, the stability of a protein can be assessed. This is particularly useful in drug development for screening compounds that stabilize or destabilize a target protein.
-
Studying Protein Aggregation: Protein aggregation is often associated with the exposure of hydrophobic surfaces. AEDANS fluorescence can be used to monitor the kinetics of aggregation and to screen for inhibitors of this process.[4]
-
Fluorescence Resonance Energy Transfer (FRET): AEDANS can serve as a donor or acceptor in FRET experiments to measure distances and conformational changes within a protein or between interacting proteins.[5]
Data Presentation
Table 1: Spectral Properties of ANS and AEDANS
| Fluorescent Probe | Condition | Excitation Max (λex) | Emission Max (λem) | Quantum Yield | Reference |
| 1,8-ANS | Free in solution | 350 nm | 520 nm | Low | [6] |
| Bound to protein (FABP2) | ~350 nm | 468-477 nm | High | [6] | |
| AEDANS | Labeled peptide | 295 nm or 375 nm | 484 nm | - | [5] |
| EDANS | Free in solution | 336 nm | 455 nm | - | [2] |
Table 2: Example Quantitative Data for Protein-Ligand Interaction
| Ligand Concentration (µM) | Fluorescence Intensity (a.u.) |
| 0 | 100 |
| 1 | 150 |
| 5 | 300 |
| 10 | 450 |
| 20 | 550 |
| 50 | 600 |
| 100 | 610 |
Note: This is example data and will vary depending on the protein, ligand, and experimental conditions.
Experimental Protocols
Protocol 1: Covalent Labeling of a Protein with IAEDANS
This protocol describes the labeling of a protein containing a free cysteine residue with 5-((((2-iodoacetyl)amino)ethyl)amino)naphthalene-1-sulfonic acid (IAEDANS).
Materials:
-
Protein of interest (with at least one free cysteine residue)
-
IAEDANS
-
Dithiothreitol (DTT)
-
Desalting column (e.g., PD-10)
-
Labeling Buffer: 50 mM Tris-HCl, pH 7.6, 100 mM NaCl, 150 µM TCEP-HCl
-
Quenching solution: 1 M DTT
-
Storage buffer for the labeled protein
Procedure:
-
Protein Reduction:
-
Dissolve the protein to a concentration of approximately 100 µM.
-
Add DTT to a final concentration of 1 mM to reduce any disulfide bonds.
-
Incubate for 45 minutes at 4°C.[7]
-
-
Removal of Reducing Agent:
-
Remove the DTT using a desalting column, exchanging the protein into the Labeling Buffer.[7]
-
-
Labeling Reaction:
-
Prepare a 10 mM stock solution of IAEDANS in a suitable organic solvent like DMF or DMSO.
-
Slowly add the IAEDANS stock solution to the protein solution to a final concentration of 500 µM (a 5-fold molar excess over the protein).[7]
-
Incubate the reaction for 16-18 hours at 4°C with gentle stirring, protected from light.[7]
-
-
Quenching the Reaction:
-
Add quenching solution (e.g., 1 M DTT) to a final concentration of 10 mM to react with any unreacted IAEDANS.
-
Incubate for 1 hour at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove the unreacted probe and quenching agent by dialysis or using a desalting column, exchanging the labeled protein into the desired storage buffer.
-
-
Determination of Labeling Efficiency:
-
Measure the absorbance of the labeled protein at 280 nm (for protein concentration) and at the absorbance maximum of AEDANS (~336 nm).
-
Calculate the degree of labeling using the Beer-Lambert law and the extinction coefficients of the protein and the dye.
-
Protocol 2: Monitoring Protein Conformational Changes using AEDANS Fluorescence
This protocol outlines a general procedure for using non-covalently bound AEDANS to monitor changes in protein conformation.
Materials:
-
Protein of interest
-
AEDANS stock solution (e.g., 1 mM in ethanol or DMSO)
-
Assay Buffer (e.g., PBS, Tris, or HEPES, pH 7.4)
-
Spectrofluorometer
-
Quartz cuvette
Procedure:
-
Sample Preparation:
-
Fluorescence Measurement:
-
Set the excitation wavelength of the spectrofluorometer to 350 nm and the emission wavelength range to 400-600 nm.[6]
-
Record a baseline fluorescence spectrum of the assay buffer alone.
-
Record the fluorescence spectrum of the AEDANS solution in the assay buffer.
-
Add the protein to the AEDANS solution in the cuvette and mix gently.
-
Incubate for a sufficient time to allow binding to reach equilibrium.
-
Record the fluorescence emission spectrum of the protein-AEDANS complex.
-
-
Inducing Conformational Change:
-
To study the effect of a ligand, add the ligand at various concentrations to the protein-AEDANS solution and record the fluorescence spectrum after each addition.
-
To study thermal or chemical denaturation, incrementally increase the temperature or the concentration of a denaturant (e.g., urea or guanidinium chloride) and record the spectrum at each step.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum or the wavelength of the emission maximum as a function of ligand concentration, temperature, or denaturant concentration.
-
Fit the data to appropriate models to determine binding constants (Kd), melting temperatures (Tm), or the free energy of unfolding.
-
Visualization of Workflows
Caption: Covalent labeling of a protein with IAEDANS.
Caption: General workflow for fluorescence spectroscopy.
Concluding Remarks
This compound and its derivatives are invaluable tools for elucidating the conformational dynamics of proteins. The sensitivity of their fluorescence to the local environment provides a robust method for monitoring structural changes in real-time. The protocols provided herein offer a starting point for researchers to apply these powerful techniques to their specific systems of interest, paving the way for a deeper understanding of protein function in both health and disease. It is important to note that the dye itself can sometimes induce conformational changes, and therefore, it is advisable to corroborate findings with other biophysical techniques.[2]
References
- 1. Application of Fluorescence Spectroscopy to Quantify Shear-Induced Protein Conformation Change - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spectrum [EDANS] | AAT Bioquest [aatbio.com]
- 3. A fluorescent probe designed for studying protein conformational change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Using fluorescence correlation spectroscopy to study conformational changes in denatured proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of binding constant of transcription factor AP-1 and DNA. Application of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monitoring protein conformational changes using fluorescent nanoantennas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Monitoring protein conformational changes using fluorescent nanoantennas | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Measuring Protein Binding Using N-(Aminoethyl)-8-naphthylamine-1-sulfonic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Aminoethyl)-8-naphthylamine-1-sulfonic acid, also known as 1,8-EDANS, is a fluorescent probe used to study protein conformation and binding events. It belongs to the family of aminonaphthalenesulfonic acids, which are known for their sensitivity to the polarity of their environment. A notable and extensively studied analog is 8-Anilino-1-naphthalenesulfonic acid (ANS). The fluorescence of these compounds is often quenched in aqueous solutions but exhibits a significant increase in quantum yield and a blue shift in emission wavelength when bound to hydrophobic regions of macromolecules, such as proteins. This property makes this compound a valuable tool for characterizing protein folding, detecting conformational changes, and quantifying ligand binding.[1]
These application notes provide a detailed protocol for utilizing this compound in protein binding studies, with a focus on fluorescence titration methods to determine binding affinities.
Principle of the Assay
The fundamental principle of this assay lies in the change in the fluorescent properties of this compound upon binding to a protein. In an aqueous environment, the probe has a low fluorescence quantum yield. When it binds to hydrophobic pockets on the surface of a protein, it is shielded from the polar aqueous environment. This change in the microenvironment leads to a significant enhancement of its fluorescence intensity and a shift of the emission maximum to a shorter wavelength (a blue shift).[1]
By titrating a fixed concentration of the fluorescent probe with increasing concentrations of a protein, the change in fluorescence can be monitored. The resulting binding curve can be analyzed to determine the dissociation constant (Kd), which is a measure of the affinity between the probe and the protein. A lower Kd value indicates a stronger binding affinity.[2]
References
Application Notes and Protocols: N-(Aminoethyl)-8-naphthylamine-1-sulfonic acid (EDANS) in Membrane Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the uses of N-(Aminoethyl)-8-naphthylamine-1-sulfonic acid (EDANS), a versatile fluorescent probe, in the study of biological membranes. Detailed protocols for key applications are provided, along with data presentation tables and visualizations to facilitate experimental design and interpretation.
Introduction to EDANS in Membrane Research
This compound, commonly known as EDANS or AEDANS, is a fluorescent dye widely employed in membrane biology. Its utility stems from its sensitivity to the local environment and its effectiveness as a donor fluorophore in Fluorescence Resonance Energy Transfer (FRET) studies. When paired with a suitable acceptor molecule, such as 4-((4-(Dimethylamino)phenyl)azo)benzoic acid (DABCYL), EDANS allows for the sensitive measurement of molecular distances and dynamic processes within and across membranes.
Key Properties of EDANS:
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₄N₂O₃S | [1](--INVALID-LINK--) |
| Molecular Weight | 266.32 g/mol | [1](--INVALID-LINK--) |
| Excitation Maximum (λex) | ~335-341 nm | [2][3] |
| Emission Maximum (λem) | ~471-495 nm | [2][3] |
| Common FRET Partner | DABCYL (acceptor) | [2][4] |
| Förster Radius (R₀) with DABCYL | ~30-33 Å | [3] |
Application 1: Monitoring Membrane Permeability via Liposome Leakage Assay
EDANS can be used to assess the integrity of lipid bilayers and the pore-forming activity of proteins or peptides through a liposome leakage assay. This assay relies on the principle of self-quenching of EDANS at high concentrations. When encapsulated within liposomes at a high concentration, the fluorescence of EDANS is quenched. Disruption of the membrane leads to the leakage of EDANS into the surrounding medium, its dilution, and a subsequent increase in fluorescence.
Experimental Protocol: EDANS Liposome Leakage Assay
1. Preparation of EDANS-Encapsulated Liposomes: a. Prepare a lipid film of the desired composition (e.g., POPC:POPS 80:20 mol ratio) in a round-bottom flask by evaporating the organic solvent under a stream of nitrogen gas, followed by drying under vacuum for at least 2 hours. b. Hydrate the lipid film with a solution of 50 mM EDANS in a suitable buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, pH 7.4). The high concentration of EDANS is crucial for self-quenching. c. Vortex the suspension vigorously to form multilamellar vesicles (MLVs). d. For unilamellar vesicles (LUVs), subject the MLV suspension to several freeze-thaw cycles followed by extrusion through polycarbonate filters with a defined pore size (e.g., 100 nm). e. Remove unencapsulated EDANS by size-exclusion chromatography (e.g., using a Sephadex G-75 column) equilibrated with the same buffer used for hydration. The liposome-containing fractions will appear turbid and can be collected.
2. Liposome Leakage Measurement: a. Dilute the EDANS-loaded liposomes in the assay buffer in a fluorometer cuvette to a final lipid concentration of 50-100 µM. b. Record the baseline fluorescence (F₀) using an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm. c. Add the agent suspected of inducing membrane leakage (e.g., a peptide, protein, or small molecule) to the cuvette and mix gently. d. Monitor the increase in fluorescence intensity (F) over time. e. To determine the maximum fluorescence (F_max), lyse the liposomes completely by adding a detergent such as 0.1% Triton X-100. f. Calculate the percentage of leakage at time 't' using the following formula: % Leakage = [(F_t - F₀) / (F_max - F₀)] * 100
Data Presentation:
| Condition | Agent Concentration | Maximum Leakage (%) | Time to 50% Leakage (min) |
| Control (Buffer) | 0 µM | < 5% | N/A |
| Peptide X | 1 µM | 85% | 10 |
| Peptide X | 5 µM | 95% | 2 |
| Protein Y | 100 nM | 60% | 30 |
Experimental Workflow: Liposome Leakage Assay
Caption: Workflow for the EDANS-based liposome leakage assay.
Application 2: Probing Membrane Protein Conformational Changes with FRET
EDANS is frequently used as a FRET donor to study the conformational dynamics of membrane proteins. By site-specifically labeling a protein with EDANS and an acceptor fluorophore, changes in the distance between the two labels can be monitored as a function of ligand binding, membrane potential changes, or other stimuli.
Experimental Protocol: Site-Specific Labeling and FRET Measurement
1. Protein Preparation and Labeling: a. Introduce single cysteine mutations at the desired labeling sites in the membrane protein of interest using site-directed mutagenesis. b. Express and purify the cysteine-mutant protein in a suitable expression system. Maintain reducing conditions (e.g., with 1-5 mM DTT) during purification to prevent disulfide bond formation. c. Prior to labeling, remove the reducing agent using a desalting column. d. Immediately incubate the protein with a 10- to 20-fold molar excess of a thiol-reactive EDANS derivative (e.g., AEDANS-maleimide) for 2 hours at room temperature or overnight at 4°C in a buffer at pH 7.0-7.5.[5] e. If a second label (acceptor) is to be introduced, a similar procedure is followed using a different cysteine mutant and a thiol-reactive acceptor dye. For dual labeling, orthogonal labeling strategies may be required. f. Quench the labeling reaction by adding an excess of a thiol-containing compound like L-cysteine or β-mercaptoethanol.[5] g. Remove excess, unreacted dye by size-exclusion chromatography or dialysis.
2. Reconstitution into a Membrane System: a. Reconstitute the labeled protein into a model membrane system, such as liposomes or nanodiscs, at a low protein-to-lipid ratio to minimize intermolecular FRET.
3. FRET Measurement and Analysis: a. Record the fluorescence emission spectrum of the donor-labeled protein in the absence of the acceptor by exciting at ~340 nm. b. For the dually labeled protein, record the emission spectrum with the same excitation wavelength. The appearance of a sensitized emission peak from the acceptor and a decrease in the donor emission intensity indicates FRET. c. Calculate the FRET efficiency (E) using the formula: E = 1 - (F_DA / F_D), where F_DA is the fluorescence intensity of the donor in the presence of the acceptor, and F_D is the fluorescence intensity of the donor in the absence of the acceptor. d. The distance (r) between the donor and acceptor can be estimated using the Förster equation: r = R₀ * [(1/E) - 1]^(1/6), where R₀ is the Förster distance for the specific donor-acceptor pair.
Data Presentation:
| Protein State | Ligand | FRET Efficiency (E) | Calculated Distance (Å) |
| Resting | None | 0.65 | 45 |
| Activated | Agonist | 0.35 | 58 |
| Inhibited | Antagonist | 0.62 | 46 |
Logical Relationship: FRET and Conformational Change
Caption: Relationship between protein conformation and FRET signal.
Application 3: Monitoring Membrane-Associated Protease Activity
The EDANS-DABCYL FRET pair is ideal for developing sensitive assays for proteases, including those associated with membranes or involved in signaling pathways that originate at the membrane, such as apoptosis. A peptide substrate containing the protease cleavage sequence is synthesized with EDANS and DABCYL at its termini. In the intact peptide, the fluorescence of EDANS is quenched by DABCYL. Upon cleavage by the protease, the fluorophore and quencher are separated, leading to an increase in fluorescence.[2][4]
Experimental Protocol: Caspase-3 Activity Assay in Apoptotic Vesicles
This protocol describes the measurement of caspase-3 activity, a key executioner caspase in apoptosis, which can be associated with membrane blebs during programmed cell death.
1. Preparation of FRET Substrate: a. Synthesize or purchase a peptide substrate containing the caspase-3 recognition sequence (DEVD) flanked by EDANS and DABCYL. For example: EDANS-DEVD-DABCYL.
2. Induction of Apoptosis and Isolation of Apoptotic Vesicles: a. Culture a suitable cell line (e.g., Jurkat cells) and induce apoptosis using a known stimulus (e.g., staurosporine or anti-Fas antibody). b. Isolate apoptotic vesicles (membrane blebs) from the cell culture supernatant by differential centrifugation.
3. Caspase-3 Activity Assay: a. In a 96-well plate, add the isolated apoptotic vesicles to a reaction buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5). b. Add the EDANS-DEVD-DABCYL substrate to a final concentration of 10-50 µM. c. Monitor the increase in fluorescence over time using a plate reader with excitation at ~340 nm and emission at ~490 nm. d. As a negative control, perform the assay in the presence of a specific caspase-3 inhibitor (e.g., Ac-DEVD-CHO).
Data Presentation:
| Sample | Treatment | Initial Rate (RFU/min) | % Inhibition (with inhibitor) |
| Healthy Vesicles | None | 10 | N/A |
| Apoptotic Vesicles | Staurosporine | 250 | 95% |
| Apoptotic Vesicles | Anti-Fas | 220 | 92% |
Signaling Pathway: Caspase-3 Activation in Apoptosis
Caption: Extrinsic apoptosis pathway leading to caspase-3 activation, monitored by an EDANS-DABCYL FRET substrate.
References
- 1. lifetein.com [lifetein.com]
- 2. Improved SARS-CoV-2 main protease high-throughput screening assay using a 5-carboxyfluorescein substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A sensitive high throughput screening method for identifying small molecule stimulators of the core particle of the proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: AEDANS as a Donor Fluorophore in FRET Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescence Resonance Energy Transfer (FRET) is a powerful, non-radiative energy transfer process that functions as a "molecular ruler," enabling the study of molecular interactions, conformational changes, and enzymatic activities in real-time. The efficiency of this energy transfer is exquisitely sensitive to the distance between a donor fluorophore and an acceptor molecule, typically in the range of 1-10 nm.[1] This sensitivity makes FRET an invaluable tool in drug discovery and molecular diagnostics.
This document provides detailed application notes and protocols for utilizing 5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid (AEDANS) and its thiol-reactive derivative, 5-(((2-iodoacetyl)amino)ethyl)amino)naphthalene-1-sulfonic acid (IAEDANS), as a donor fluorophore in FRET assays. AEDANS is a versatile fluorescent probe whose emission properties are sensitive to the polarity of its local environment, making it a valuable reporter for changes in protein conformation and binding events.
Quantitative Data Presentation
The selection of an appropriate donor-acceptor pair is critical for the development of a sensitive and reliable FRET assay. The following table summarizes the key quantitative properties of AEDANS as a FRET donor.
| Property | Value | Notes |
| Excitation Maximum (λex) | ~336 nm | |
| Emission Maximum (λem) | ~490 nm | Emission is environmentally sensitive and can shift. |
| Molar Extinction Coefficient (ε) | 5,700 M⁻¹cm⁻¹ | At 336 nm.[1] |
| Quantum Yield (Φ) | ~0.27 in water | Highly solvent-dependent; increases in less polar environments. |
| Fluorescence Lifetime (τ) | ~3-15 ns | Highly dependent on the local environment and binding partner.[2] |
| Förster Distance (R₀) with Dabcyl | ~30-35 Å | The distance at which FRET efficiency is 50%.[3] |
| Förster Distance (R₀) with Fluorescein | Not explicitly found | Dependent on experimental conditions, but overlap suggests FRET is feasible. |
Experimental Protocols
General Protocol for Covalent Labeling of Proteins with IAEDANS
This protocol describes the labeling of cysteine residues in a protein with the thiol-reactive AEDANS derivative, IAEDANS.
Materials:
-
Protein of interest with at least one accessible cysteine residue
-
IAEDANS (5-(((2-iodoacetyl)amino)ethyl)amino)naphthalene-1-sulfonic acid)
-
Reducing agent (e.g., Dithiothreitol - DTT)
-
Labeling Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5)
-
Quenching solution (e.g., 1 M DTT or 2-mercaptoethanol)
-
Size-exclusion chromatography column (e.g., PD-10 desalting column) for purification
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to dissolve IAEDANS
Procedure:
-
Protein Reduction:
-
Dissolve the protein in Labeling Buffer.
-
Add a 10-fold molar excess of DTT to the protein solution.
-
Incubate for 1 hour at room temperature to reduce any disulfide bonds and ensure free thiol groups are available for labeling.
-
Remove the DTT using a desalting column, eluting the protein into fresh, degassed Labeling Buffer.
-
-
IAEDANS Preparation:
-
Immediately before use, dissolve IAEDANS in a small amount of anhydrous DMF or DMSO to create a 10-20 mM stock solution.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the IAEDANS stock solution to the reduced protein solution. The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C in the dark.
-
-
Quenching the Reaction:
-
Add a quenching solution (e.g., DTT to a final concentration of 10 mM) to react with any unreacted IAEDANS.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Separate the labeled protein from the unreacted dye and quenching reagent using a size-exclusion chromatography column (e.g., a PD-10 desalting column) equilibrated with a suitable storage buffer.
-
Collect fractions and identify those containing the labeled protein by measuring absorbance at 280 nm (for protein) and 336 nm (for AEDANS).
-
-
Determination of Labeling Efficiency:
-
Measure the absorbance of the purified protein solution at 280 nm and 336 nm.
-
Calculate the protein concentration and the concentration of AEDANS using their respective molar extinction coefficients. The ratio of these values gives the degree of labeling.
-
General Protocol for an AEDANS-Based FRET Assay (e.g., Protease Cleavage)
This protocol describes a typical FRET assay to measure the activity of a protease using a peptide substrate labeled with AEDANS (donor) and a suitable quencher (acceptor), such as Dabcyl.
Materials:
-
AEDANS-labeled peptide substrate with a protease-specific cleavage site and a Dabcyl quencher.
-
Protease of interest.
-
Assay Buffer (optimized for the specific protease).
-
Fluorescence microplate reader with excitation and emission filters for AEDANS.
-
Black, opaque microplates (to minimize background fluorescence).
Instrumentation Setup:
-
Excitation Wavelength: 335-340 nm.[4]
-
Emission Wavelength: 490-500 nm.[4]
-
Plate Type: Black, opaque 96- or 384-well plates.[3]
-
Read Mode: Kinetic or endpoint.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the AEDANS-Dabcyl peptide substrate in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the protease in Assay Buffer.
-
Prepare serial dilutions of the protease or inhibitor compounds if performing dose-response experiments.
-
-
Assay Setup:
-
In a black microplate, add the Assay Buffer to each well.
-
Add the AEDANS-Dabcyl peptide substrate to each well to a final concentration typically in the low micromolar range.
-
Include appropriate controls:
-
No Enzyme Control: Substrate and buffer only, to determine background fluorescence.
-
Positive Control: Substrate, buffer, and a known active concentration of the protease.
-
Inhibitor Controls (if applicable): Substrate, buffer, protease, and inhibitor.
-
-
-
Initiating the Reaction:
-
Initiate the enzymatic reaction by adding the protease to the appropriate wells.
-
Mix gently by pipetting or using a plate shaker.
-
-
Data Acquisition:
-
Immediately place the microplate in the fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths.
-
For kinetic assays, record the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) over a defined period (e.g., 30-60 minutes).[3] For endpoint assays, incubate the plate for a specific time and then measure the final fluorescence.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the no-enzyme control) from all other readings.
-
For kinetic assays, plot the fluorescence intensity versus time. The initial rate of the reaction is proportional to the slope of the linear portion of the curve.
-
For endpoint assays, compare the fluorescence intensity of the sample wells to the controls.
-
Calculate the percent inhibition for inhibitor studies.
-
Signaling Pathway and Experimental Workflow Diagrams
FRET Principle with AEDANS and Dabcyl
Caption: The principle of FRET between an AEDANS donor and a Dabcyl acceptor.
Experimental Workflow for a Protease FRET Assay
Caption: A typical experimental workflow for a protease FRET assay using an AEDANS-based substrate.
Applications in Drug Discovery
AEDANS-based FRET assays are widely used in high-throughput screening (HTS) for the discovery of enzyme inhibitors. Below are examples of key applications.
Caspase Activity Assays for Apoptosis Research
Caspases are a family of proteases that play a crucial role in the apoptotic (programmed cell death) signaling pathway. Dysregulation of apoptosis is implicated in numerous diseases, including cancer and neurodegenerative disorders. FRET-based assays using substrates containing a caspase-specific cleavage sequence (e.g., DEVD for caspase-3) flanked by AEDANS and a quencher are used to screen for compounds that modulate caspase activity.[5]
Signaling Pathway Diagram: Caspase-3 Activation in Apoptosis
References
- 1. Anchored FRET sensors detect local caspase activation prior to neuronal degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence decay time distribution analysis reveals two types of binding sites for 1,8-anilinonaphthalene sulfonate in native human oxyhemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A sensitive high throughput screening method for identifying small molecule stimulators of the core particle of the proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Quantitative analysis of fluorescent caspase substrate cleavage in intact cells and identification of novel inhibitors of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Quantification of Aromatic Amines in Nitrite Analysis
Introduction
This document provides detailed application notes and protocols for the determination of N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) concentration, a critical component in biomedical and environmental research. While the user specified N-(Aminoethyl)-8-naphthylamine-1-sulfonic acid, the predominant application for concentration determination in this chemical class, particularly for researchers, scientists, and drug development professionals, involves NED in the context of the Griess reaction for nitrite quantification. Nitrite is a stable and quantifiable end-product of nitric oxide (NO), a pivotal signaling molecule in various physiological and pathological processes. Therefore, this document will focus on the well-established spectrophotometric method involving the Griess reaction. We will also briefly touch upon the fluorescent properties of related compounds like this compound (1,8-EDANS).
The Griess test is a colorimetric assay that relies on a two-step diazotization reaction. In an acidic medium, nitrite reacts with an aromatic amine (e.g., sulfanilamide) to form a diazonium salt. This intermediate then couples with N-(1-Naphthyl)ethylenediamine to produce a stable, colored azo dye.[1][2] The intensity of the resulting pink-to-purple color is directly proportional to the nitrite concentration and can be quantified using a spectrophotometer.[1][3]
I. Spectrophotometric Determination of Nitrite using N-(1-Naphthyl)ethylenediamine (Griess Reaction)
This is the most common application for determining the concentration of substances via coupling with N-(1-Naphthyl)ethylenediamine. The protocol measures the concentration of nitrite in a given sample.
A. Principle
The method is based on the diazotization-coupling reaction.[4][5]
-
Diazotization: Nitrite ions in the sample react with a primary aromatic amine (sulfanilamide) in an acidic solution to form a diazonium salt.
-
Coupling: This diazonium salt is then coupled with N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) to form a stable, intensely colored azo dye.[6][7]
-
Detection: The absorbance of the resulting solution is measured at its maximum wavelength (λmax), typically between 540 and 570 nm.[2] The concentration of nitrite is then determined by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite.
B. Experimental Workflow
Caption: Workflow for Nitrite Quantification using the Griess Assay.
C. Detailed Protocols
Protocol 1: Preparation of Reagents
| Reagent | Preparation Procedure | Storage |
| Sulfanilamide Solution | Dissolve 1 g of sulfanilamide in 100 mL of 5% phosphoric acid. | Store at 4°C, protected from light. Stable for several months.[2] |
| NED Solution | Dissolve 0.1 g of N-(1-Naphthyl)ethylenediamine dihydrochloride in 100 mL of deionized water. | Store at 4°C, protected from light. The solution is stable for about a month.[8] |
| Griess Reagent | For immediate use, mix equal volumes of the Sulfanilamide Solution and the NED Solution. Prepare this mixture fresh and do not store for more than 8 hours.[9][10] | Use immediately. |
| Nitrite Standard Stock (1 mM) | Dissolve 69 mg of sodium nitrite (NaNO₂) in 1 L of deionized water. | Store at 4°C. |
Protocol 2: Standard Curve Generation and Sample Measurement
-
Prepare Nitrite Standards: Perform serial dilutions of the 1 mM Nitrite Standard Stock solution using the same medium as your samples (e.g., cell culture medium, buffer, deionized water) to create a standard curve. Typical concentrations range from 1 µM to 100 µM.
-
Sample Preparation: If using cell culture supernatants, centrifuge them at 1,000 x g for 10 minutes to remove any cellular debris.[2]
-
Assay Procedure (96-well plate format):
-
Measurement:
-
Measure the absorbance at 548 nm (or a wavelength between 520-590 nm) using a microplate reader.[10]
-
Use the medium/buffer as a blank.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all standard and sample readings.
-
Plot the absorbance of the standards versus their known concentrations.
-
Use linear regression to generate a standard curve.
-
Determine the nitrite concentration of the samples from the standard curve.[2]
-
D. Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 0.002 - 0.6 µg/mL | [4] |
| 0.5 - 100 µM | [2] | |
| Molar Absorptivity | 7.2 x 10⁴ L mol⁻¹ cm⁻¹ (with dapsone) | [4] |
| 4.61 x 10⁴ L mol⁻¹ cm⁻¹ (with sulfathiazole) | [7] | |
| Detection Limit | 1.0 µM | [10] |
| 12.1 µg/L | [7] | |
| Wavelength (λmax) | 540 - 570 nm | [2] |
| Interfering Substances | High protein concentrations, thiols, ascorbic acid, high alkalinity (>600 mg/L). | [2][3] |
II. Signaling Pathway Context: Nitric Oxide (NO) Synthesis
The Griess assay is an indirect method to measure NO production. NO is synthesized by Nitric Oxide Synthase (NOS) enzymes. Understanding this pathway is crucial for interpreting the results of the assay.
Caption: NO Synthesis and its indirect detection via the Griess Assay.
III. HPLC Method for N-(1-Naphthyl)ethylenediamine
For direct quantification of N-(1-Naphthyl)ethylenediamine itself, a High-Performance Liquid Chromatography (HPLC) method can be employed. This is useful for quality control or stability testing of the reagent.
A. Principle
Reverse-phase HPLC separates compounds based on their hydrophobicity. N-(1-Naphthyl)ethylenediamine is retained on a nonpolar stationary phase (like C18) and eluted with a polar mobile phase. The concentration is determined by comparing the peak area of the analyte to that of known standards.
B. Protocol Outline
| Parameter | Condition |
| Column | C18 Reverse-Phase (RP) Column |
| Mobile Phase | Acetonitrile and water with an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility).[11] |
| Detection | UV detector (wavelength to be optimized, e.g., 220 nm for similar compounds).[12] |
| Quantification | Based on a standard curve of known concentrations of N-(1-Naphthyl)ethylenediamine. |
IV. Note on this compound (1,8-EDANS)
The compound initially specified, this compound (also known as 1,8-EDANS), is primarily used as a fluorescent labeling reagent.[13][14] It can be conjugated to molecules, such as peptides, and its fluorescence properties (excitation ~375 nm, emission ~484 nm) can be used for tracing or for Förster Resonance Energy Transfer (FRET) studies.[15] While it is an aromatic amine, its use in a colorimetric concentration assay like the Griess test is not standard practice.
The determination of concentration related to N-substituted naphthylamine compounds in a research and drug development context is predominantly achieved through the indirect measurement of nitrite via the Griess reaction, where N-(1-Naphthyl)ethylenediamine is a key reagent. The provided protocols offer a robust and sensitive method for this purpose. For direct quantification of the reagent itself, HPLC methods are suitable. It is important for researchers to select the appropriate analytical method based on the specific research question and the compound of interest.
References
- 1. Griess test - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. NEMI Method Summary - 354.1 [nemi.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Spectrophotometric determination of nitrite with composite reagents containing sulphanilamide, sulphanilic acid or 4-nitroaniline as the diazotisable aromatic amine and N-(1-naphthyl)ethylenediamine as the coupling agent - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. Sensitive spectrophotometric determination of nitrite in human saliva and rain water and of nitrogen dioxide in the atmosphere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. docs.turnerdesigns.com [docs.turnerdesigns.com]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Separation of N-(1-Naphthyl)ethylenediamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. scbt.com [scbt.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for N-(Aminoethyl)-8-naphthylamine-1-sulfonic acid (1,8-ANS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Aminoethyl)-8-naphthylamine-1-sulfonic acid, commonly known as 1,8-ANS, is a versatile fluorescent probe extensively utilized in biochemical and biophysical research. Its fluorescence is highly sensitive to the polarity of its microenvironment. In aqueous solutions, 1,8-ANS exhibits weak fluorescence. However, upon binding to hydrophobic regions of macromolecules such as proteins or membranes, its fluorescence quantum yield increases significantly, accompanied by a characteristic blue shift in its emission spectrum.[1][2][3] This property makes 1,8-ANS an invaluable tool for investigating protein conformation, ligand binding, and the hydrophobicity of biological interfaces.
Spectral Properties
The spectral characteristics of 1,8-ANS are a key aspect of its utility as a fluorescent probe. The excitation and emission maxima are particularly sensitive to the environment.
| Property | In Aqueous Solution | Bound to Hydrophobic Sites (e.g., Proteins) | Reference(s) |
| Excitation Maximum (λex) | ~350 nm | ~350-388 nm | [4] |
| Emission Maximum (λem) | ~520 nm | ~468-477 nm (blue-shifted) | [4] |
| Fluorescence Quantum Yield (Φ) | Low (~0.0032 - 0.13) | High (significantly increased) | [1][2] |
| Fluorescence Lifetime | Short | Increased | [2] |
Applications
The unique photophysical properties of 1,8-ANS lend themselves to a variety of applications in research and drug development:
-
Determination of Protein Surface Hydrophobicity: The extent of 1,8-ANS binding and the corresponding increase in fluorescence can be used to quantify the accessible hydrophobic surface area of a protein. This is particularly useful for studying protein folding, denaturation, and the effects of mutations.[5][6][7]
-
Ligand-Protein Binding Assays: 1,8-ANS can be used in competitive binding assays to determine the affinity of non-fluorescent ligands for a protein. The displacement of bound 1,8-ANS by a ligand results in a decrease in fluorescence, which can be used to calculate the ligand's binding constant (Ki).[8]
-
Studying Conformational Changes in Proteins: Changes in protein conformation, induced by factors such as ligand binding, pH, or temperature, can alter the exposure of hydrophobic sites. These changes can be monitored by observing the fluorescence of 1,8-ANS.[3][9]
-
Investigation of Biological Membranes: 1,8-ANS can be used to probe the properties of biological membranes and liposomes. Its fluorescence is sensitive to the lipid packing and phase state of the membrane.[10][11]
-
High-Throughput Screening (HTS): The fluorescence-based nature of 1,8-ANS assays makes them amenable to high-throughput screening for the discovery of new drug candidates that bind to specific protein targets.
Experimental Protocols
Protocol 1: Determination of Protein-Ligand Binding Affinity using a Competitive 1,8-ANS Displacement Assay
This protocol describes a method to determine the binding affinity (Ki) of a non-fluorescent compound for a target protein by measuring the displacement of 1,8-ANS.
Materials:
-
Target Protein
-
1,8-ANS
-
Test Compound (Ligand)
-
Assay Buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Fluorometer
-
Microplates (e.g., 96-well black plates for fluorescence)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the target protein in the assay buffer.
-
Prepare a stock solution of 1,8-ANS in a suitable solvent (e.g., DMSO or ethanol) and then dilute it in the assay buffer. The final concentration of the organic solvent in the assay should be kept low (typically <1%) to avoid affecting the protein structure.
-
Prepare a stock solution of the test compound in a suitable solvent.
-
-
Determination of Optimal 1,8-ANS Concentration:
-
Titrate the target protein with increasing concentrations of 1,8-ANS to determine the concentration of 1,8-ANS that gives a significant fluorescence signal upon binding to the protein. This is typically in the low micromolar range.
-
-
Competitive Binding Assay:
-
To each well of the microplate, add the target protein and 1,8-ANS at their predetermined optimal concentrations.
-
Add increasing concentrations of the test compound to the wells. Include a control with no test compound.
-
Incubate the plate at a constant temperature for a sufficient time to allow the binding to reach equilibrium.
-
Measure the fluorescence intensity using a fluorometer with the excitation wavelength set around 350 nm and the emission wavelength set around 475 nm.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of the test compound concentration.
-
Fit the data to a suitable binding model (e.g., a one-site competitive binding model) to determine the IC50 value (the concentration of the test compound that displaces 50% of the bound 1,8-ANS).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [ANS] / Kd)
Where:
-
[ANS] is the concentration of 1,8-ANS used in the assay.
-
Kd is the dissociation constant of the 1,8-ANS-protein complex (determined from the initial titration experiment).
-
-
Caption: Workflow for a 1,8-ANS based ligand displacement assay.
Signaling Pathway and Logical Relationship Visualization
The following diagram illustrates the principle of the 1,8-ANS competitive binding assay. In the absence of a competing ligand, 1,8-ANS binds to the hydrophobic pocket of the protein, resulting in a high fluorescence signal. When a competing ligand is introduced, it displaces 1,8-ANS from the binding site, leading to a decrease in the fluorescence signal as 1,8-ANS returns to the aqueous environment.
Caption: Principle of 1,8-ANS competitive binding assay.
References
- 1. researchgate.net [researchgate.net]
- 2. ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-Anilinonaphthalene-1-sulfonic acid - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Spectrofluorimetric assessment of the surface hydrophobicity of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Revisiting the Rate-Limiting Step of the ANS–Protein Binding at the Protein Surface and Inside the Hydrophobic Cavity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A simple assay for intracellular lipid-binding proteins using displacement of 1-anilinonaphthalene 8-sulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Ion association reactions with biological membranes, studied with the fluorescent dye 1-anilino-8-naphthalenesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Studies of Protein Binding to Biomimetic Membranes Using a Group of Uniform Materials Based on Organic Salts Derived From 8-Anilino-1-naphthalenesulfonic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Step-by-Step Guide to AEDANS Protein Conjugation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of proteins is a cornerstone technique in biological research, enabling the study of protein structure, function, dynamics, and localization. 5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid (AEDANS) is a versatile fluorescent probe characterized by its sensitivity to the local environment. This document provides detailed protocols for the conjugation of two AEDANS derivatives to proteins: N-(iodoacetyl)-N'-(5-sulfo-1-naphthyl)ethylenediamine (IAEDANS) for targeting cysteine residues and N-succinimidyl-5-((2-(iodoacetyl)amino)ethyl)amino)naphthalene-1-sulfonate (S-AEDANS) for targeting lysine residues.
AEDANS's fluorescence emission is highly dependent on the polarity of its surroundings, making it an excellent tool for detecting conformational changes in proteins. Its absorption spectrum also overlaps with the emission spectrum of tryptophan, rendering it a suitable acceptor for Förster Resonance Energy Transfer (FRET) studies.[1]
Quantitative Data Summary
The selection of the appropriate fluorescent label and conjugation strategy is critical for successful experimental outcomes. The following tables summarize the key quantitative properties of IAEDANS and S-AEDANS, as well as a general comparison of the two conjugation chemistries.
| Parameter | IAEDANS | S-AEDANS (Succinimidyl Ester) | Reference |
| Target Residue | Cysteine (thiol group) | Lysine (primary amine), N-terminus | [1][2][3] |
| Excitation Max (λex) | ~336 nm | ~330-340 nm (estimated) | [4] |
| Emission Max (λem) | ~490 nm | ~470-490 nm (estimated) | [4] |
| Molar Extinction Coefficient (ε) | 5,700 M⁻¹cm⁻¹ at 336 nm | Data not readily available; similar to other amine-reactive dyes | [4] |
| Quantum Yield (Φ) | Environmentally sensitive | Environmentally sensitive | [5] |
| Fluorescence Lifetime (τ) | ~2-20 ns (highly environment dependent) | Environmentally sensitive | [6] |
| Feature | Thiol-Reactive (IAEDANS) | Amine-Reactive (S-AEDANS) |
| Specificity | High (targets less abundant cysteine residues) | Moderate (targets abundant lysine residues and N-terminus) |
| Control over Labeling | Easier to achieve site-specific labeling | Can result in heterogeneous labeling |
| Requirement for Pre-treatment | May require reduction of disulfide bonds | Generally not required |
| Optimal Reaction pH | 6.5 - 7.5 | 8.0 - 9.0 |
| Potential for Functional Disruption | Lower risk, unless the cysteine is in a critical site | Higher risk if lysines are in active or binding sites |
Experimental Protocols
Protocol 1: Thiol-Reactive Protein Conjugation with IAEDANS
This protocol details the steps for labeling protein cysteine residues with IAEDANS.
Materials:
-
Protein of interest with at least one free cysteine residue
-
IAEDANS
-
Reaction Buffer: 20 mM Phosphate buffer, 150 mM NaCl, 1 mM EDTA, pH 7.2
-
Reducing Agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Solution: 1 M DTT or L-cysteine
-
Purification column (e.g., Sephadex G-25)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add a 10-fold molar excess of DTT and incubate for 1 hour at room temperature. Subsequently, remove the DTT by dialysis or using a desalting column equilibrated with Reaction Buffer. TCEP can also be used and does not always require removal before conjugation.
-
-
IAEDANS Stock Solution Preparation:
-
Immediately before use, dissolve IAEDANS in a minimal amount of anhydrous DMF or DMSO to prepare a 10 mM stock solution.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the IAEDANS stock solution to the protein solution.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 10-fold molar excess over the IAEDANS to react with any unreacted dye.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Separate the labeled protein from unreacted IAEDANS and quenching reagent using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the fractions containing the protein conjugate, which can often be identified by its fluorescence.
-
Protocol 2: Amine-Reactive Protein Conjugation with S-AEDANS (Succinimidyl Ester)
This protocol outlines the procedure for labeling protein lysine residues and the N-terminus with an AEDANS succinimidyl ester.
Materials:
-
Protein of interest
-
AEDANS Succinimidyl Ester (S-AEDANS)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., Sephadex G-25)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Procedure:
-
Protein Preparation:
-
S-AEDANS Stock Solution Preparation:
-
Immediately before use, dissolve the AEDANS succinimidyl ester in a minimal amount of anhydrous DMF or DMSO to prepare a 10 mM stock solution.[8]
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the S-AEDANS stock solution to the protein solution.
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.[9]
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 100 mM to stop the reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Separate the labeled protein from unreacted S-AEDANS and quenching reagent using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).[7]
-
Collect the fractions containing the protein conjugate.
-
Characterization of AEDANS-Protein Conjugates
Determination of Degree of Labeling (DOL):
The DOL, or the molar ratio of dye to protein, can be determined spectrophotometrically.
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the excitation maximum of AEDANS (~336 nm for IAEDANS, A_dye).
-
Calculate the protein concentration, correcting for the dye's absorbance at 280 nm:
-
Protein Conc. (M) = [A₂₈₀ - (A_dye × CF₂₈₀)] / ε_prot
-
CF₂₈₀ is the correction factor (A₂₈₀ of the free dye / A_max of the free dye).
-
ε_prot is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate the DOL:
-
DOL = A_dye / (ε_dye × Protein Conc. (M))
-
ε_dye is the molar extinction coefficient of AEDANS (5,700 M⁻¹cm⁻¹ for IAEDANS).[4]
-
-
Visualizations
Caption: Experimental workflows for thiol- and amine-reactive AEDANS protein conjugation.
Caption: FRET-based detection of protein conformational change upon ligand binding.
References
- 1. ulab360.com [ulab360.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. IAEDANS - Wikipedia [en.wikipedia.org]
- 5. Tide Fluor™ 1 succinimidyl ester [TF1 SE]*Superior replacement for EDANS* | AAT Bioquest [aatbio.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. biotium.com [biotium.com]
- 9. NHS ester protocol for labeling proteins [abberior.rocks]
Application Notes and Protocols for N-(Aminoethyl)-8-naphthylamine-1-sulfonic acid (EDANS) FRET Pairs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to selecting and utilizing Förster Resonance Energy Transfer (FRET) pairs with the fluorescent donor, N-(Aminoethyl)-8-naphthylamine-1-sulfonic acid (EDANS). This document includes detailed information on the photophysical properties of recommended FRET pairs, step-by-step protocols for labeling peptides and proteins, and a thorough procedure for conducting FRET-based enzymatic assays.
Introduction to EDANS as a FRET Donor
This compound, commonly known as EDANS, is a fluorescent compound widely employed as a donor fluorophore in FRET applications. Its relatively small size and sensitivity to the local environment make it a valuable tool for studying molecular interactions, conformational changes, and enzymatic activity. EDANS is characterized by an excitation maximum in the ultraviolet range and an emission maximum in the blue-green region of the spectrum, making it suitable for pairing with a variety of acceptor molecules.
The efficiency of FRET is exquisitely sensitive to the distance between the donor and acceptor, typically in the range of 10-100 Å, making it a powerful "molecular ruler" for probing nanoscale biological phenomena.[1] When the donor and acceptor are in close proximity, the energy from the excited donor is non-radiatively transferred to the acceptor, resulting in quenching of the donor's fluorescence. Cleavage of a substrate or a conformational change that separates the donor and acceptor leads to an increase in the donor's fluorescence, providing a measurable signal.[1]
Recommended FRET Acceptors for EDANS
The selection of an appropriate acceptor is critical for a successful FRET experiment and depends on maximizing the spectral overlap between the donor's emission and the acceptor's absorption. For EDANS, the most common and well-characterized acceptor is 4-((4-(Dimethylamino)phenyl)azo)benzoic acid (DABCYL). Other non-fluorescent "dark" quenchers, such as the Black Hole Quencher™ (BHQ™) and QSY™ series, can also be effective.
Data Presentation: Photophysical Properties of EDANS and Recommended Acceptors
| Fluorophore/Quencher | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | R₀ (Å) with EDANS |
| EDANS (Donor) | ~336 - 341 | ~471 - 496 | ~6,000 at 336 nm | High (not specified) | N/A |
| DABCYL (Acceptor) | ~453 - 472 | Non-fluorescent | ~32,000 at 453 nm | N/A | 30 - 33 |
| BHQ-1 (Acceptor) | ~534 | Non-fluorescent | Not specified | N/A | Not specified |
| QSY-7 (Acceptor) | ~560 | Non-fluorescent | Not specified | N/A | Not specified |
Note: The spectral properties of fluorophores can be influenced by the local environment, such as solvent polarity and pH. The Förster distance (R₀) is the distance at which FRET efficiency is 50% and is dependent on the spectral overlap, the quantum yield of the donor, and the relative orientation of the donor and acceptor dipoles. The R₀ for the EDANS/DABCYL pair is well-established.[2][3] For other potential acceptors like BHQ-1 and QSY-7, while they have suitable absorption characteristics, specific R₀ values with EDANS are not readily found in the literature and may need to be determined empirically.
Experimental Protocols
Protocol 1: Labeling of Peptides via Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the incorporation of EDANS and DABCYL into a peptide during solid-phase synthesis using Fmoc chemistry. This method allows for precise positioning of the FRET pair.
Logical Workflow for SPPS Labeling
SPPS Labeling Workflow
Materials:
-
Fmoc-protected amino acids
-
Fmoc-Glu(EDANS)-OH
-
Fmoc-Lys(DABCYL)-OH
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Coupling reagents (e.g., HBTU, HATU)
-
Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane, water)
-
Reversed-phase HPLC system
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain by treating with 20% piperidine in DMF for 20 minutes.
-
Amino Acid Coupling: Couple the desired Fmoc-protected amino acids sequentially using a standard coupling protocol (e.g., HBTU/DIEA in DMF).
-
Incorporation of EDANS and DABCYL: At the desired positions in the peptide sequence, use Fmoc-Glu(EDANS)-OH and Fmoc-Lys(DABCYL)-OH respectively, following the standard coupling procedure.[1][4]
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating with a TFA cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water) for 2-3 hours.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the labeled peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).[5]
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Protocol 2: In-Solution Labeling of Proteins with IAEDANS
This protocol describes the labeling of a protein containing a cysteine residue with the thiol-reactive derivative of EDANS, 5-((2-Iodoacetyl)amino)ethyl)amino)naphthalene-1-sulfonic acid (IAEDANS).
Workflow for In-Solution Protein Labeling
In-Solution Protein Labeling Workflow
Materials:
-
Purified protein containing a solvent-accessible cysteine residue
-
IAEDANS
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Labeling buffer (e.g., PBS, pH 7.2-7.5)
-
Dithiothreitol (DTT) or other reducing agent (optional)
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)
-
Size-exclusion chromatography column or dialysis tubing
Procedure:
-
Protein Preparation: Ensure the protein is in a suitable buffer, free of primary amines (like Tris) if targeting other residues, and at a concentration of 1-10 mg/mL. If necessary, reduce any disulfide bonds by incubating with DTT, followed by removal of the DTT.
-
Dye Preparation: Immediately before use, prepare a stock solution of IAEDANS (e.g., 10 mM) in anhydrous DMF or DMSO.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the IAEDANS stock solution to the protein solution. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Stop the reaction by adding a quenching reagent (e.g., L-cysteine to a final concentration of 10 mM) to react with any unreacted IAEDANS.
-
Purification: Remove the unreacted dye and quenching reagent by passing the reaction mixture over a size-exclusion chromatography column (e.g., Sephadex G-25) or by extensive dialysis against a suitable storage buffer.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the protein at 280 nm and the absorbance of EDANS at its excitation maximum (~336 nm).
Protocol 3: General FRET-Based Protease Assay
This protocol provides a general framework for a continuous kinetic assay to monitor protease activity using a peptide substrate labeled with an EDANS/DABCYL FRET pair.
Workflow for a FRET-Based Protease Assay
FRET-Based Protease Assay Workflow
Materials:
-
Purified protease
-
EDANS/DABCYL-labeled peptide substrate specific for the protease
-
Assay buffer (optimized for the specific protease)
-
Inhibitor (for control experiments)
-
96- or 384-well black microplate
-
Fluorescence microplate reader with appropriate filters for EDANS (Excitation: ~340 nm, Emission: ~490 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a concentrated stock solution of the FRET peptide substrate in DMSO. Dilute to the desired working concentration in assay buffer.
-
Prepare a stock solution of the protease in a suitable buffer. Dilute to the desired working concentration in assay buffer immediately before use.
-
-
Assay Setup:
-
To the wells of a microplate, add the assay buffer.
-
Add the test compounds or a known inhibitor for control experiments.
-
Add the protease solution to all wells except the "no enzyme" control.
-
-
Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5-10 minutes.
-
Reaction Initiation: Initiate the reaction by adding the FRET peptide substrate to all wells.
-
Data Acquisition: Immediately begin monitoring the increase in fluorescence intensity at the emission wavelength of EDANS (~490 nm) with excitation at ~340 nm. Collect data at regular intervals (e.g., every 1-2 minutes) for a duration sufficient to obtain the initial linear phase of the reaction.
-
Data Analysis:
-
Plot fluorescence intensity versus time for each reaction.
-
Determine the initial reaction velocity (V₀) from the slope of the linear portion of the curve.
-
For kinetic analysis, perform the assay with varying substrate concentrations to determine Kₘ and k꜀ₐₜ by fitting the initial velocity data to the Michaelis-Menten equation.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no FRET signal (high initial fluorescence) | Inefficient quenching | - Ensure the donor and acceptor are within the Förster distance. - Check for substrate degradation. |
| No increase in fluorescence upon enzyme addition | Inactive enzyme | - Verify enzyme activity with a known active substrate. - Ensure proper storage and handling of the enzyme. |
| Incorrect assay conditions | - Optimize buffer pH, ionic strength, and temperature for the specific protease. | |
| High background fluorescence | Autofluorescent compounds | - Run a control with the compound and substrate without the enzyme. |
| Impure substrate | - Re-purify the FRET peptide substrate. | |
| Non-linear reaction progress curves | Substrate depletion | - Use a lower enzyme concentration or a higher substrate concentration. |
| Enzyme instability | - Check the stability of the enzyme under the assay conditions. |
Conclusion
EDANS is a versatile and widely used FRET donor with well-established applications, particularly in protease assays when paired with the quencher DABCYL. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute FRET-based experiments for studying a variety of biological processes. Careful consideration of the choice of acceptor, labeling strategy, and assay conditions is crucial for obtaining reliable and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. Internal Calibration Förster Resonance Energy Transfer Assay: A Real-Time Approach for Determining Protease Kinetics [mdpi.com]
- 3. Extinction Coefficient [EDANS] | AAT Bioquest [aatbio.com]
- 4. Quantitative FRET (Förster Resonance Energy Transfer) Analysis for SENP1 Protease Kinetics Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Troubleshooting & Optimization
Optimizing fluorescence signal with N-(Aminoethyl)-8-naphthylamine-1-sulfonic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments using the fluorescent probe 5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid (1,5-EDANS).
Troubleshooting Guide
This guide addresses common issues encountered during fluorescence experiments with 1,5-EDANS in a question-and-answer format.
Issue 1: Weak or No Fluorescence Signal
-
Question: Why is my fluorescence signal from 1,5-EDANS weak or absent?
-
Answer: A weak or nonexistent signal can stem from several factors:
-
Incorrect Wavelengths: Ensure your instrument is set to the optimal excitation and emission wavelengths for 1,5-EDANS, which are approximately 335 nm and 490 nm, respectively.[1][2]
-
Low Concentration: The concentration of the 1,5-EDANS-labeled molecule may be too low. Consider increasing the concentration of your labeled protein or peptide.
-
Photobleaching: 1,5-EDANS, like many fluorophores, is susceptible to photobleaching (light-induced degradation). Minimize exposure of your sample to the excitation light source.[3] Using an anti-fade reagent can also help mitigate this issue.[4][5]
-
Inefficient Labeling: The conjugation of 1,5-EDANS to your target molecule might be inefficient. Verify the labeling efficiency and consider optimizing the labeling protocol.
-
Environmental Effects: The fluorescence of 1,5-EDANS is sensitive to its environment.[6] Highly polar solvents can lead to lower fluorescence intensity.[7] If possible, perform your experiment in a less polar buffer.
-
Quenching: If using 1,5-EDANS in a Fluorescence Resonance Energy Transfer (FRET) pair, ensure that the quencher is not unintentionally in close proximity to the donor in the absence of the intended biological interaction.
-
Issue 2: High Background Fluorescence
-
Question: I am observing high background fluorescence in my 1,5-EDANS experiment. What could be the cause?
-
Answer: High background can obscure your signal and reduce the sensitivity of your assay. Common causes include:
-
Autofluorescence: Components in your sample or buffer, such as phenol red, can fluoresce at similar wavelengths.[8] Use phenol red-free media or buffer systems with low autofluorescence.
-
Unbound Fluorophore: Incomplete removal of unconjugated 1,5-EDANS after the labeling reaction is a frequent cause of high background. Ensure thorough purification of your labeled molecule.
-
Nonspecific Binding: The 1,5-EDANS-labeled molecule may be binding non-specifically to the surfaces of your assay plate or other components in your sample.[8] Using blocking agents like Bovine Serum Albumin (BSA) can help reduce nonspecific binding.
-
Contaminated Reagents or Labware: Ensure all buffers and labware are clean and free of fluorescent contaminants.
-
Incorrect Plate Type: For plate-based assays, use black, opaque microplates to minimize well-to-well crosstalk and background fluorescence.[3]
-
Issue 3: Inconsistent or Irreproducible Results
-
Question: My results with 1,5-EDANS are not consistent between experiments. Why might this be happening?
-
Answer: Lack of reproducibility can be frustrating. Consider these potential sources of variability:
-
Photobleaching: As mentioned earlier, inconsistent exposure to light can lead to variable photobleaching and, consequently, variable signal intensity.[3] Standardize the light exposure time and intensity for all samples.
-
Temperature Fluctuations: Temperature can affect fluorescence intensity. Maintain a constant and controlled temperature throughout your experiments.[7]
-
pH Variations: The fluorescence of 1,5-EDANS can be pH-sensitive.[1] Ensure your buffer has adequate capacity to maintain a stable pH.
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can introduce significant variability. Use calibrated pipettes and proper techniques.
-
Reagent Instability: Prepare fresh solutions of 1,5-EDANS and other critical reagents for each experiment to avoid degradation.[9]
-
Frequently Asked Questions (FAQs)
General Properties
-
What are the spectral properties of 1,5-EDANS?
-
What is the primary application of 1,5-EDANS?
-
Is the fluorescence of 1,5-EDANS sensitive to its environment?
-
Yes, the fluorescence quantum yield and emission spectrum of 1,5-EDANS are sensitive to the polarity of its local environment.[1][6] In a more hydrophobic (less polar) environment, the fluorescence intensity tends to increase, and the emission maximum may shift to a shorter wavelength (a blue shift).[1]
-
Experimental Considerations
-
How should I store 1,5-EDANS?
-
What is a suitable quencher for 1,5-EDANS in FRET experiments?
-
How can I prevent photobleaching of 1,5-EDANS?
Quantitative Data
The following table summarizes key quantitative data for 1,5-EDANS.
| Property | Value | Reference(s) |
| Maximum Excitation Wavelength (λex) | ~335 nm | [1][2] |
| Maximum Emission Wavelength (λem) | ~490 nm | [1][2] |
| Molar Extinction Coefficient (ε) | ~5,900 cm⁻¹M⁻¹ | [13] |
| Fluorescence Lifetime (τ) | 10-15 ns | [1] |
| Common FRET Partner (Quencher) | DABCYL | [8][10] |
Experimental Protocols
Protocol 1: General Protein Labeling with 1,5-EDANS (Thiol-Reactive Form)
This protocol describes the labeling of a protein with a thiol-reactive derivative of 1,5-EDANS, such as 1,5-IAEDANS (5-((((2-Iodoacetyl)amino)ethyl)amino)naphthalene-1-sulfonic Acid).
-
Protein Preparation:
-
Dissolve the protein to be labeled in a suitable buffer at a concentration of 1-5 mg/mL. The buffer should be free of primary amines (e.g., Tris) and thiols (e.g., DTT). A phosphate or HEPES buffer at pH 7.0-7.5 is recommended.
-
If the protein does not have a free cysteine for labeling, one may need to be introduced via site-directed mutagenesis. If the protein has multiple cysteines and site-specific labeling is desired, other cysteines may need to be mutated.
-
-
Dye Preparation:
-
Prepare a stock solution of the thiol-reactive 1,5-EDANS derivative (e.g., 1,5-IAEDANS) in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a concentration of 10-20 mM.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the reactive dye to the protein solution.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Separate the labeled protein from the unreacted dye using a desalting column, dialysis, or size-exclusion chromatography. The choice of method will depend on the protein's size and properties.
-
-
Determination of Degree of Labeling (DOL):
-
The DOL (the average number of dye molecules per protein molecule) can be determined spectrophotometrically by measuring the absorbance of the labeled protein at 280 nm (for the protein) and at the absorbance maximum of 1,5-EDANS (~335 nm).
-
Protocol 2: FRET-Based Protease Activity Assay
This protocol outlines a general procedure for measuring protease activity using a peptide substrate labeled with 1,5-EDANS (donor) and DABCYL (quencher).
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate assay buffer for the protease of interest. The buffer should not interfere with the fluorescence of 1,5-EDANS.
-
FRET Substrate: Dissolve the 1,5-EDANS/DABCYL-labeled peptide substrate in the assay buffer to a final concentration typically in the low micromolar range.
-
Protease Solution: Prepare a dilution series of the protease in the assay buffer.
-
-
Assay Procedure:
-
Pipette the FRET substrate solution into the wells of a black, opaque microplate.
-
Initiate the reaction by adding the protease solution to the wells. Include a negative control with no protease.
-
Immediately place the plate in a fluorescence plate reader.
-
-
Fluorescence Measurement:
-
Data Analysis:
-
Plot the fluorescence intensity versus time for each protease concentration.
-
The initial rate of the reaction can be determined from the slope of the linear portion of the curve. This rate is proportional to the protease activity.
-
Visualizations
Caption: FRET mechanism in a protease assay using a 1,5-EDANS/DABCYL-labeled peptide.
Caption: General experimental workflow for a 1,5-EDANS-based fluorescence assay.
References
- 1. 1,5-I-AEDANS|Thiol-Reactive Fluorophore [benchchem.com]
- 2. IAEDANS - Wikipedia [en.wikipedia.org]
- 3. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 4. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 5. Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EDANS sodium | TargetMol [targetmol.com]
- 7. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. lifetein.com [lifetein.com]
- 11. Intermolecular Quenching of Edans/Dabcyl Donor–Acceptor FRET Pair [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Extinction Coefficient [EDANS] | AAT Bioquest [aatbio.com]
Technical Support Center: N-(Aminoethyl)-8-naphthylamine-1-sulfonic acid (1,8-ANS)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the photostability of N-(Aminoethyl)-8-naphthylamine-1-sulfonic acid (also known as 1,8-ANS or 1,8-EDANS). This resource is intended for researchers, scientists, and drug development professionals utilizing this fluorescent probe in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (1,8-ANS) and what are its common applications?
This compound is a fluorescent probe whose emission is highly sensitive to the polarity of its environment.[1] It is weakly fluorescent in aqueous solutions but exhibits a significant increase in fluorescence quantum yield and a blue shift in its emission maximum when it binds to hydrophobic regions, such as those on the surface of proteins.[1][2][3] This property makes it a valuable tool for:
-
Studying protein conformation and conformational changes.[1]
-
Characterizing hydrophobic binding sites on proteins.[2]
-
Monitoring protein folding and aggregation.[4]
-
Determining the affinity of hydrophobic ligands to their binding proteins.[5]
Q2: Why is my 1,8-ANS fluorescence signal decreasing rapidly during my experiment?
A rapid decrease in fluorescence signal is most likely due to photobleaching, which is the irreversible destruction of the fluorophore upon exposure to excitation light.[6] Like many fluorescent dyes, 1,8-ANS is susceptible to photodegradation, especially under high-intensity illumination or prolonged exposure.[7][8] The rate of photobleaching is influenced by several factors, including the intensity and wavelength of the excitation light, the duration of exposure, and the chemical environment (e.g., presence of oxygen, reactive oxygen species, or certain metal ions).
Q3: How can I minimize photobleaching of 1,8-ANS?
Minimizing photobleaching is crucial for obtaining reliable and reproducible fluorescence data. Here are several strategies:
-
Reduce Excitation Light Intensity: Use the lowest possible light intensity from your source (e.g., lamp, laser) that still provides an adequate signal-to-noise ratio. Neutral density filters can be used to attenuate the light.
-
Minimize Exposure Time: Limit the sample's exposure to the excitation light. Use shutters to block the light path when not actively acquiring data. For microscopy, use the shortest possible exposure times.
-
Use Antifade Reagents: Incorporate commercially available or self-prepared antifade reagents or oxygen scavenging systems into your buffer. These reagents, such as Trolox, n-propyl gallate, or enzymatic systems (e.g., glucose oxidase/catalase), help to quench triplet states and reduce the formation of reactive oxygen species that damage the fluorophore.[9]
-
Deoxygenate Solutions: The presence of molecular oxygen can accelerate photobleaching. If your experimental setup allows, deoxygenating your buffers by sparging with an inert gas like nitrogen or argon can improve photostability.
-
Work with Fresh Solutions: The product is known to be light-sensitive and can darken over time with exposure.[7] It is recommended to prepare fresh solutions and protect them from light. Aqueous solutions of 1,8-ANS are not recommended to be stored for more than one day.[5]
Q4: My fluorescence readings are inconsistent between samples. What could be the cause?
Inconsistent readings, aside from pipetting errors, can often be traced back to photostability issues or environmental sensitivity:
-
Differential Light Exposure: Ensure that all samples, including controls, are exposed to the excitation light for the exact same duration and at the same intensity.
-
Temperature Fluctuations: The fluorescence of 1,8-ANS can be temperature-dependent.[10] Use a temperature-controlled sample holder to maintain a constant temperature throughout the experiment.
-
Buffer Composition: The fluorescence properties of 1,8-ANS are highly dependent on its local environment.[3] Minor variations in pH, ionic strength, or the presence of quenching agents in your buffer can lead to significant differences in fluorescence intensity. Ensure your buffer composition is consistent across all samples.
Q5: I am observing high background fluorescence. How can I troubleshoot this?
High background can obscure your signal of interest. Consider the following:
-
Autofluorescence: The sample matrix, including the buffer components, protein, or ligand, might be intrinsically fluorescent at the excitation and emission wavelengths used for 1,8-ANS.[11] Run a control experiment with the sample components without 1,8-ANS to check for autofluorescence.
-
Contaminants: Ensure that all labware and reagents are clean. Fluorescent contaminants can be a source of high background.
-
Light Scattering: High concentrations of protein or other macromolecules can cause light scattering, which may be detected as background. If possible, filter your samples before measurement.
-
Incorrect Wavelengths: Using incorrect excitation or emission wavelengths can increase background. Verify the spectral settings on your instrument. 1,8-ANS has a typical excitation maximum around 350 nm and an emission maximum that is solvent-dependent, often around 520 nm in aqueous solution, which blue-shifts to ~470-480 nm upon binding to proteins.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid Signal Decay (Photobleaching) | 1. Excitation light is too intense. 2. Prolonged exposure to light. 3. Presence of oxygen. 4. Absence of photostabilizing agents. | 1. Reduce light source intensity using neutral density filters. 2. Minimize exposure time; use shutters when not acquiring data. 3. Deoxygenate buffers if the experiment permits. 4. Add an antifade reagent or oxygen scavenger to the buffer. |
| High Background Fluorescence | 1. Autofluorescence from sample components. 2. Contaminated reagents or labware. 3. Light scattering from sample. | 1. Measure the fluorescence of a blank sample (without 1,8-ANS) and subtract it from your experimental data. 2. Use high-purity reagents and thoroughly clean all cuvettes/plates. 3. Centrifuge or filter samples to remove aggregates. |
| Low Fluorescence Signal | 1. Low concentration of 1,8-ANS or target protein. 2. Quenching of fluorescence. 3. Incorrect instrument settings. | 1. Optimize the concentrations of 1,8-ANS and the target molecule. 2. Check for the presence of quenchers in the buffer (e.g., iodide, acrylamide). 3. Verify excitation/emission wavelengths and slit widths. Ensure the detector gain is set appropriately. |
| Inconsistent/Irreproducible Results | 1. Variable light exposure between samples. 2. Temperature fluctuations. 3. Sample degradation over time. | 1. Standardize the measurement protocol to ensure identical light exposure for all samples. 2. Use a temperature-controlled sample holder. 3. Prepare fresh samples immediately before the experiment and protect them from light. |
Quantitative Data Summary
The photophysical properties of 1,8-ANS are highly dependent on its environment. The following table summarizes key quantitative data.
| Property | Value | Conditions | Reference |
| Excitation Maximum (λex) | ~350 nm | General | [2] |
| Emission Maximum (λem) | ~520 nm | Free in aqueous solution | [2] |
| ~468-477 nm | Bound to intestinal fatty acid binding protein | [2] | |
| Fluorescence Quantum Yield (Φ) | Weakly fluorescent | In aqueous solution | [3] |
| Significantly enhanced | In nonpolar solvents or when bound to hydrophobic sites | [3][12] | |
| Fluorescence Lifetime (τ) | ~0.26 ns | Free in solution | [13] |
| ~3 ns and ~14 ns (bi-exponential) | Bound to β-lactoglobulin | [13] | |
| Binding Affinity (Kd) | ~9.7 µM | For intestinal fatty acid binding protein (FABP2) at 24.5°C | [2][5] |
Experimental Protocols
Protocol 1: Assessing the Photobleaching Rate of 1,8-ANS
This protocol provides a method to quantify the rate of photobleaching in your specific experimental setup.
Materials:
-
Fluorometer or fluorescence microscope with a time-course measurement mode.
-
1,8-ANS stock solution (e.g., 1 mM in DMSO, protected from light).
-
Experimental buffer.
-
Protein of interest (optional, for measuring photobleaching of the bound state).
-
Quartz cuvette or appropriate imaging slide/plate.
Procedure:
-
Sample Preparation: Prepare a solution of 1,8-ANS in your experimental buffer at the final working concentration. If studying the bound state, include the protein of interest and allow for incubation to reach binding equilibrium.
-
Instrument Setup:
-
Set the excitation and emission wavelengths appropriate for your sample (e.g., Ex: 350 nm, Em: 480 nm for bound state).
-
Set the excitation and emission slit widths to achieve a good initial signal (e.g., 5 nm).
-
Set the instrument to "time-course" or "kinetics" mode.
-
-
Measurement:
-
Place the sample in the instrument.
-
Begin data acquisition, continuously exposing the sample to the excitation light.
-
Record the fluorescence intensity at regular intervals (e.g., every 1-5 seconds) for a sufficient duration to observe a significant decrease in signal (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time.
-
To determine the photobleaching rate constant, fit the decay curve to a single or double exponential decay function: I(t) = I₀ * e^(-kt) where I(t) is the intensity at time t, I₀ is the initial intensity, and k is the photobleaching rate constant.
-
The half-life (t₁/₂) of the fluorophore under these conditions can be calculated as: t₁/₂ = ln(2) / k.
-
-
Comparison: Repeat the experiment under different conditions (e.g., with and without an antifade reagent, at different light intensities) to evaluate the effectiveness of your photostabilization strategies.
Protocol 2: Using Photostabilizing Agents
This protocol describes the incorporation of an oxygen scavenging system to enhance the photostability of 1,8-ANS.
Materials:
-
Glucose Oxidase (from Aspergillus niger)
-
Catalase (from bovine liver)
-
D-Glucose
-
Your standard experimental buffer
Procedure:
-
Prepare Stock Solutions:
-
Glucose Oxidase: 10 mg/mL in buffer.
-
Catalase: 3.5 mg/mL in buffer.
-
D-Glucose: 20% (w/v) in buffer.
-
Note: Prepare these stock solutions fresh or store as small aliquots at -20°C.
-
-
Prepare the Final Imaging Buffer:
-
Start with your standard experimental buffer containing your protein and 1,8-ANS.
-
Just before starting your experiment, add the components of the oxygen scavenging system to the following final concentrations:
-
D-Glucose: 0.5 - 1%
-
Glucose Oxidase: 50 µg/mL
-
Catalase: 100 µg/mL
-
-
Mix gently by inversion. Do not vortex, as this can introduce oxygen and denature the enzymes.
-
-
Perform Experiment: Use this freshly prepared buffer for your fluorescence measurements. This system will continuously remove dissolved oxygen, thereby reducing photobleaching.
Visualizations
Caption: Troubleshooting workflow for 1,8-ANS photostability issues.
Caption: Recommended workflow for fluorescence experiments using 1,8-ANS.
Caption: Simplified Jablonski diagram showing the photobleaching pathway.
References
- 1. 8-Anilinonaphthalene-1-sulfonic acid - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ≥97% purity (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Fluorescent Probes | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Photostability Issues in Pharmaceutical Dosage Forms and Photostabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. Troubleshooting - Thermott [thermott.com]
- 12. The enhancement of fluorescence quantum yields of anilino naphthalene sulfonic acids by inclusion of various cyclodextrins and cucurbit[7]uril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Competitive binding of fatty acids and the fluorescent probe 1-8-anilinonaphthalene sulfonate to bovine β-lactoglobulin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-(Aminoethyl)-8-naphthylamine-1-sulfonic acid (1,8-ANS) Fluorescence
This technical support guide provides researchers, scientists, and drug development professionals with essential information for utilizing N-(Aminoethyl)-8-naphthylamine-1-sulfonic acid (1,8-ANS) as a fluorescent probe. Find answers to frequently asked questions and troubleshooting tips for optimal experimental outcomes.
Frequently Asked Questions (FAQs)
1. What are the optimal buffer conditions for 1,8-ANS fluorescence?
The optimal buffer conditions for 1,8-ANS fluorescence are highly dependent on the specific application, particularly when studying protein interactions. Generally, the fluorescence of 1,8-ANS is significantly enhanced in non-polar environments, such as the hydrophobic pockets of proteins.[1][2] Therefore, the "optimal" buffer is one that maintains the stability and native conformation of the target molecule (e.g., protein) while minimizing background fluorescence from the free dye.
For protein binding studies, physiological buffers are often a good starting point. Key factors to consider and optimize include:
-
pH: Influences both the charge of the protein and the dye, affecting their interaction.
-
Ionic Strength: Can modulate electrostatic interactions that may play a role in 1,8-ANS binding.
-
Temperature: Can affect protein conformation and the fluorescence quantum yield.
2. How does pH affect 1,8-ANS fluorescence?
The pH of the solution can significantly impact 1,8-ANS fluorescence, primarily through its effect on the protein's surface charge and conformation, which in turn influences dye binding. At acidic pH values (e.g., below 3.0), an increase in fluorescence intensity and a blue shift in the emission maximum are often observed.[1][3] This is attributed to the protonation of the sulfonate group and changes in protein structure that expose hydrophobic binding sites.[1][3] In some cases, maximal fluorescence is observed at very low pH, such as pH 1.0.[1][4]
Summary of pH Effects on ANS Fluorescence
| pH Range | Observed Effect on Fluorescence | Potential Reason |
| < 3.0 | Increased intensity, blue shift in emission maximum.[1][3] | Protonation of the sulfonate group, acid-induced unfolding of proteins exposing hydrophobic clusters.[1][3] |
| 3.0 - 7.4 | Minimal fluorescence intensity.[1] | The protein structure is generally intact with fewer available hydrophobic binding sites.[1] |
| 6.0 - 8.0 | Binding constant is pH-dependent.[5] | Changes in protein surface charge modulate access to hydrophobic binding sites.[5] |
3. What is the role of ionic strength in 1,8-ANS fluorescence measurements?
Ionic strength can influence the binding of 1,8-ANS to proteins by affecting electrostatic interactions. The binding of the negatively charged sulfonate group of ANS to cationic groups on a protein's surface can be an important factor in the overall interaction.[3][6] Therefore, the salt concentration in the buffer can modulate this binding. While the primary driver of fluorescence enhancement is the hydrophobic environment, electrostatic interactions can facilitate the initial association of the probe with the protein.[1] The specific effect of ionic strength will be system-dependent, and it is recommended to maintain a consistent ionic strength across experiments for comparable results.
4. How do I prepare a 1,8-ANS stock solution?
Proper preparation of the 1,8-ANS stock solution is critical for reproducible results.
-
Solubility: 1,8-ANS is soluble in organic solvents like DMSO and DMF (up to ~20 mg/mL) and to a lesser extent in aqueous buffers like PBS at pH 7.2 (approximately 1 mg/mL).[7]
-
Stock Solution Preparation: A common practice is to prepare a concentrated stock solution (e.g., 0.1 M) in DMSO.[8]
-
Storage: For long-term storage, it is recommended to store the solid compound at -20°C, where it is stable for at least two years.[7] Aqueous solutions are not recommended for storage for more than one day.[7]
5. What are the recommended excitation and emission wavelengths for 1,8-ANS?
The excitation and emission maxima of 1,8-ANS are sensitive to its environment.
-
Free in Aqueous Solution: The fluorescence is weak with an emission maximum around 520-540 nm.[2][9]
-
Bound to Protein: When bound to a hydrophobic site on a protein, the fluorescence intensity increases significantly, and the emission maximum undergoes a blue shift to approximately 470-484 nm.[9][10]
-
Excitation: A common excitation wavelength is around 350-380 nm.[1][3][9]
Recommended Wavelengths for 1,8-ANS Fluorescence
| State | Excitation Maximum (λex) | Emission Maximum (λem) |
| Free in solution | ~350 nm[9] | ~520 nm[9] |
| Bound to protein | ~350-380 nm[1][3][9] | ~470-484 nm[9][10] |
Troubleshooting Guide
Why is my fluorescence signal weak or absent?
-
Low Protein Concentration: Ensure the protein concentration is sufficient for the dye to bind.
-
No Available Binding Sites: The protein may not have exposed hydrophobic patches for the dye to bind. This can be inherent to the protein or due to its folded state in the tested buffer.
-
Incorrect Wavelengths: Verify that the excitation and emission wavelengths on the spectrofluorometer are set correctly for bound 1,8-ANS.
-
Dye Degradation: Ensure the 1,8-ANS stock solution has been stored properly and is not degraded.
Why is my initial fluorescence signal too high?
-
High Protein or Dye Concentration: Too much protein or dye can lead to excessively high initial fluorescence.[11] Consider reducing the concentration of one or both components.
-
Buffer Interference: Some buffer components can contribute to fluorescence or destabilize the protein, leading to high background.[11] Run a buffer-only control to check for this.
-
Inherently Unfolded Protein: If the protein is partially or fully unfolded, it will expose hydrophobic regions, resulting in a high initial signal.[11]
What causes random fluctuations in my fluorescence readings?
-
Sample Evaporation: At higher temperatures, the sample volume can decrease, leading to erratic readings.[11] Ensure cuvettes are properly sealed.
-
Precipitation: The protein may be precipitating out of solution. Visually inspect the sample and consider centrifugation before measurement.
-
Instrument Instability: Check the stability of the spectrofluorometer's lamp and detector.
How do I handle ligand autofluorescence?
If you are performing a competitive binding assay and the competing ligand is also fluorescent, this can interfere with the 1,8-ANS signal.
-
Run a Ligand-Only Control: Measure the fluorescence of the ligand in the buffer without the protein or 1,8-ANS to determine its spectral properties.[11]
-
Choose Different Dyes: If the autofluorescence is significant and overlaps with the 1,8-ANS signal, consider using a different fluorescent probe with distinct excitation and emission wavelengths.[11]
Experimental Protocol
General Protocol for Measuring Protein-Induced 1,8-ANS Fluorescence
This protocol provides a general guideline for observing changes in 1,8-ANS fluorescence upon binding to a protein.
-
Prepare Stock Solutions:
-
Prepare a concentrated stock solution of your protein in the desired experimental buffer.
-
Prepare a 0.1 M stock solution of 1,8-ANS in DMSO.[8]
-
-
Determine Optimal Concentrations:
-
Sample Preparation:
-
Dilute the protein to the desired final concentration in the experimental buffer.
-
Add the required volume of the 1,8-ANS stock solution to the protein solution. The final concentration of DMSO should be kept low (typically <1%) to avoid affecting the protein structure.
-
Prepare a blank sample containing only the buffer and the same concentration of 1,8-ANS.
-
Incubate the samples in the dark for at least 30 minutes to allow binding to reach equilibrium.[1]
-
-
Fluorescence Measurement:
-
Set the spectrofluorometer to the appropriate excitation and emission wavelengths (e.g., excitation at 380 nm, record emission from 400 to 600 nm).[1]
-
Set the excitation and emission slit widths (e.g., 5 nm).[1]
-
Measure the fluorescence spectrum of the blank sample first.
-
Measure the fluorescence spectrum of the protein-ANS sample.
-
-
Data Analysis:
-
Subtract the blank spectrum from the sample spectrum to correct for background fluorescence.[8]
-
Analyze the resulting spectrum for changes in fluorescence intensity and the position of the emission maximum.
-
Visualizations
References
- 1. 1-Anilino-8-Naphthalene Sulfonate (ANS) Is Not a Desirable Probe for Determining the Molten Globule State of Chymopapain | PLOS One [journals.plos.org]
- 2. ANS fluorescence: Potential to discriminate hydrophobic sites of proteins in solid states - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Competitive binding of fatty acids and the fluorescent probe 1-8-anilinonaphthalene sulfonate to bovine β-lactoglobulin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. nist.gov [nist.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Troubleshooting - Thermott [thermott.com]
Technical Support Center: Troubleshooting Protein Aggregation with N-(Aminoethyl)-8-naphthylamine-1-sulfonic acid (1,8-ANS)
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering protein aggregation issues when labeling with N-(Aminoethyl)-8-naphthylamine-1-sulfonic acid (1,8-ANS) and related compounds.
Frequently Asked Questions (FAQs)
Q1: Why is my protein aggregating after labeling with 1,8-ANS?
Protein aggregation after labeling with 1,8-ANS, a hydrophobic fluorescent dye, is a common problem that can stem from several factors:
-
Increased Surface Hydrophobicity : The addition of the hydrophobic 1,8-ANS molecule increases the overall hydrophobicity of the protein surface. This can promote intermolecular hydrophobic interactions, causing proteins to clump together.[1][2][3]
-
Protein Destabilization : The labeling process itself, including the chemical reaction and subsequent purification steps, can partially denature or destabilize the protein. This may expose the protein's hydrophobic core, which is normally buried, making it more prone to aggregation.[1]
-
Dye-Induced Conformational Changes : The 1,8-ANS dye can interact with the protein in a way that alters its natural three-dimensional structure, potentially leading to misfolding and subsequent aggregation.[1]
-
Suboptimal Buffer Conditions : The pH, ionic strength, and temperature of the buffer used during and after labeling can significantly impact protein stability. If these conditions are not optimal for your specific protein, it can be more susceptible to aggregation.[1][2][3] Proteins are often least soluble at their isoelectric point (pI), where their net charge is zero.[4][5][6]
-
High Dye-to-Protein Ratio : A high ratio of dye molecules to protein molecules increases the likelihood of multiple dye molecules attaching to a single protein.[1][6] This "over-labeling" can significantly alter the protein's surface properties and lead to aggregation.[2][6] It is often recommended to keep the labeling stoichiometry at or below 1:1 to minimize this issue.[6][7]
-
Presence of Impurities : Small amounts of aggregated protein or other contaminants in the initial sample can act as seeds, accelerating the aggregation process.[6]
Q2: How can I detect and quantify protein aggregation?
Both soluble and insoluble aggregates can form. Visual inspection for cloudiness or precipitation is a simple first step to detect significant aggregation.[6] For a more thorough analysis of soluble aggregates, the following techniques are recommended:
-
Size-Exclusion Chromatography (SEC) : SEC is a powerful method for separating and quantifying monomers, dimers, and larger soluble aggregates based on their size under native conditions.[2][6]
-
Dynamic Light Scattering (DLS) : DLS measures the size distribution of particles in a solution and is very sensitive to the presence of larger aggregates.[2][8]
-
UV-Vis Spectroscopy : An increase in absorbance at higher wavelengths (e.g., 350 nm) can indicate the presence of large aggregates causing light scattering.[2]
-
Native Polyacrylamide Gel Electrophoresis (Native-PAGE) : In the absence of SDS, proteins migrate based on their size and charge. Aggregates will appear as higher molecular weight species.[9]
Q3: What are some general strategies to prevent protein aggregation during labeling?
Preventing aggregation often involves optimizing the labeling conditions and the formulation of the final product. Key strategies include:
-
Optimize Buffer Conditions : Screen different buffer conditions, including pH and ionic strength, to find what is optimal for your protein's stability.[2][10] Maintaining a pH 1-1.5 units away from the protein's pI is a good starting point.[6]
-
Control Labeling Stoichiometry : Reduce the molar ratio of the 1,8-ANS dye to the protein to avoid over-labeling.[5] A titration experiment can help determine the optimal ratio.
-
Lower Protein Concentration : Performing the labeling reaction at a lower protein concentration can reduce the chances of intermolecular interactions.[4][5] If a high final concentration is needed, the labeled protein can be carefully concentrated after purification.[5]
-
Lower Reaction Temperature : Performing the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration can help maintain protein stability.[1]
-
Add Stabilizing Excipients : The addition of certain chemicals can help stabilize the protein and prevent aggregation.[11][12] These include sugars (sucrose, trehalose), polyols (glycerol, sorbitol), and amino acids (arginine, glycine).[4][11][13][]
-
Use Surfactants : Low concentrations of non-ionic or zwitterionic detergents (e.g., Polysorbate 20, Polysorbate 80, CHAPS) can help solubilize proteins and prevent aggregation by interacting with hydrophobic patches.[4][11][15]
Troubleshooting Guide
This section provides a step-by-step approach to troubleshoot protein aggregation issues when labeling with 1,8-ANS.
Problem: Visible precipitation is observed during or after the labeling reaction.
| Potential Cause | Suggested Solution |
| Suboptimal Buffer Conditions | Perform a buffer screen to identify the optimal pH and ionic strength for your protein's stability. A common starting point is to use a buffer with a pH at least one unit away from the protein's isoelectric point (pI).[4] |
| High Protein Concentration | Reduce the protein concentration during the labeling reaction to 1-5 mg/mL.[6] |
| High Dye-to-Protein Ratio | Decrease the molar excess of the 1,8-ANS reagent. Start with a 1:1 or 3:1 molar ratio of dye to protein and optimize from there.[10] |
| Rapid Addition of Dye | Add the 1,8-ANS solution to the protein solution slowly and with gentle stirring to avoid localized high concentrations of the dye and any organic solvent used to dissolve it.[1] |
| Reaction Temperature | Lower the reaction temperature to 4°C and increase the reaction time to compensate.[1] |
Problem: The labeled protein is initially soluble but aggregates over time during storage.
| Potential Cause | Suggested Solution |
| Suboptimal Storage Buffer | Add stabilizing excipients to the storage buffer. A combination of additives, such as 0.5 M L-arginine and 5% glycerol, can be effective.[4][13] Other options include sugars like sucrose or trehalose.[11] |
| Freeze-Thaw Cycles | Aliquot the labeled protein into single-use volumes to avoid repeated freeze-thaw cycles, which can induce aggregation.[3][4] |
| Storage Temperature | In general, storing purified proteins at -80°C is recommended over 4°C for long-term stability.[4] |
Experimental Protocols
Protocol 1: Buffer Screening for Optimal Protein Stability
This protocol uses turbidity measurement as a rapid screening method to identify buffer conditions that maintain protein stability.
Materials:
-
Your purified protein
-
A selection of buffers with varying pH values (e.g., citrate, phosphate, Tris, glycine)
-
Sodium chloride (NaCl) for adjusting ionic strength
-
96-well clear flat-bottom plate
-
Plate reader capable of measuring absorbance at 350 nm
Procedure:
-
pH Screening:
-
In a 96-well plate, prepare a series of buffers with different pH values (e.g., ranging from pH 5.0 to 9.0).
-
Dilute your protein to the target concentration for the labeling reaction in each of these buffers.
-
Incubate the plate at the intended reaction temperature.
-
Measure the absorbance at 350 nm at various time points. An increase in absorbance indicates scattering due to aggregation.
-
The buffer that shows the lowest increase in absorbance over time is the most suitable starting point.
-
-
Ionic Strength Screening:
-
Using the optimal pH identified above, prepare a series of buffers with varying NaCl concentrations (e.g., 0 mM, 50 mM, 150 mM, 300 mM, 500 mM).[10]
-
Repeat the protein dilution and incubation steps as described for pH screening.
-
Monitor the absorbance at 350 nm to determine the optimal ionic strength.
-
Protocol 2: Quantification of Soluble Aggregates by Size-Exclusion Chromatography (SEC)
Materials:
-
SEC column appropriate for the molecular weight of your protein
-
HPLC or FPLC system with a UV detector
-
Mobile phase (the optimized buffer from Protocol 1)
-
Labeled protein sample
-
0.22 µm syringe filter (low protein binding)
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.[2]
-
Sample Preparation: Filter the labeled protein sample through a 0.22 µm syringe filter to remove any large, insoluble aggregates.[2][6]
-
Injection and Elution: Inject a defined volume of the filtered sample onto the column and elute with the mobile phase at a constant flow rate.
-
Detection: Monitor the elution profile using a UV detector at 280 nm (for protein) and at the absorbance maximum of 1,8-ANS.
-
Data Analysis: Integrate the area under each peak. The peak corresponding to the monomeric protein should be the largest. Peaks eluting at earlier retention times represent soluble aggregates.[6] Calculate the percentage of aggregates relative to the total protein.
Diagrams
Caption: A logical workflow for troubleshooting protein aggregation.
Caption: Potential mechanism of 1,8-ANS induced protein aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fidabio [fidabio.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Measuring Protein Aggregation and Stability Using High-Throughput Biophysical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 15. biozentrum.unibas.ch [biozentrum.unibas.ch]
Technical Support Center: N-(Aminoethyl)-8-naphthylamine-1-sulfonic acid (1,8-ANS)
This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage, handling, and analysis of N-(Aminoethyl)-8-naphthylamine-1-sulfonic acid (also known as 1,8-ANS). The following sections offer troubleshooting guidance, frequently asked questions, and detailed protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: Solid 1,8-ANS should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage at -20°C is recommended, which can preserve the compound for at least two years.[1] It is crucial to protect it from light, moisture, and heat.
Q2: How should I prepare and store solutions of 1,8-ANS?
A2: Stock solutions can be prepared by dissolving the solid in organic solvents like DMSO or dimethylformamide, where solubility is approximately 20 mg/mL.[1] For aqueous applications, you can prepare solutions directly in buffers like PBS (pH 7.2), where solubility is around 1 mg/mL.[1] It is not recommended to store aqueous solutions for more than one day to prevent degradation.[1] Organic stock solutions should be stored at -20°C, protected from light.
Q3: What are the signs of degradation of 1,8-ANS?
A3: Visual signs of degradation in the solid form can include a change in color or appearance from its typical crystalline state. In solution, degradation may manifest as a decrease in fluorescence intensity, a shift in the emission or excitation wavelengths, or the appearance of precipitate. Unexpected or irreproducible experimental results are also strong indicators of compound degradation.
Q4: Is 1,8-ANS sensitive to light?
A4: Yes. Like many fluorescent molecules, 1,8-ANS is photosensitive.[2][3] Exposure to light, especially UV or fluorescent light, can lead to photodegradation, which will compromise its fluorescent properties and experimental performance.[2] Always store the solid and its solutions in amber vials or containers wrapped in aluminum foil and minimize exposure to ambient light during experiments.
Q5: What materials or chemicals are incompatible with 1,8-ANS?
A5: 1,8-ANS should not be stored with strong oxidizing agents or strong acids. Such materials can cause chemical degradation, leading to a loss of integrity of the compound.
Troubleshooting Guide
This guide addresses common issues encountered during the use of 1,8-ANS.
| Issue | Potential Cause | Recommended Solution |
| Low or No Fluorescence Signal | 1. Degradation: The compound may have degraded due to improper storage (exposure to light, heat, moisture) or age. | 1. Use a fresh vial of the compound. Prepare new solutions and re-run the experiment. Verify storage conditions. |
| 2. Incorrect Buffer/Solvent: The fluorescence of 1,8-ANS is highly dependent on the polarity of its environment.[4] | 2. Ensure the solvent system is appropriate for your application. Fluorescence is typically weak in polar aqueous solutions and increases significantly in nonpolar environments or when bound to hydrophobic sites on proteins.[1][4] | |
| 3. Instrument Settings: Incorrect excitation/emission wavelengths or gain settings on the fluorometer. | 3. Verify instrument settings. The excitation maximum is ~350-375 nm and the emission maximum is ~520 nm in aqueous solution, which blue-shifts to ~470 nm upon binding to proteins.[5] | |
| Inconsistent/Irreproducible Results | 1. Solution Instability: Aqueous solutions of 1,8-ANS are not stable for long periods.[1] | 1. Prepare fresh aqueous solutions for each experiment. Do not use aqueous solutions stored for more than a day.[1] |
| 2. Photobleaching: The sample is being exposed to the excitation light for too long during measurement. | 2. Minimize the exposure time of the sample to the excitation source. Use the lowest effective excitation intensity and take measurements promptly. | |
| 3. Contamination: Contamination in the buffer or on labware is quenching the fluorescence. | 3. Use high-purity solvents and reagents. Ensure all cuvettes and labware are scrupulously clean. | |
| Unexpected Shifts in Wavelengths | 1. Environmental Polarity Change: The compound is binding to unexpected hydrophobic entities in your sample. | 1. Analyze your sample components for potential binding partners. The blue shift in emission is characteristic of binding to nonpolar sites.[4][5] |
| 2. Degradation: Degradation products may have different fluorescent properties. | 2. Perform a stability analysis of your sample under experimental conditions to check for degradation (see Experimental Protocols). |
Storage and Stability Data
The following table summarizes the recommended storage conditions for this compound.
| Form | Storage Temperature | Container | Light/Moisture Conditions | Shelf Life |
| Solid | -20°C (long-term)[1] | Tightly sealed, inert atmosphere | Protect from light and moisture | ≥ 2 years[1] |
| Organic Stock Solution (DMSO, DMF) | -20°C | Tightly sealed amber vial | Protect from light and moisture | Several weeks to months (verify for your application) |
| Aqueous Solution | 2-8°C | Tightly sealed amber vial | Protect from light | ≤ 1 day[1] |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of 1,8-ANS and for developing stability-indicating analytical methods.[3] The goal is to achieve 5-20% degradation of the active substance.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of 1,8-ANS in a suitable solvent (e.g., 50:50 acetonitrile:water).
2. Stress Conditions: (Perform each in parallel with a control sample protected from the stress condition)
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for 24-48 hours.[2][3]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Incubate at 60°C for 24-48 hours.[2][3]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24-48 hours.[6]
-
Thermal Degradation: Place the solid powder in a 60°C/75% RH oven for 48 hours.[6] Separately, incubate the stock solution at 60°C.
-
Photolytic Degradation: Expose the stock solution to a calibrated light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[2]
3. Sample Analysis:
-
After the designated time, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration and analyze using a stability-indicating method, such as the HPLC method described below.
-
Compare the chromatograms of stressed samples to the control to identify degradation products.
Protocol 2: Stability-Indicating HPLC Method Development
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying 1,8-ANS from its potential degradation products.
1. Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% Phosphoric Acid in Water) and Mobile Phase B (Acetonitrile).
-
Gradient Program:
-
0-5 min: 90% A, 10% B
-
5-25 min: Linear gradient to 10% A, 90% B
-
25-30 min: Hold at 10% A, 90% B
-
30-35 min: Return to 90% A, 10% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 270 nm and 374 nm.[1] A fluorescence detector (Excitation: 375 nm, Emission: 484 nm) can also be used for higher sensitivity and specificity.[7]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
2. Method Validation:
-
Analyze the samples from the forced degradation study.
-
The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent 1,8-ANS peak (resolution > 2) and from each other.
-
Further validation should be performed according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Visual Workflow and Logic Diagrams
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Factors leading to the degradation of 1,8-ANS.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. rjptonline.org [rjptonline.org]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Quantum Yield with AEDANS
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the fluorescent probe AEDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) and its derivatives like IAEDANS (5-({2-[(iodoacetyl)amino]ethyl}amino)naphthalene-1-sulfonic acid). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, particularly the challenge of low fluorescence quantum yield.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quantum yield and why is it important for my experiments with AEDANS?
A1: Fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield (closer to 1) indicates that a large fraction of the absorbed photons are re-emitted as fluorescence, resulting in a brighter signal. For applications relying on fluorescence detection, a high quantum yield is crucial as it directly impacts the sensitivity and signal-to-noise ratio of your measurements.
Q2: What are the common causes of low quantum yield when using AEDANS?
A2: Low quantum yield with AEDANS can stem from several factors that promote non-radiative decay pathways, where the excited state energy is lost as heat rather than emitted as light. The primary causes include:
-
Environmental Effects: The local environment of the AEDANS molecule significantly influences its fluorescence. Factors such as solvent polarity, pH, temperature, and viscosity can alter the rates of radiative and non-radiative decay.[1] The fluorescence of AEDANS is known to be highly dependent on its environment.
-
Fluorescence Quenching: This refers to any process that decreases fluorescence intensity.[2] Common quenching mechanisms include collisional (dynamic) quenching, static quenching (formation of a non-fluorescent complex), and Förster Resonance Energy Transfer (FRET) if an appropriate acceptor molecule is nearby.
-
Aggregation-Caused Quenching (ACQ): At high concentrations, AEDANS-labeled molecules can aggregate. This close association of fluorophores can lead to self-quenching, where the excited state energy is transferred to another AEDANS molecule, ultimately being dissipated as heat.
-
Photobleaching: Irreversible photochemical destruction of the AEDANS fluorophore upon prolonged or intense exposure to excitation light can lead to a permanent loss of signal.
-
Inefficient Labeling: A low degree of labeling on your protein or molecule of interest will naturally result in a weak overall fluorescence signal, which can be mistaken for low quantum yield.
Q3: How does the solvent polarity affect the quantum yield of AEDANS?
Q4: My AEDANS-labeled protein shows low fluorescence. Could the labeling reaction itself be the issue?
A4: Yes, inefficient labeling is a common reason for low signal. Several factors can contribute to this:
-
Suboptimal Reaction Conditions: The reaction of IAEDANS with cysteine residues is pH-dependent. The ideal pH range is typically between 7.0 and 8.0.
-
Reduced Cysteine Accessibility: The target cysteine residue on your protein may be buried or in a conformation that is not accessible to the IAEDANS probe.
-
Presence of Reducing Agents: If you used a reducing agent like DTT to reduce disulfide bonds prior to labeling, it must be completely removed. Residual reducing agents will react with IAEDANS, consuming the dye and preventing it from labeling your protein.
-
Incorrect Molar Ratios: The ratio of dye to protein is critical. Too little dye will result in a low degree of labeling, while a large excess can sometimes lead to non-specific labeling or aggregation. A 10- to 20-fold molar excess of dye to protein is a common starting point.
Q5: How can I determine if aggregation is causing the low quantum yield of my AEDANS-labeled protein?
A5: Aggregation-Caused Quenching (ACQ) can be investigated by performing a concentration-dependent fluorescence study. Prepare a series of dilutions of your AEDANS-labeled protein and measure the fluorescence intensity of each. If aggregation is the cause of quenching, you will typically observe a linear increase in fluorescence at very low concentrations, which then plateaus and may even decrease at higher concentrations as aggregates form and self-quenching becomes more prevalent.
Troubleshooting Guides
Guide 1: Systematic Approach to Troubleshooting Low Quantum Yield
This guide provides a logical workflow to diagnose the root cause of low fluorescence intensity in your AEDANS experiments.
References
Validation & Comparative
A Comparative Guide to N-(Aminoethyl)-8-naphthylamine-1-sulfonic acid (1,8-EDANS) and ANS as Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of fluorescent probes for biomolecular research, N-(Aminoethyl)-8-naphthylamine-1-sulfonic acid, more commonly known as 1,8-EDANS, and 8-Anilino-1-naphthalenesulfonic acid (ANS) are two prominent tools utilized to investigate the intricacies of protein structure, function, and binding interactions. While both are naphthalene-based fluorophores, their distinct chemical properties lead to different primary applications and performance characteristics. This guide provides an objective comparison of these two probes, supported by experimental data and detailed protocols to aid researchers in selecting the appropriate tool for their specific needs.
Introduction to the Probes
This compound (1,8-EDANS) is a fluorescent probe characterized by a terminal primary amine group, making it suitable for covalent labeling of biomolecules. It is frequently employed as a donor in Förster Resonance Energy Transfer (FRET) pairs, often with a quencher like DABCYL, to study enzymatic activity and conformational changes.[1][2]
8-Anilino-1-naphthalenesulfonic acid (ANS) is a non-covalent fluorescent probe that exhibits a marked increase in fluorescence quantum yield and a blue shift in its emission spectrum upon binding to hydrophobic regions of proteins.[3][4] This property makes it an excellent tool for characterizing protein folding intermediates, mapping ligand binding sites, and detecting conformational changes that expose hydrophobic surfaces.[3][5]
Quantitative Comparison of Fluorescent Properties
The selection of a fluorescent probe is critically dependent on its photophysical properties. The following table summarizes the key quantitative data for 1,8-EDANS and ANS.
| Property | This compound (1,8-EDANS) | 8-Anilino-1-naphthalenesulfonic acid (ANS) |
| Molar Mass | 266.32 g/mol | 299.34 g/mol [3] |
| Excitation Maximum (λex) | ~336 - 341 nm[1][6] | ~350 - 380 nm (free); blue-shifted upon binding[3][5] |
| Emission Maximum (λem) | ~471 - 490 nm[1][6] | ~520 nm (free); blue-shifted to ~470 - 480 nm upon binding[3] |
| Stokes Shift | ~130 - 150 nm | ~100 - 150 nm (environment dependent)[7] |
| Quantum Yield (Φ) | A similar compound, 7-amino-1,3-naphthalenedisulfonic acid, has a quantum yield of 0.13 in aqueous solution.[6] The quantum yield of EDANS is generally high, making it a good FRET donor. | ~0.002 in aqueous buffer; increases to ~0.4 when bound to serum albumin.[4] |
| Fluorescence Lifetime (τ) | The fluorescence lifetime of a similar natural dye in an aqueous solution was found to be approximately 3.1 ns.[8] | 2.42 ns in a water-methanol mixture and 6.01 ns in pure methanol.[9] When bound to proteins, lifetimes can range from 2-5 ns (exposed sites) to 10-15 ns (buried sites). |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these fluorescent probes. Below are representative protocols for key experiments.
Protocol 1: Characterization of Protein Hydrophobicity using ANS
This protocol outlines the general steps for a fluorescence titration experiment to measure the binding of ANS to a protein and infer changes in surface hydrophobicity.
Materials:
-
ANS stock solution (e.g., 1 mM in DMSO or water)
-
Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Fluorometer
Procedure:
-
Prepare a series of solutions with a constant concentration of the protein of interest (e.g., 2 µM) and varying concentrations of ANS (e.g., 0 to 100 µM).
-
Incubate the solutions at room temperature for a set period (e.g., 15-30 minutes) in the dark to reach binding equilibrium.
-
Set the excitation wavelength of the fluorometer to 380 nm and record the emission spectra from 400 nm to 600 nm.
-
Plot the fluorescence intensity at the emission maximum (typically around 470-480 nm) as a function of the ANS concentration.
-
The resulting binding curve can be analyzed to determine the dissociation constant (Kd), which is inversely proportional to the binding affinity. An increase in fluorescence intensity and a blue shift in the emission maximum indicate the presence of exposed hydrophobic sites on the protein.[5]
Protocol 2: FRET-based Enzyme Assay using 1,8-EDANS
This protocol describes a typical FRET-based assay to measure the activity of a protease using a peptide substrate labeled with 1,8-EDANS and a quencher.
Materials:
-
FRET peptide substrate (labeled with 1,8-EDANS as the donor and a suitable quencher like DABCYL)
-
Enzyme (protease) of interest in an appropriate assay buffer
-
Fluorometer with kinetic measurement capabilities
Procedure:
-
Prepare a solution of the FRET peptide substrate in the assay buffer at a concentration below its Km value.
-
Place the substrate solution in a cuvette inside the fluorometer and record the baseline fluorescence. The excitation wavelength should be set to ~340 nm, and the emission should be monitored at ~490 nm.
-
Initiate the enzymatic reaction by adding a small volume of the enzyme solution to the cuvette and mix quickly.
-
Immediately start recording the fluorescence intensity over time.
-
As the enzyme cleaves the peptide substrate, the 1,8-EDANS donor and the quencher are separated, leading to an increase in fluorescence. The initial rate of the reaction can be calculated from the linear portion of the fluorescence increase versus time plot.[2][6]
Signaling Pathways and Experimental Workflows
Visualizing the principles behind these experimental techniques can aid in their understanding and implementation.
Caption: Mechanism of ANS fluorescence enhancement upon binding to exposed hydrophobic regions of a protein.
Caption: Principle of a FRET-based enzymatic assay using an EDANS-labeled substrate.
Concluding Remarks
The choice between this compound (1,8-EDANS) and 8-Anilino-1-naphthalenesulfonic acid (ANS) as a fluorescent probe is dictated by the specific research question.
-
ANS is the probe of choice for investigating the hydrophobic properties of proteins . Its sensitivity to the polarity of its environment makes it an invaluable tool for studying protein folding, stability, and the binding of non-polar ligands.
-
1,8-EDANS , with its reactive amine group, is ideally suited for covalent labeling and is a workhorse in FRET-based assays . Its high quantum yield and suitable spectral overlap with common quenchers enable sensitive detection of enzymatic activity and conformational dynamics.
By understanding the distinct characteristics and leveraging the appropriate experimental protocols, researchers can effectively employ these fluorescent probes to gain deeper insights into the complex world of biomolecular interactions.
References
- 1. Evaluating and Validating the Fluorescent Probe Methodology for Measuring the Effective Hydrophobicity of Protein, Protein Hydrolyzate, and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescence strategies for high-throughput quantification of protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. ANS fluorescence: Potential to discriminate hydrophobic sites of proteins in solid states - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Protein Labeling: AEDANS vs. Fluorescein
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe for protein labeling is a critical decision that directly impacts experimental outcomes. This guide provides an objective comparison of two widely used fluorescent dyes, 1,5-IAEDANS (a thiol-reactive derivative of AEDANS) and fluorescein (commonly used as an amine-reactive derivative), for protein conjugation. This comparison is supported by a summary of their performance characteristics, detailed experimental protocols, and illustrative diagrams to aid in selecting the optimal labeling reagent for your specific research needs.
Quantitative Data Summary
The following table summarizes the key photophysical and chemical properties of 1,5-IAEDANS and a common amine-reactive fluorescein derivative, Fluorescein Isothiocyanate (FITC). These parameters are crucial for designing and interpreting fluorescence-based assays.
| Property | 1,5-IAEDANS | Fluorescein (FITC) |
| Reactive Group | Iodoacetamide | Isothiocyanate |
| Target Residue | Cysteine (Thiol) | Lysine (Primary Amine) |
| Excitation Max (λex) | ~336 nm[1][2] | ~495 nm |
| Emission Max (λem) | ~490 nm[1][2] | ~515-521 nm[3] |
| Molar Extinction Coefficient (ε) | ~5,700 cm⁻¹M⁻¹[1] | ~75,000 cm⁻¹M⁻¹ |
| Quantum Yield (Φf) | Environmentally sensitive[4] | ~0.75-0.95 (pH dependent)[3] |
| Fluorescence Lifetime (τ) | Long (10-15 ns) | ~4 ns |
| pH Sensitivity | Fluorescence is dependent on the polarity of the environment. | High; fluorescence decreases significantly in acidic conditions.[3] |
| Photostability | Generally considered to be moderately stable. | Prone to photobleaching.[3][5][6] |
| Solubility | Water-soluble above pH 6.[1] | Good water solubility. |
Experimental Protocols
Detailed methodologies for labeling proteins with 1,5-IAEDANS and a fluorescein NHS-ester are provided below. These protocols outline the key steps from reagent preparation to purification of the final conjugate.
Protocol 1: Thiol-Reactive Labeling of Proteins with 1,5-IAEDANS
This protocol is designed for the site-specific labeling of cysteine residues in a protein.
Materials:
-
Protein of interest with at least one accessible cysteine residue
-
1,5-IAEDANS
-
Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
Reaction Buffer: 0.1 M phosphate buffer, 150 mM NaCl, pH 7.2-7.5
-
Reducing agent (optional, e.g., DTT or TCEP)
-
Quenching reagent: 2-Mercaptoethanol or DTT
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL. If the protein contains disulfide bonds that need to be labeled, they must first be reduced using a suitable reducing agent. If a reducing agent like DTT is used, it must be removed by dialysis or a desalting column before adding the labeling reagent.
-
IAEDANS Stock Solution: Immediately before use, prepare a 10 mM stock solution of 1,5-IAEDANS in DMF or DMSO.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the IAEDANS stock solution to the protein solution. The optimal ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Stop the reaction by adding a quenching reagent (e.g., 2-mercaptoethanol or DTT) to a final concentration of 10-20 mM to react with any excess IAEDANS.
-
Purification: Separate the labeled protein from the unreacted dye and quenching reagent using a desalting or gel filtration column (e.g., Sephadex G-25) equilibrated with the desired storage buffer.
Protocol 2: Amine-Reactive Labeling of Proteins with Fluorescein NHS-Ester
This protocol targets primary amines (lysine residues and the N-terminus) on the protein surface.
Materials:
-
Protein of interest
-
Fluorescein NHS-ester
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-9.0
-
Quenching reagent: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).
-
Fluorescein NHS-Ester Stock Solution: Immediately before use, prepare a 10 mg/mL stock solution of fluorescein NHS-ester in anhydrous DMF or DMSO.
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the fluorescein NHS-ester stock solution to the protein solution while gently stirring. The optimal ratio should be determined experimentally.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Quenching: Stop the reaction by adding the quenching reagent to a final concentration of 50-100 mM to consume any unreacted NHS-ester.
-
Purification: Separate the labeled protein from the unreacted dye and quenching reagent using a desalting or gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).
Visualization of Experimental Workflows and Labeling Chemistry
The following diagrams, generated using the DOT language, illustrate the protein labeling workflows and the underlying chemical reactions.
Caption: General workflow for fluorescently labeling proteins.
Caption: Chemical reactions for thiol- and amine-reactive labeling.
Performance Comparison and Recommendations
AEDANS (IAEDANS):
-
Advantages: The primary advantage of IAEDANS lies in its utility for site-specific labeling of cysteine residues. This allows for precise control over the location of the fluorescent probe, which is crucial for studies of protein structure and function, such as fluorescence resonance energy transfer (FRET) experiments. Its long fluorescence lifetime is also beneficial for fluorescence polarization and anisotropy measurements, providing insights into molecular rotation and binding events. The sensitivity of its fluorescence to the local environment can be leveraged to probe conformational changes in proteins.
-
Disadvantages: The requirement for an accessible cysteine residue can be a limitation if the protein of interest lacks one or if its cysteine residues are located in functionally critical regions where modification could be disruptive. Its lower molar extinction coefficient compared to fluorescein means it is inherently less bright.
Fluorescein:
-
Advantages: Fluorescein and its derivatives are exceptionally bright due to their high molar extinction coefficients and quantum yields. The abundance of lysine residues on the surface of most proteins makes amine-reactive labeling a straightforward and generally applicable method.
-
Disadvantages: The main drawbacks of fluorescein are its high sensitivity to pH and its propensity for photobleaching. The decrease in fluorescence in acidic environments can complicate experiments involving cellular compartments with varying pH or in vitro assays where pH is not strictly controlled.[3] Its susceptibility to photobleaching limits its use in applications requiring prolonged or intense illumination, such as single-molecule imaging or long-term live-cell tracking.[5][6]
The choice between AEDANS and fluorescein for protein labeling is highly dependent on the specific experimental goals.
-
Choose AEDANS (IAEDANS) for:
-
Site-specific labeling to probe a particular region of a protein.
-
FRET studies, where a precise donor-acceptor distance is required.
-
Fluorescence polarization/anisotropy experiments to study molecular interactions and dynamics.
-
Investigating protein conformational changes through environment-sensitive fluorescence.
-
-
Choose Fluorescein for:
-
General protein labeling where high brightness is the primary concern.
-
Applications where pH is stable and controlled.
-
Endpoint assays or imaging experiments with limited exposure to excitation light.
-
For experiments requiring both high brightness and photostability, or for studies in variable pH environments, researchers should consider alternative fluorescent dyes that have been developed to overcome the limitations of fluorescein. However, for many standard applications in protein analysis, both AEDANS and fluorescein remain valuable and versatile tools when their respective strengths and weaknesses are carefully considered.
References
- 1. IAEDANS - Wikipedia [en.wikipedia.org]
- 2. echemi.com [echemi.com]
- 3. Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to N-Terminal Analysis: Dansyl Chloride for Sequencing vs. N-(Aminoethyl)-8-naphthylamine-1-sulfonic acid as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
In the realm of protein analysis, understanding the N-terminus is critical for protein identification, characterization of post-translational modifications, and ensuring the integrity of biopharmaceuticals. While various reagents are employed to study proteins, their applications can be fundamentally different. This guide provides a detailed comparison between two fluorescent naphthalene-based compounds: 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl Chloride) and N-(Aminoethyl)-8-naphthylamine-1-sulfonic acid (AENAS or 1,8-EDANS). We will explore the well-established role of Dansyl Chloride in N-terminal sequencing and clarify the application of AENAS as a fluorescent probe for conformational analysis, providing experimental context and data for both.
Core Principles and Applications
Dansyl Chloride is a cornerstone reagent in classical protein chemistry, primarily used for the sensitive identification of N-terminal amino acids.[1][2] It reacts with the primary amino group of the N-terminal residue of a peptide or protein under alkaline conditions to form a stable, highly fluorescent dansyl-peptide adduct.[3] This property is exploited in the Dansyl-Edman method of sequential protein sequencing. In this multi-cycle process, a small portion of the peptide is dansylated to identify the N-terminal amino acid, while the remainder of the peptide undergoes Edman degradation to remove that residue, exposing the next one for a new cycle of analysis.[2] The high sensitivity of the dansyl group, detectable in the picomole range, made this a powerful technique before the widespread adoption of mass spectrometry.[2]
This compound (AENAS) , on the other hand, is not a reagent for determining the amino acid sequence. Instead, it serves as a fluorescent probe to investigate protein structure, dynamics, and interactions.[4][5] The fluorescence of AENAS is highly sensitive to the polarity of its environment; its quantum yield increases significantly in nonpolar environments, such as the hydrophobic regions of a folded protein.[4][6] This property allows researchers to monitor changes in protein conformation, such as those occurring during folding, unfolding, or ligand binding.[7][8] AENAS can be covalently attached to proteins, often targeting cysteine or lysine residues, to act as a reporter group.[5]
Performance Characteristics
The quantitative data below summarizes the key performance aspects of Dansyl Chloride in the context of N-terminal sequencing and AENAS as a fluorescent probe.
| Parameter | Dansyl Chloride | This compound (AENAS/1,8-EDANS) |
| Primary Application | N-terminal amino acid sequencing (Dansyl-Edman method) | Fluorescent probe for protein conformational analysis |
| Reaction Target | N-terminal α-amino group, ε-amino group of Lysine | Primarily thiol groups (Cysteine) or amino groups (Lysine) |
| Detection Principle | Covalent labeling and subsequent identification of the N-terminal amino acid by chromatography after hydrolysis. | Changes in fluorescence intensity and emission wavelength upon binding to hydrophobic regions or changes in the local environment. |
| Sensitivity | High (picomole range) | High, dependent on the quantum yield change in the specific environment |
| Excitation Wavelength | ~335 nm | ~336-375 nm |
| Emission Wavelength | ~520-530 nm, environmentally sensitive | ~484-490 nm, sensitive to environmental polarity |
| Key Advantage | Enables highly sensitive sequential N-terminal analysis.[2] | Reports on protein conformational changes and hydrophobic surface exposure.[7] |
| Limitation | Destructive to the peptide (hydrolysis step); labor-intensive compared to modern methods. | Does not provide sequence information. |
Experimental Protocols
N-Terminal Sequencing using the Dansyl-Edman Method
This protocol combines the sequential degradation of the Edman reaction with the sensitive detection afforded by dansylation.[2]
Materials:
-
Peptide/Protein sample
-
Phenylisothiocyanate (PITC)
-
Anhydrous trifluoroacetic acid (TFA)
-
Dansyl chloride solution (1-2.5 mg/mL in acetone)
-
0.2 M Sodium bicarbonate buffer (pH 9.5-10.0)
-
6 M Hydrochloric acid (HCl)
-
Polyamide thin-layer chromatography (TLC) plates or HPLC system
-
Dansyl-amino acid standards
Procedure:
-
Initial N-Terminal Identification:
-
Take a small aliquot of the peptide solution.
-
Add sodium bicarbonate buffer to achieve a pH of 9.5-10.0.
-
Add an excess of Dansyl chloride solution and incubate at 37°C for 1-2 hours or 60°C for 30-60 minutes.[2]
-
Dry the sample under vacuum.
-
Hydrolyze the dansylated peptide with 6 M HCl at 105°C for 12-24 hours in a sealed, evacuated tube.
-
Dry the hydrolysate and dissolve in a small volume of acetone-acetic acid.
-
Identify the fluorescent dansyl-amino acid by comparing its migration on a polyamide TLC plate (or its retention time in HPLC) with that of known standards.
-
-
First Cycle of Edman Degradation:
-
To the remaining peptide sample, add PITC in a pyridine solution and incubate at 45-50°C for 30-60 minutes to form the phenylthiocarbamoyl (PTC)-peptide.
-
Lyophilize the sample to remove excess reagents.
-
Add anhydrous TFA to cleave the N-terminal amino acid as a thiazolinone derivative.
-
Extract the thiazolinone derivative with an organic solvent (e.g., butyl chloride). The shortened peptide remains in the aqueous phase.
-
-
Subsequent Cycles:
-
Take a small aliquot of the shortened peptide from the previous step and repeat the dansylation and hydrolysis procedure (Step 1) to identify the new N-terminal amino acid.
-
Subject the remainder of the shortened peptide to the next cycle of Edman degradation (Step 2).
-
Repeat this process iteratively to determine the amino acid sequence.
-
Protein Conformational Analysis using AENAS
This protocol describes a general method for labeling a protein with AENAS to monitor conformational changes.
Materials:
-
Purified protein with accessible cysteine or lysine residues.
-
This compound (AENAS).
-
A suitable buffer for the protein (e.g., phosphate or Tris buffer, pH 7-8).
-
If targeting cysteines, a maleimide derivative of AENAS might be used.
-
Fluorescence spectrophotometer.
Procedure:
-
Protein Labeling (General Procedure):
-
Dissolve the protein in the appropriate buffer.
-
Add a molar excess of AENAS (or a reactive derivative) to the protein solution. The exact ratio will need to be optimized.
-
Incubate the reaction mixture at room temperature or 4°C for a specified period (e.g., 2-4 hours), protected from light.
-
Remove the unreacted AENAS by dialysis or size-exclusion chromatography.
-
-
Fluorescence Measurements:
-
Record the fluorescence emission spectrum of the AENAS-labeled protein by exciting at a wavelength around 340-375 nm.[4]
-
Induce a conformational change in the protein (e.g., by adding a denaturant, a binding partner, or changing the temperature).
-
Record the fluorescence emission spectrum again under the new conditions.
-
An increase in fluorescence intensity and/or a blue shift in the emission maximum typically indicates that the AENAS probe has moved into a more hydrophobic environment, signaling a change in the protein's conformation.[4][6]
-
Visualizing the Workflows
Dansyl-Edman Sequencing Workflow
Caption: Workflow of the Dansyl-Edman method for N-terminal protein sequencing.
AENAS as a Conformational Probe
Caption: Using AENAS to monitor protein conformational changes via fluorescence.
Conclusion
Dansyl Chloride and this compound are both valuable fluorescent tools in protein science, but they serve distinct purposes. Dansyl Chloride is a classic reagent for the sequential identification of N-terminal amino acids, prized for its high sensitivity in methods like the Dansyl-Edman degradation.[2][3] In contrast, AENAS is a reporter molecule whose fluorescence properties are used to probe the microenvironment of a protein, providing insights into conformational changes rather than sequence.[4][7]
For researchers needing to determine the N-terminal sequence of a protein, especially when mass spectrometry is not available or for orthogonal validation, the Dansyl-Edman method remains a historically significant and sensitive option. For those investigating protein dynamics, folding, or ligand-induced conformational shifts, AENAS is an effective fluorescent probe. The choice between these reagents is therefore dictated entirely by the experimental question at hand: sequencing versus structural analysis. Modern proteomics increasingly relies on mass spectrometry for sequencing, which can also be coupled with fluorescent labeling for enhanced detection and quantification, representing an evolution from these foundational chemical methods.[9][10]
References
- 1. quora.com [quora.com]
- 2. benchchem.com [benchchem.com]
- 3. The dansyl method for identifying N-terminal amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Extrinsic Fluorescent Dyes as Tools for Protein Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Self-association of 8-anilino-1-naphthalene-sulfonate molecules: spectroscopic characterization and application to the investigation of protein folding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 8-Anilinonaphthalene-1-sulfonic acid - Wikipedia [en.wikipedia.org]
- 8. New insight on 8-anilino-1-naphthalene sulfonic acid interaction with TgFNR for hydrophobic exposure analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Collection - Identification and Sequencing of NâTerminal Peptides in Proteins by LC-Fluorescence-MS/MS: An Approach to Replacement of the Edman Degradation - Analytical Chemistry - Figshare [acs.figshare.com]
- 10. researchgate.net [researchgate.net]
Validating the Binding Specificity of N-(Aminoethyl)-8-naphthylamine-1-sulfonic acid (1,8-ANS): A Comparative Guide
For researchers, scientists, and drug development professionals relying on fluorescent probes to characterize molecular interactions, understanding the binding specificity of these tools is paramount. This guide provides a comprehensive comparison of N-(Aminoethyl)-8-naphthylamine-1-sulfonic acid (1,8-ANS) with alternative fluorescent probes, offering experimental data and detailed protocols to validate its binding specificity.
Introduction to 1,8-ANS and the Importance of Specificity
This compound, a derivative of 1-anilinonaphthalene-8-sulfonic acid (ANS), is a widely used fluorescent probe that exhibits low fluorescence in aqueous environments but fluoresces intensely upon binding to hydrophobic regions of macromolecules, particularly proteins. This property makes it a valuable tool for studying protein folding, conformational changes, and ligand binding. However, the binding of 1,8-ANS is not solely dictated by hydrophobicity; electrostatic interactions can also play a significant role, potentially leading to ambiguous results. Validating the binding specificity of 1,8-ANS is therefore crucial for the accurate interpretation of experimental data.
Comparison of 1,8-ANS with Alternative Fluorescent Probes
The choice of a fluorescent probe can significantly impact experimental outcomes. This section compares 1,8-ANS with two common alternatives: 2-anilinonaphthalene-6-sulfonic acid (2,6-ANS) and 6-propionyl-2-(dimethylamino)naphthalene (PRODAN).
Key Performance Characteristics:
While 1,8-ANS is a versatile probe, its anionic nature makes it susceptible to electrostatic interactions, which can be a drawback when studying highly charged proteins or working at low pH.[1][2][3] In contrast, the uncharged probe PRODAN offers an alternative that is less influenced by pH variations, although its binding mechanism may also differ.[1][4] The isomeric probe 2,6-ANS, being more streamlined, may exhibit different binding affinities and stoichiometries compared to the bulkier 1,8-ANS, making it a useful tool for comparative binding studies.[5][6]
| Probe | Structure | Charge | Primary Binding Interaction | Key Advantages | Key Limitations |
| 1,8-ANS | This compound | Anionic | Hydrophobic and electrostatic | High fluorescence enhancement upon binding, well-characterized. | Binding can be influenced by electrostatic interactions, potentially overestimating hydrophobicity at low pH.[1][2] |
| 2,6-ANS | 2-anilinonaphthalene-6-sulfonic acid | Anionic | Hydrophobic and electrostatic | Different molecular shape allows for comparative studies of binding site topology.[6] | Also susceptible to electrostatic interactions. |
| PRODAN | 6-propionyl-2-(dimethylamino)naphthalene | Uncharged | Hydrophobic | Less sensitive to pH and ionic strength changes, providing a good control for electrostatic effects.[1][4] | May have lower binding affinity and fluorescence enhancement compared to ANS probes. |
Quantitative Data Summary:
The following table summarizes key quantitative data for 1,8-ANS and its alternatives. It is important to note that these values can vary depending on the specific protein and experimental conditions.
| Probe | Target Protein | Dissociation Constant (Kd) | Excitation Max (nm) | Emission Max (nm) | Reference |
| 1,8-ANS | Intestinal Fatty Acid Binding Protein (FABP2) | ~9.7 µM | ~350 (free), ~468 (bound) | ~520 (free), 468-477 (bound) | [7] |
| 1,8-ANS | Adipocyte Lipid-Binding Protein (ALBP) | 410 nM | Not Specified | Not Specified | [8] |
| 1,8-ANS | Keratinocyte Lipid-Binding Protein (KLBP) | 530 nM | Not Specified | Not Specified | [8] |
| 2,6-ANS | Bovine Serum Albumin (BSA) | Not Specified | Not Specified | Not Specified | [6] |
| PRODAN | Whey Protein Isolate | Not directly comparable | Not Specified | Not Specified | [1][4] |
Experimental Protocols for Validating Binding Specificity
To rigorously validate the binding specificity of 1,8-ANS, a combination of fluorescence-based assays and a label-free technique like Isothermal Titration Calorimetry (ITC) is recommended.
Fluorescence Spectroscopy: Direct Titration
This protocol determines the binding affinity (Kd) of 1,8-ANS to a target protein.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of 1,8-ANS (e.g., 1 mM in a suitable buffer like PBS, pH 7.4).
-
Prepare a series of dilutions of the target protein in the same buffer. The concentration range should span from well below to well above the expected Kd.
-
-
Fluorescence Measurement:
-
To a constant concentration of 1,8-ANS (e.g., 1-5 µM), add increasing concentrations of the target protein.
-
After a short incubation period (e.g., 5 minutes) to reach equilibrium, measure the fluorescence intensity at the emission maximum of bound 1,8-ANS (typically around 470-480 nm) with excitation at approximately 350 nm.
-
-
Data Analysis:
-
Correct for any background fluorescence from the buffer and the protein itself.
-
Plot the change in fluorescence intensity as a function of the protein concentration.
-
Fit the data to a suitable binding model (e.g., a one-site binding model) to determine the Kd.
-
Competitive Binding Assay
This assay validates whether 1,8-ANS binds to the same site as a known ligand or a competing fluorescent probe.
Methodology:
-
Preparation of Solutions:
-
Prepare solutions of the target protein, 1,8-ANS, and a competitor (unlabeled known ligand or an alternative probe like PRODAN).
-
-
Experiment:
-
Mix the target protein and 1,8-ANS at concentrations that result in a significant fluorescence signal (typically with the protein concentration near the Kd of 1,8-ANS).
-
Add increasing concentrations of the competitor to this mixture.
-
Measure the fluorescence intensity of 1,8-ANS after each addition.
-
-
Data Analysis:
-
A decrease in 1,8-ANS fluorescence indicates that the competitor is displacing it from the binding site.
-
Plot the fluorescence intensity as a function of the competitor concentration to determine the inhibitor concentration that causes 50% displacement (IC50).
-
The IC50 value can be used to calculate the binding affinity (Ki) of the competitor.
-
Isothermal Titration Calorimetry (ITC)
ITC is a label-free technique that directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction (Kd, stoichiometry, enthalpy, and entropy). It serves as a gold standard for validating the binding affinities determined by fluorescence methods.[9][10][11]
Methodology:
-
Sample Preparation:
-
Dialyze both the protein and the 1,8-ANS solution extensively against the same buffer to minimize heats of dilution.[11]
-
Degas the solutions immediately before the experiment to prevent air bubbles.
-
Determine the accurate concentrations of both protein and 1,8-ANS.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the 1,8-ANS solution into the injection syringe.
-
Perform a series of small, sequential injections of 1,8-ANS into the protein solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat-change peaks for each injection.
-
Plot the integrated heat per injection against the molar ratio of 1,8-ANS to protein.
-
Fit the resulting isotherm to a suitable binding model to determine the thermodynamic parameters.
-
Conclusion
References
- 1. Evaluating and Validating the Fluorescent Probe Methodology for Measuring the Effective Hydrophobicity of Protein, Protein Hydrolyzate, and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Comparison of protein surface hydrophobicity measured at various pH values using three different fluorescent probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. islandscholar.ca [islandscholar.ca]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. A simple assay for intracellular lipid-binding proteins using displacement of 1-anilinonaphthalene 8-sulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 10. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
A Comparative Analysis of the Quantum Yield of N-(Aminoethyl)-8-naphthylamine-1-sulfonic Acid and Other Common Fluorescent Dyes
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a critical decision that can significantly impact experimental outcomes. The fluorescence quantum yield (Φ), a measure of the efficiency of the fluorescence process, is a key parameter in this selection. A higher quantum yield generally translates to a brighter signal and greater sensitivity. This guide provides an objective comparison of the quantum yield of N-(Aminoethyl)-8-naphthylamine-1-sulfonic acid (AEDANS), a derivative of 8-anilinonaphthalene-1-sulfonic acid (1,8-ANS), with other widely used fluorescent dyes.
The fluorescence of AEDANS and its parent compound, 1,8-ANS, is notably sensitive to the polarity of the surrounding environment. In aqueous solutions, 1,8-ANS is essentially non-fluorescent, but it becomes highly fluorescent in nonpolar solvents or when bound to hydrophobic sites on proteins and membranes.[1] This characteristic makes it a valuable tool for studying protein conformation and ligand binding.
Quantitative Comparison of Quantum Yields
The following table summarizes the fluorescence quantum yields of AEDANS/1,8-ANS and other common fluorescent dyes in various solvents. It is important to note that the quantum yield of a fluorophore can be significantly influenced by its micro-environment, including solvent polarity, pH, and temperature.
| Dye | Abbreviation | Quantum Yield (Φ) | Solvent/Condition |
| 8-Anilinonaphthalene-1-sulfonic acid | 1,8-ANS | ~0.002 | Aqueous Buffer |
| ~0.4 | Bound to Serum Albumin | ||
| 1,5-IAEDANS | 0.27 | Water | |
| 0.69 | Ethanol | ||
| Fluorescein | 0.92 | 0.01 M NaOH | |
| 0.79 | Ethanol | ||
| Rhodamine B | 0.31 | Water | |
| 0.49 - 0.70 | Ethanol | ||
| 0.65 | Basic Ethanol | ||
| Alexa Fluor 488 | 0.92 | PBS | |
| Anthracene | 0.27 | Ethanol | |
| 0.36 | Cyclohexane |
Note: The quantum yield of 1,8-ANS, and by extension AEDANS, demonstrates a dramatic increase in fluorescence efficiency when moving from a polar aqueous environment to a nonpolar or protein-bound environment. The fluorescence quantum yield of 1,8-ANS is reduced by a factor of 100 when transitioning from pure ethanol to pure water.[2]
Experimental Protocols
The determination of fluorescence quantum yield is a critical experimental procedure for characterizing fluorescent molecules. The most common approach is the relative or comparative method, which involves comparing the fluorescence of the sample to that of a standard with a known quantum yield.
Relative Quantum Yield Measurement Protocol
This protocol outlines the steps for determining the relative fluorescence quantum yield of a sample.
1. Selection of a Standard:
-
Choose a standard fluorophore with a well-characterized quantum yield that absorbs and emits in a similar spectral region to the sample under investigation.
-
Ensure the standard is of high purity and is photochemically stable.
2. Preparation of Solutions:
-
Prepare a series of dilutions for both the standard and the sample in the same solvent.
-
The absorbance of the solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
3. Measurement of Absorbance:
-
Record the UV-Vis absorption spectra for all prepared solutions.
-
Determine the absorbance at the chosen excitation wavelength.
4. Measurement of Fluorescence Emission:
-
Record the fluorescence emission spectra of all solutions using a spectrofluorometer.
-
The excitation wavelength should be the same for both the sample and the standard.
-
Instrumental parameters such as excitation and emission slit widths and detector voltage must be kept constant throughout the measurements.
5. Data Analysis:
-
Integrate the area under the emission spectra for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_standard * (m_sample / m_standard) * (η_sample² / η_standard²)
Where:
-
Φ_standard is the quantum yield of the standard.
-
m_sample and m_standard are the slopes of the linear fits from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
-
η_sample and η_standard are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used, this term becomes 1.
-
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the relative quantum yield measurement.
Caption: Workflow for Relative Quantum Yield Measurement.
References
A Comparative Guide to N-(Aminoethyl)-8-naphthylamine-1-sulfonic acid (EDANS) Performance in FRET Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of N-(Aminoethyl)-8-naphthylamine-1-sulfonic acid (EDANS) performance as a Förster Resonance Energy Transfer (FRET) donor. We offer an objective comparison with common alternative FRET pairs, supported by quantitative data and detailed experimental protocols to aid in the selection of the most suitable fluorophores for your research needs.
Introduction to FRET and the EDANS/DABCYL Pair
Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between a donor fluorophore and an acceptor molecule. The efficiency of this transfer is exquisitely sensitive to the distance between the donor and acceptor, making FRET a powerful tool for studying molecular interactions, conformational changes, and enzyme kinetics.
EDANS is a fluorescent donor commonly paired with the non-fluorescent quencher 4-((4-(Dimethylamino)phenyl)azo)benzoic acid (DABCYL). In a typical FRET-based assay using this pair, a peptide substrate is labeled with both EDANS and DABCYL. When the peptide is intact, the close proximity of the two molecules allows for efficient quenching of EDANS fluorescence by DABCYL. Upon cleavage of the peptide by a protease, EDANS and DABCYL are separated, leading to an increase in EDANS fluorescence. This change in fluorescence provides a direct measure of enzyme activity.
Quantitative Performance Comparison of FRET Pairs
The selection of an appropriate FRET pair is critical for the success of an assay. The following table summarizes the key photophysical properties of EDANS and compares it with other commonly used FRET donors and their respective acceptors.
| FRET Pair (Donor/Acceptor) | Donor Excitation Max (nm) | Donor Emission Max (nm) | Donor Quantum Yield (Φ) | Donor Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Acceptor Absorption Max (nm) | Förster Radius (R₀) (Å) |
| EDANS/DABCYL | ~336 [1] | ~490 [2] | 0.13 [1] | 5,400 [1] | ~453-474 | ~33 |
| Mca/Dnp | ~325[3] | ~392[3] | 0.49[1] | 14,500[1] | ~360 | ~36.5[4] |
| FITC/TAMRA | ~495 | ~525 | 0.92[5] | 75,000 | ~555 | ~55 |
| Cy3/Cy5 | ~550 | ~570 | 0.04 - 0.24[6][7] | 150,000 | ~650 | ~50-60 |
Note: Quantum yield and extinction coefficient values can vary depending on the solvent and local environment. The brightness of a fluorophore is a product of its quantum yield and extinction coefficient.
Experimental Protocols
General Protocol for a Protease Activity Assay using an EDANS/DABCYL FRET Substrate
This protocol provides a general framework for measuring protease activity using a peptide substrate labeled with EDANS and DABCYL.
Materials:
-
Black 96-well or 384-well microplate
-
Fluorescence plate reader with excitation at ~335 nm and emission detection at ~493 nm[8]
-
Purified protease of interest
-
EDANS/DABCYL-labeled peptide substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.6)[8]
-
Inhibitor stock solution (for inhibitor screening)
-
DMSO (for dissolving substrate and inhibitors)
Procedure:
-
Prepare Reagents:
-
Dissolve the EDANS/DABCYL peptide substrate in DMSO to create a stock solution (e.g., 1-10 mM).
-
Dilute the substrate stock solution in assay buffer to the desired final concentration (typically in the low micromolar range).
-
Prepare a solution of the purified protease in assay buffer at a concentration that yields a linear reaction rate over the desired time course.
-
For inhibitor screening, prepare serial dilutions of the test compounds in DMSO.
-
-
Assay Setup:
-
Add the diluted peptide substrate to the wells of the microplate.
-
For inhibitor screening, add the test compounds to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).
-
-
Initiate and Monitor the Reaction:
-
Initiate the reaction by adding the protease solution to each well.
-
Immediately place the plate in the fluorescence plate reader.
-
Monitor the increase in fluorescence intensity over time (kinetic read). Set the excitation wavelength to ~335 nm and the emission wavelength to ~493 nm.[8]
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each well by calculating the slope of the linear portion of the kinetic curve.
-
For inhibitor screening, calculate the percent inhibition for each compound concentration relative to the positive control.
-
Determine the IC₅₀ value for potent inhibitors by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
General Considerations for Alternative FRET Pairs
-
Mca/Dnp: This pair offers a higher quantum yield for the donor (Mca) compared to EDANS.[1] The assay procedure is similar to the EDANS/DABCYL protocol, but requires different excitation (~325 nm) and emission (~392 nm) wavelengths.[3]
-
FITC/TAMRA: FITC is a very bright donor with a high quantum yield.[5] Unlike DABCYL and Dnp which are dark quenchers, TAMRA is a fluorescent acceptor. In this case, FRET results in a decrease in donor (FITC) fluorescence and an increase in acceptor (TAMRA) fluorescence. Ratiometric measurements of the two emission signals can provide a more robust readout. The excitation wavelength for FITC is typically around 495 nm, with emission maxima at ~525 nm (FITC) and ~580 nm (TAMRA).
-
Cy3/Cy5: This pair is well-suited for applications requiring longer wavelength excitation and emission, which can reduce background fluorescence from biological samples. Cy3 and Cy5 are both fluorescent, allowing for ratiometric FRET measurements. The choice of this pair is often favored in single-molecule FRET studies and in vivo imaging.
Visualizing FRET Concepts and Workflows
To further clarify the principles and procedures discussed, the following diagrams have been generated using the DOT language.
Caption: FRET mechanism in a protease assay using an EDANS/DABCYL labeled peptide.
Caption: General experimental workflow for a FRET-based protease assay.
Caption: A simplified signaling pathway where a protease can be monitored by a FRET assay.
References
- 1. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quenched Fluorescent Peptides - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 3. bachem.com [bachem.com]
- 4. Highly sensitive and adaptable fluorescence-quenched pair discloses the substrate specificity profiles in diverse protease families - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stressmarq.com [stressmarq.com]
- 6. Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A sensitive high throughput screening method for identifying small molecule stimulators of the core particle of the proteasome - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: N-(Aminoethyl)-8-naphthylamine-1-sulfonic acid (EDANS) as a Superior Alternative to 1,8-ANS for Specific Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is paramount for generating reliable and sensitive experimental data. This guide provides a detailed comparison between N-(Aminoethyl)-8-naphthylamine-1-sulfonic acid (EDANS) and the traditional hydrophobic probe, 1-Anilinonaphthalene-8-sulfonic acid (1,8-ANS). We present supporting experimental data and protocols to aid in the selection of the optimal probe for your research needs.
While both EDANS and 1,8-ANS are naphthalenesulfonic acid derivatives widely used in fluorescence spectroscopy, their distinct structural and photophysical properties make them suitable for different applications. 1,8-ANS is a classic probe used to characterize hydrophobic sites on proteins[1][2][3]. Its fluorescence is highly sensitive to the polarity of its environment, exhibiting a significant increase in quantum yield and a blue shift in its emission spectrum upon binding to nonpolar regions[1][4][5]. However, the lack of a reactive group limits its use to non-covalent labeling.
In contrast, EDANS possesses a primary amine group, making it ideal for covalent labeling of biomolecules. This feature, combined with its favorable fluorescence properties, establishes EDANS as a versatile tool, particularly as a donor in Fluorescence Resonance Energy Transfer (FRET) based assays.
Quantitative Comparison of Photophysical Properties
The selection of a fluorescent probe is often dictated by its specific photophysical characteristics. The table below summarizes the key properties of 1,8-ANS and EDANS.
| Property | 1,8-ANS (1-Anilinonaphthalene-8-sulfonic acid) | This compound (EDANS) |
| Molar Mass | 299.34 g/mol [2] | 278.32 g/mol |
| Typical Excitation Maxima (λex) | ~350 nm (free), ~374 nm (bound)[6] | ~336 nm |
| Typical Emission Maxima (λem) | ~520 nm (free), ~477 nm (bound)[6] | ~490 nm |
| Fluorescence Quantum Yield (Φ) | Very low in water (~0.0032), significantly increases in nonpolar environments[4]. | Low in aqueous solution, increases upon conjugation. |
| Fluorescence Lifetime (τ) | ~0.25 ns in water, increases to 2-15 ns when bound to proteins[3][7]. | ~12-20 ns when conjugated. |
| Reactive Group | None | Primary Amine |
Key Applications and Performance
1,8-ANS: A Probe for Protein Hydrophobicity and Conformational Changes
1,8-ANS has been extensively used to study changes in protein conformation that expose hydrophobic regions[2][8]. The binding of 1,8-ANS to these sites results in a significant fluorescence enhancement and a characteristic blue shift, providing insights into protein folding, unfolding, and ligand binding[1][4].
EDANS: The Superior Choice for Covalent Labeling and FRET Assays
The primary advantage of EDANS lies in its reactive primary amine, which allows for stable covalent attachment to proteins and peptides. This makes it an excellent donor for FRET-based assays, which are powerful tools for studying molecular interactions and enzyme kinetics[9]. In a typical FRET application, EDANS is paired with an acceptor molecule, such as DABCYL. When the donor and acceptor are in close proximity, the fluorescence of EDANS is quenched. Cleavage of the substrate by an enzyme separates the pair, leading to an increase in EDANS fluorescence, which can be monitored to determine enzyme activity[10][11].
The longer fluorescence lifetime of EDANS compared to 1,8-ANS in its bound state is another significant advantage in time-resolved fluorescence measurements, allowing for more sensitive detection and reduced background interference.
Experimental Protocols
To facilitate the practical application of these probes, we provide detailed methodologies for key experiments.
Protocol 1: Characterization of Protein Hydrophobic Sites using 1,8-ANS
This protocol outlines the use of 1,8-ANS to probe the exposure of hydrophobic sites on a protein.
Materials:
-
Protein of interest (e.g., Bovine Serum Albumin)
-
1,8-ANS stock solution (1 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorometer
Procedure:
-
Prepare a series of protein dilutions in PBS.
-
Add 1,8-ANS to each protein dilution to a final concentration of 10 µM.
-
Incubate the samples in the dark for 15 minutes at room temperature.
-
Measure the fluorescence emission spectra from 400 nm to 600 nm with an excitation wavelength of 374 nm.
-
Plot the fluorescence intensity at the emission maximum (around 477 nm) against the protein concentration to determine the extent of hydrophobic exposure.
Protocol 2: FRET-Based Protease Assay using an EDANS-DABCYL Labeled Peptide
This protocol describes a continuous assay for protease activity using a FRET substrate.
Materials:
-
EDANS-labeled peptide substrate with a DABCYL quencher
-
Protease of interest
-
Assay buffer (specific to the protease)
-
Fluorometer with kinetic measurement capabilities
Procedure:
-
Dilute the EDANS-DABCYL peptide substrate in the assay buffer to the desired final concentration.
-
Place the substrate solution in a cuvette and record the baseline fluorescence.
-
Initiate the reaction by adding the protease to the cuvette and mix quickly.
-
Monitor the increase in EDANS fluorescence over time at an emission wavelength of ~490 nm, with excitation at ~336 nm.
-
The initial rate of the reaction is proportional to the enzyme concentration and can be determined from the linear portion of the fluorescence versus time plot.
Visualizing the Methodologies
To further clarify the experimental principles, the following diagrams illustrate the workflows.
References
- 1. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-Anilinonaphthalene-1-sulfonic acid - Wikipedia [en.wikipedia.org]
- 3. ANS fluorescence: Potential to discriminate hydrophobic sites of proteins in solid states - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. Fluorescence decay time distribution analysis reveals two types of binding sites for 1,8-anilinonaphthalene sulfonate in native human oxyhemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nist.gov [nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Intermolecular Quenching of Edans/Dabcyl Donor–Acceptor FRET Pair [mdpi.com]
A Comparative Analysis of Environmentally Sensitive Probes for Protein Labeling: IAEDANS vs. Acrylodan
For researchers, scientists, and drug development professionals, the precise interrogation of protein structure and function is paramount. Covalent labeling with environmentally sensitive fluorescent probes offers a powerful methodology to study protein conformational changes, dynamics, and interactions. This guide provides a detailed comparative analysis of two prominent thiol-reactive fluorescent dyes: 1,5-IAEDANS and Acrylodan, to assist in the selection of the optimal probe for specific research applications.
This comparison guide delves into the photophysical properties, labeling chemistry, and practical applications of 1,5-IAEDANS (5-({2-[(iodoacetyl)amino]ethyl}amino)naphthalene-1-sulfonic acid) and Acrylodan (6-acryloyl-2-dimethylaminonaphthalene). Both probes react with cysteine residues and exhibit fluorescence characteristics that are highly sensitive to the polarity of their local environment, making them invaluable tools for reporting on structural rearrangements within proteins.
Comparative Photophysical and Chemical Properties
The selection of a fluorescent probe is dictated by its specific spectral characteristics and reactivity. The following table summarizes the key quantitative data for 1,5-IAEDANS and Acrylodan, highlighting their distinct features.
| Property | 1,5-IAEDANS | Acrylodan |
| Full Chemical Name | 5-({2-[(iodoacetyl)amino]ethyl}amino)naphthalene-1-sulfonic acid | 6-acryloyl-2-dimethylaminonaphthalene |
| Reactive Group | Iodoacetamide | Acryloyl |
| Target Residue | Cysteine (Thiol) | Cysteine (Thiol), can react with Lysine at higher pH[1][2] |
| Excitation Maximum (λex) | ~336 nm[3] | ~385-395 nm[4] |
| Emission Maximum (λem) | ~490 nm (in polar solvent) to ~460 nm (in nonpolar solvent)[5] | ~525 nm (in polar solvent) to ~465 nm (in nonpolar solvent)[6] |
| Molar Extinction Coefficient (ε) | ~5,700 M⁻¹cm⁻¹ at 336 nm[3] | ~18,500 M⁻¹cm⁻¹ at 385 nm[7] |
| Quantum Yield (Φ) | Highly environment-dependent; 0.27 in water to 0.69 in ethanol[5] | Highly environment-dependent; increases in nonpolar environments[6] |
| Fluorescence Lifetime (τ) | ~10-15 ns | Environment-dependent |
| Molecular Weight | 434.25 g/mol [3] | 225.29 g/mol [7] |
| Environmental Sensitivity | High; blue shift in emission and increased quantum yield in nonpolar environments[5] | High; significant blue shift in emission and increased quantum yield in nonpolar environments[6][8] |
Principle of Environmental Sensitivity
The utility of these probes stems from their sensitivity to the local molecular environment. This property is driven by an intramolecular charge transfer (ICT) process. In a polar, aqueous environment, the excited state of the fluorophore is stabilized, resulting in emission at a longer wavelength and often with a lower quantum yield. When the protein undergoes a conformational change that moves the probe into a nonpolar (hydrophobic) region, such as the interior of the protein or a binding pocket, the excited state is less stabilized. This results in a higher energy emission at a shorter wavelength (a "blue shift") and a significant increase in fluorescence intensity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. IAEDANS - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. 1,5-I-AEDANS|Thiol-Reactive Fluorophore [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of N-(Aminoethyl)-8-naphthylamine-1-sulfonic Acid: A Guide for Laboratory Professionals
Researchers and scientists handling N-(Aminoethyl)-8-naphthylamine-1-sulfonic acid, also known as 1,8-ANS, must adhere to strict disposal protocols to ensure laboratory safety and environmental compliance. This fluorescent reagent, while valuable in research, requires careful management as chemical waste due to its potential hazards.
Hazard Profile and Safety Precautions
This compound and its common salt form, N-(1-Naphthyl)ethylenediamine dihydrochloride, are classified as irritants.[1] Exposure can cause skin, eye, and respiratory tract irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) is mandatory during handling and disposal.
Personal Protective Equipment (PPE) Requirements:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile rubber) | To prevent skin contact and irritation.[3] |
| Eye Protection | Tightly fitting safety goggles or a face shield | To protect against splashes and dust, preventing eye irritation.[1][3] |
| Body Protection | Laboratory coat or impervious clothing | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A dust respirator may be necessary if handling the solid form generates dust.[1] | To prevent inhalation of dust or aerosols, which can cause respiratory irritation.[1] |
Step-by-Step Disposal Procedure
The primary principle for the disposal of this compound is to manage it as hazardous chemical waste in accordance with local, state, and federal regulations.[4] Do not discharge this chemical into drains or the environment.[3]
1. Waste Collection and Segregation:
-
Collect all waste containing this compound, including unused product, contaminated solutions, and grossly contaminated disposables (e.g., pipette tips, weighing boats), in a designated and compatible waste container.[3]
-
The container must be made of a material that does not react with the chemical and should have a secure, tightly-fitting lid to prevent leaks and spills.[3]
-
Do not mix this waste with other incompatible waste streams.
2. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the primary hazards (e.g., "Irritant").
-
Include the date when the waste was first added to the container.
3. Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5]
-
The SAA should be a cool, dry, and well-ventilated location, away from ignition sources and incompatible materials such as strong oxidizing agents.[3]
-
Ensure the storage area is secure and accessible only to authorized personnel.
4. Disposal Request:
-
Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policies (often not exceeding one year for partially filled containers), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5]
-
Follow your institution's specific procedures for requesting a chemical waste pickup.
5. Spill Management:
-
In the event of a spill, immediately evacuate the area if necessary and ensure adequate ventilation.[3]
-
Wearing the appropriate PPE, clean up the spill using dry, inert materials such as sand or vermiculite. Avoid creating dust.
-
Collect the absorbed material and place it in a sealed, labeled hazardous waste container for disposal.[3]
-
Wash the spill area with soap and water after the material has been removed.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling N-(Aminoethyl)-8-naphthylamine-1-sulfonic acid
This guide provides immediate, essential safety protocols and logistical plans for researchers, scientists, and drug development professionals handling N-(Aminoethyl)-8-naphthylamine-1-sulfonic acid (CAS No: 50402-57-8). The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical from receipt to disposal.
Summary of Safety Information
| Category | Recommendation |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] |
| Hand Protection | Chemical impermeable gloves that satisfy EU Directive 89/686/EEC and the standard EN 374. Gloves must be inspected prior to use.[1] |
| Body Protection | Fire/flame resistant and impervious clothing.[1] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1] |
| Engineering Controls | Handle in a well-ventilated place. Ensure emergency eye wash fountains and safety showers are available in the immediate vicinity.[1] |
Operational Plan: From Receipt to Disposal
This section outlines the step-by-step procedures for the safe handling and management of this compound.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[1]
-
Incompatibilities: Keep away from foodstuff containers and incompatible materials.[1]
Handling Procedures
-
Ventilation: Always handle the chemical in a well-ventilated area, such as a fume hood.[1]
-
Personal Protective Equipment (PPE): Wear the appropriate PPE as detailed in the table above.
-
Hygiene Practices: Avoid contact with skin and eyes.[1] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.
-
Preventing Contamination: Avoid the formation of dust and aerosols. Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]
Emergency Procedures
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water and consult a doctor.[1]
-
Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately. Never give anything by mouth to an unconscious person.[1]
-
Spill Response:
-
Evacuate personnel to a safe area.
-
Ensure adequate ventilation.
-
Avoid dust formation.
-
Prevent the chemical from entering drains.
-
Collect the spilled material and arrange for disposal.[1]
-
Disposal Plan
-
Waste Collection: Collect waste in a suitable, labeled container.
-
Environmental Protection: Prevent discharge into the environment.[1]
-
Disposal Method: Arrange for disposal with a licensed waste disposal company.
Safe Handling and Disposal Workflow
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
